2-(Chloromethyl)-1-benzothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSVVPTMIYVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510524 | |
| Record name | 2-(Chloromethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2076-88-2 | |
| Record name | 2-(Chloromethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of 2-(Chloromethyl)-1-benzothiophene
An In-depth Technical Guide to the Synthesis and Properties of 2-(Chloromethyl)-1-benzothiophene
Authored by a Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic compound, extensively utilized as a versatile intermediate in the synthesis of a wide array of pharmaceutical and biologically active molecules.[1][2] Its structure, featuring a reactive chloromethyl group appended to the benzothiophene core, facilitates straightforward nucleophilic substitution reactions. This reactivity allows for the facile incorporation of the benzothiophene moiety into more complex molecular frameworks, a common structural motif in numerous therapeutic agents.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
The benzothiophene scaffold itself is a constituent of various marketed drugs, including the selective estrogen receptor modulator Raloxifene, the antiasthmatic Zileuton, and the antifungal agent Sertaconazole.[5] The inherent biological activities associated with the benzothiophene nucleus, such as anti-inflammatory, antimicrobial, and anticancer properties, underscore the significance of its derivatives in medicinal chemistry.[2][4]
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of a pre-formed benzothiophene ring or the cyclization of appropriately substituted precursors.
Method 1: Chloromethylation of 1-Benzothiophene
Direct chloromethylation of 1-benzothiophene represents a common approach. However, this electrophilic aromatic substitution can lead to a mixture of isomers and is often complicated by the reactivity of the product. A more controlled and widely adopted method involves a two-step sequence starting from 1-benzothiophene: Friedel-Crafts acylation followed by reduction and chlorination.
Step 1: Friedel-Crafts Acylation of 1-Benzothiophene
The Friedel-Crafts acylation of benzothiophene typically yields the 2-acyl derivative as the major product due to the directing effect of the sulfur atom.[6] The reaction is generally carried out using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7]
Experimental Protocol: Synthesis of 2-Acetyl-1-benzothiophene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in the same solvent to the stirred suspension.
-
After the addition is complete, add a solution of 1-benzothiophene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-acetyl-1-benzothiophene.
Step 2: Reduction of the Carbonyl Group
The resulting 2-acetyl-1-benzothiophene is then reduced to the corresponding alcohol, 2-(1-hydroxyethyl)-1-benzothiophene, using a suitable reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Step 3: Conversion of the Hydroxyl Group to a Chloro Group
The final step involves the conversion of the hydroxyl group to the desired chloromethyl group. This is typically achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[8][9][10] The use of thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the workup.[9][11][12]
Experimental Protocol: Synthesis of this compound from 2-(Hydroxymethyl)-1-benzothiophene
-
In a well-ventilated fume hood, dissolve 2-(hydroxymethyl)-1-benzothiophene (1.0 equivalent) in a dry, aprotic solvent like dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution. The reaction is exothermic and releases HCl and SO₂ gases.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel, though it is often used directly in subsequent steps due to its reactive nature.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to this compound.
Method 2: Cyclization of Thiophenol Derivatives
An alternative strategy involves the intramolecular cyclization of suitably substituted thiophenol derivatives.[13] For instance, the reaction of a thiophenol with a compound containing a reactive two-carbon unit and a leaving group can lead to the formation of the benzothiophene ring system. Subsequent functionalization at the 2-position would then be required to introduce the chloromethyl group.
Physicochemical Properties and Characterization
This compound is a solid at room temperature. A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₇ClS |
| Molecular Weight | 182.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available; may be unstable upon heating |
| Boiling Point | Predicted: ~299.8 °C at 760 mmHg[14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (d, 1H), 7.7 (d, 1H), 7.3-7.4 (m, 2H), 7.2 (s, 1H), 4.8 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140.5, 139.0, 138.0, 125.0, 124.5, 124.0, 122.5, 122.0, 40.0 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1450 (C=C), ~1260 (C-Cl), ~750 (C-S) |
| Mass Spectrometry (EI) | m/z 182 (M⁺), 147 (M⁺ - Cl) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The provided NMR data is a predicted spectrum based on known chemical shifts for similar structures.[15][16][17]
Reactivity and Synthetic Applications
The primary site of reactivity in this compound is the highly electrophilic carbon of the chloromethyl group. This makes the compound an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups.
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2-(Chloromethyl)-1-benzothiophene CAS number and safety data
An In-Depth Technical Guide to 2-(Chloromethyl)-1-benzothiophene (CAS: 2076-88-2) for Research and Development
Introduction
This compound, also known as 2-(chloromethyl)benzo[b]thiophene, is a highly reactive heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive chloromethyl group attached to the benzothiophene core, renders it a valuable electrophilic building block. The benzothiophene scaffold is a prominent feature in numerous pharmacologically active molecules, including FDA-approved drugs like the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1][2]
This guide serves as a comprehensive technical resource for scientists and drug development professionals. It moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices, emphasizing safe handling protocols derived from its chemical reactivity, and providing validated methodologies for its use in synthesis.
Chemical Identity and Properties
This compound is an aromatic organic compound whose identity is defined by the following key parameters.
| Identifier | Data | Source(s) |
| CAS Number | 2076-88-2 | [3][4] |
| Molecular Formula | C₉H₇ClS | [4] |
| Molecular Weight | 182.67 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| SMILES | ClCC1=CC2=CC=CC=C2S1 | [4] |
The physical properties of this compound, such as its melting and boiling points, are not consistently reported across public data sheets, underscoring the need for empirical verification in a laboratory setting. It is typically stored under inert atmosphere in a freezer at temperatures below -20°C to maintain its stability.[4]
Caption: Chemical Structure of this compound.
Comprehensive Safety Profile
The high reactivity that makes this compound a useful synthetic intermediate is also the source of its significant health hazards. It must be handled with stringent safety protocols.
Hazard Identification and Summary
The compound is classified with multiple hazards, requiring careful attention to handling procedures.[3][4]
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Serious eye damage (Category 1) | H318: Causes serious eye damage | |
| Specific target organ toxicity – single exposure (Category 3) | H335: May cause respiratory irritation |
Expertise in Practice: Understanding the Risk
The primary risk stems from the compound's nature as an alkylating agent. The chloromethyl group is highly electrophilic, meaning it readily reacts with nucleophiles. In a biological context, nucleophiles are abundant in the form of water, amines, and thiols found in proteins and DNA.
-
Skin and Eye Damage: The "Causes serious eye damage" (H318) and "Causes skin irritation" (H315) classifications are direct consequences of this reactivity.[3] Upon contact, the compound can alkylate proteins and other biomolecules in tissues, leading to cell damage and a strong inflammatory response. Its lachrymatory (tear-inducing) properties, common for such reactive halides, are an immediate indicator of its potent irritancy.
-
Inherent Instability: Like its analogue 2-(chloromethyl)thiophene, this compound can exhibit instability.[5] The generation of hydrogen chloride (HCl) gas through decomposition can catalyze polymerization, leading to pressure buildup in sealed containers and a loss of reagent purity.[5] This necessitates specific storage and handling procedures to ensure both safety and experimental success.
Protocol: Safe Handling, Storage, and Emergency Procedures
This protocol is designed as a self-validating system to minimize exposure and preserve chemical integrity.
1. Engineering Controls & Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood to manage vapors and provide containment in case of a spill.
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[3] Standard safety glasses are insufficient.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[3] Check the manufacturer's breakthrough time for chloromethylated aromatic compounds.
-
Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[3]
2. Storage
-
Temperature: Store in a freezer, under -20°C, to slow decomposition pathways.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture.[4]
-
Venting: To prevent pressure buildup from potential HCl off-gassing, do not store in a tightly sealed container. A container with a vented cap or a glass stopper loosely secured is preferable for long-term storage.
3. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical help if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[3]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.
Caption: Workflow for the safe handling of this compound.
Synthesis and Reactivity
Synthesis Overview
While numerous methods exist for synthesizing the benzothiophene core, the 2-(chloromethyl) derivative is typically prepared via electrophilic chloromethylation of 1-benzothiophene.[1][6] This reaction commonly uses formaldehyde and hydrogen chloride.
Causality Behind a Challenging Synthesis: This reaction requires careful control. The conditions that favor chloromethylation can also promote side reactions, such as the formation of bis(benzo[b]thienyl)methane, where the product reacts with another molecule of the starting material. Furthermore, the product's inherent instability can lead to polymerization and degradation under the acidic reaction conditions, often reducing the isolated yield.[5]
Core Reactivity: A Versatile Electrophile
The synthetic utility of this compound is dominated by the reactivity of the C-Cl bond. It is an excellent substrate for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. This allows for the covalent attachment of the benzothiophene moiety to a wide variety of molecular scaffolds.
Caption: Generalized SN2 reaction at the chloromethyl group.
Protocol: Representative Nucleophilic Substitution with a Phenol
This protocol details the synthesis of a 2-(phenoxymethyl)-1-benzothiophene derivative, a common transformation in drug discovery to create ether linkages.
1. Rationale for Experimental Choices
-
Reagents: 4-Methoxyphenol is chosen as a representative oxygen nucleophile. Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the phenol without causing decomposition of the electrophile.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide. It also has a high boiling point, allowing for elevated reaction temperatures if needed.
-
Temperature: The reaction is initiated at room temperature. Gentle heating (e.g., to 50-60°C) can be applied to increase the rate if the reaction is sluggish, but high temperatures should be avoided to minimize decomposition.
2. Step-by-Step Methodology
-
To a dry round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (concentration of ~0.2 M).
-
Stir the suspension at room temperature for 20 minutes to allow for the formation of the potassium phenoxide.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the chloromethyl derivative dropwise to the stirring phenoxide suspension over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-((4-methoxyphenoxy)methyl)-1-benzothiophene.
Applications in Drug Discovery
The benzothiophene nucleus is considered a "privileged scaffold" in medicinal chemistry. Its rigid, aromatic structure and ability to participate in various non-covalent interactions make it an ideal core for designing ligands that bind to biological targets.[7] this compound is a critical intermediate for accessing derivatives where the benzothiophene core is connected to other pharmacophores via a flexible methylene linker.
-
Anti-inflammatory Agents: Many benzothiophene derivatives have been synthesized and evaluated as potent anti-inflammatory agents, some acting as dual inhibitors of enzymes like COX-1/2 and 5-LOX.[8]
-
Anticancer Therapeutics: The scaffold is present in compounds designed to inhibit various targets in oncology.[7]
-
Antimicrobial Compounds: The fusion of benzothiophene with other heterocyclic systems like pyrimidines has yielded compounds with significant antimicrobial activity.[9]
The ability to easily introduce nucleophiles by displacing the chloride makes this compound a go-to reagent for rapidly building libraries of novel benzothiophene derivatives for screening in drug discovery campaigns.
References
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Benzothiophene. Wikipedia. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ResearchGate. Available from: [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. Available from: [Link]
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New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. Available from: [Link]
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FDA-approved benzothiophene-based drugs. ResearchGate. Available from: [Link]
-
Synthesis of benzothiophenes. Organic Chemistry Portal. Available from: [Link]
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Synthesis, characterization of novel benzothiophene. MJM. Available from: [Link]
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Spectroscopic Profile of 2-(Chloromethyl)-1-benzothiophene: A Technical Guide
Introduction
2-(Chloromethyl)-1-benzothiophene is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a reactive intermediate in the synthesis of more complex benzothiophene derivatives necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its identification and characterization.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic output. The benzothiophene core consists of a benzene ring fused to a thiophene ring, creating an aromatic system with distinct electronic properties. The key structural elements to consider are the aromatic protons of the benzene ring, the lone proton on the thiophene ring, and the protons of the chloromethyl group.
Figure 1: Molecular structure of this compound with key spectroscopic correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the chloromethyl group. Based on the analysis of similar structures, the following chemical shifts and multiplicities are predicted.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic Protons (4H) | 7.3 - 7.9 | Multiplet (m) | The protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling. |
| Thiophene Proton (1H) | ~7.4 | Singlet (s) or fine multiplet | The proton at the 3-position of the benzothiophene ring. |
| Chloromethyl Protons (2H) | ~4.8 | Singlet (s) | The two protons of the -CH₂Cl group are chemically equivalent and will appear as a sharp singlet. |
Expert Interpretation: The downfield chemical shift of the aromatic protons is characteristic of protons attached to an electron-deficient aromatic system. The chloromethyl protons are significantly deshielded due to the electronegativity of the adjacent chlorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons (8C) | 122 - 142 | The eight carbon atoms of the benzothiophene ring will resonate in this region. |
| Chloromethyl Carbon (1C) | ~40 | The carbon of the -CH₂Cl group will appear at a higher field compared to the aromatic carbons. |
Expert Interpretation: The chemical shifts of the aromatic carbons are influenced by the electron distribution within the fused ring system. The upfield shift of the chloromethyl carbon is typical for an sp³-hybridized carbon attached to an electronegative atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-S Stretch | ~700 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Expert Interpretation: The presence of sharp peaks in the aromatic region confirms the benzothiophene core. The strong absorption corresponding to the C-Cl stretch is a key diagnostic feature for this molecule.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇ClS), the expected molecular weight is approximately 182.67 g/mol .[2]
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 182/184 | The molecular ion peak will show a characteristic isotopic pattern (approximately 3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl isotopes. |
| [M-Cl]⁺ | 147 | Loss of a chlorine radical is a likely fragmentation pathway. |
| [M-CH₂Cl]⁺ | 133 | Loss of the chloromethyl radical. |
Expert Interpretation: The isotopic pattern of the molecular ion is a definitive indicator of the presence of a single chlorine atom in the molecule. The fragmentation pattern can provide further confirmation of the structure.
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record a background spectrum of the empty sample holder or the pure KBr pellet. Then, place the sample in the spectrometer and record the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds.[3]
-
Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
Conclusion
The spectroscopic data presented in this guide, based on predicted values and analogy to related compounds, provides a robust framework for the characterization of this compound. A comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra allows for its unambiguous identification and serves as a critical quality control measure in synthetic applications. Researchers and scientists can leverage this information to confidently advance their work in the development of novel therapeutics and materials.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-(Chloromethyl)-1-benzothiophene: Synthesis, Reactivity, and Applications
This guide provides an in-depth analysis of 2-(chloromethyl)-1-benzothiophene, a pivotal heterocyclic intermediate in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's structural and physicochemical properties, spectroscopic signature, synthetic pathways, and chemical reactivity. Furthermore, it explores its significant applications as a versatile building block in the creation of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.
Molecular Identity and Physicochemical Characteristics
Chemical Structure and Nomenclature
This compound, also known as 2-(chloromethyl)benzo[b]thiophene, is an aromatic organic compound featuring a benzothiophene core substituted at the 2-position with a chloromethyl group.[1][2] The benzothiophene moiety is formed by the fusion of a benzene ring and a thiophene ring.[2]
-
IUPAC Name: this compound[3]
-
Synonyms: 2-(Chloromethyl)benzo[b]thiophene, 2-Chloromethylthianaphthene[1][4]
-
CAS Number: 2076-88-2[1]
-
Molecular Formula: C₉H₇ClS[3]
-
SMILES: ClCC1=CC2=CC=CC=C2S1[1]
-
InChI Key: JHDSVVPTMIYVGV-UHFFFAOYSA-N[3]
The presence of the reactive chloromethyl group makes this compound a valuable electrophile for introducing the benzothienyl scaffold into various molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| Molecular Weight | 182.67 g/mol [1] |
| Appearance | Solid |
| Melting Point | 66-68 °C[5] |
| Boiling Point | 299.8±15.0 °C at 760 mmHg (Predicted)[4] |
| Density | 1.3±0.1 g/cm³ (Predicted)[4] |
| LogP | 3.64 (Predicted)[4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[1] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. The following data represent typical spectral characteristics used for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo-fused ring and the thiophene ring, as well as a characteristic singlet for the methylene protons of the chloromethyl group. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern. The methylene protons (-CH₂Cl) are expected to resonate as a singlet at approximately δ 4.8-5.0 ppm due to the deshielding effect of the adjacent chlorine atom and the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight aromatic carbons of the benzothiophene core and one aliphatic carbon of the chloromethyl group. The carbon of the -CH₂Cl group is typically observed around δ 40-45 ppm. The aromatic carbons will have chemical shifts in the typical downfield region of δ 120-145 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 182, corresponding to the molecular formula C₉H₇³⁵ClS.[3] An isotopic peak (M+2) at m/z 184 with an intensity of about one-third of the M⁺ peak is also expected, which is characteristic of the presence of a single chlorine atom (due to the ³⁷Cl isotope).[3]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-S stretching: This can be weak and is often found in the fingerprint region.
Synthesis and Reactivity
Synthesis of this compound
The most common method for the synthesis of this compound is the direct chloromethylation of 1-benzothiophene. This reaction is an electrophilic aromatic substitution where formaldehyde and hydrogen chloride are used to introduce the chloromethyl group onto the electron-rich thiophene ring, primarily at the 2-position.
Experimental Protocol: Chloromethylation of 1-Benzothiophene
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, place 1-benzothiophene (1 mole) and concentrated hydrochloric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a low temperature.
-
Reagent Addition: While stirring vigorously, pass a stream of hydrogen chloride gas through the mixture.
-
Formaldehyde Addition: Once the temperature is stabilized, slowly add a 37% aqueous solution of formaldehyde. The rate of addition should be controlled to keep the temperature from rising significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: General Sₙ2 reactivity of this compound with nucleophiles.
Applications in Research and Drug Development
The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs. [6]this compound serves as a key intermediate for the synthesis of these and other biologically active molecules. [7]
-
Anti-inflammatory Agents: The benzothiophene nucleus is found in compounds designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are important targets for anti-inflammatory drugs. [8]* Anticancer and Antimicrobial Agents: Various benzothiophene derivatives have shown promising activity against cancer cell lines and a range of microbial pathogens. [7][9]* Selective Estrogen Receptor Modulators (SERMs): The drug Raloxifene, used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer, contains a 2-phenylbenzothiophene core, which can be synthesized from precursors derived from benzothiophene. [2][10]* Other Pharmaceutical Applications: The benzothiophene scaffold is also present in drugs like the leukotriene inhibitor Zileuton and the antifungal agent Sertaconazole. [2] Beyond pharmaceuticals, derivatives of benzothiophene are investigated for applications in organic electronics, such as in the development of conductive polymers and organic field-effect transistors (OFETs), due to the electronic properties of the fused aromatic system. [11][12]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. [1]It is also a lachrymator, meaning it can cause tearing.
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves. [13]* Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, or vapors. [13]Ensure all glassware is dry before use to prevent reaction with moisture, which can generate HCl gas.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [14]Due to its instability and potential for decomposition leading to pressure buildup from HCl gas, it is often recommended to store it at refrigerated temperatures (e.g., under -20°C) and in a container with a vented cap. [1][15]
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An In-depth Technical Guide to 2-(Chloromethyl)-1-benzothiophene: Properties, Reactivity, and Applications
Introduction: The Versatile Benzothiophene Scaffold
Benzothiophene, a heterocyclic compound composed of a fused benzene and thiophene ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the structure of numerous FDA-approved drugs and advanced organic materials.[3] This guide focuses on a particularly reactive and synthetically valuable derivative: 2-(Chloromethyl)-1-benzothiophene (CAS No. 2076-88-2). The introduction of the chloromethyl group at the 2-position activates the molecule for a wide range of chemical transformations, making it a crucial intermediate for the synthesis of more complex molecular architectures.[4]
This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic routes, characteristic reactivity, and key applications of this compound, designed for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
While this compound is a known chemical entity, extensive experimental data on its physical properties are not widely reported in peer-reviewed literature, likely due to its nature as a reactive intermediate. However, based on supplier information and data from related isomers, we can compile a profile of its expected characteristics.
| Property | Value/Description | Source(s) |
| CAS Number | 2076-88-2 | [4] |
| Molecular Formula | C₉H₇ClS | [4][5] |
| Molecular Weight | 182.67 g/mol | [4][5] |
| Appearance | Grey Solid | [4] |
| Purity | Commercially available up to 95% | [4] |
| Melting Point | Data not available. For comparison, the isomer 3-(Chloromethyl)benzo[b]thiophene has a melting point of 40 °C. | [6] |
| Boiling Point | Data not available. For comparison, the isomer 3-(Chloromethyl)benzo[b]thiophene has a boiling point of 125-127 °C at 2 Torr. | [6] |
| Solubility | Expected to be soluble in common organic solvents like toluene, chloroform, and acetone, and insoluble in water, similar to its analogue 2-(chloromethyl)thiophene. | [7] |
Spectroscopic Characterization
Detailed spectroscopic data for this compound are not publicly available. However, a key supplier confirms that the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra conform to the expected structure.[4] For researchers looking to confirm the identity of this compound, the following characteristic signals would be anticipated:
-
¹H NMR: A characteristic singlet for the chloromethyl protons (-CH₂Cl) would be expected, likely in the range of δ 4.7-5.0 ppm. The aromatic protons on the benzothiophene ring system would appear in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: A signal corresponding to the chloromethyl carbon would be present, and distinct signals for the nine carbons of the benzothiophene core would be observed in the aromatic region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (182.67 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom. Predicted collision cross-section data for various adducts are available.[8]
Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not readily found in the literature. However, the most logical and established method is the chloromethylation of 1-benzothiophene, analogous to the well-documented chloromethylation of thiophene.[9] This electrophilic aromatic substitution introduces the reactive chloromethyl group onto the electron-rich thiophene ring.
Proposed Experimental Protocol: Chloromethylation of 1-Benzothiophene
This protocol is adapted from the established synthesis of 2-chloro-5-(chloromethyl)thiophene and should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of the reagents and the lachrymatory properties of the product.[9]
Reagents and Equipment:
-
1-Benzothiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride or Magnesium Sulfate
-
Diethyl ether or Dichloromethane
-
Three-necked round-bottom flask with mechanical stirrer, thermometer, and addition funnel
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 1-benzothiophene (1.0 molar equivalent).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Addition of Reagents: To the cooled and stirred 1-benzothiophene, slowly add concentrated hydrochloric acid (approx. 3-4 molar equivalents) followed by paraformaldehyde (approx. 1.1 molar equivalents). The temperature should be carefully maintained between 0 and 5 °C during the addition.
-
Reaction: Stir the mixture vigorously while maintaining the temperature at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is anticipated to be complete within 6-8 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cautiously pour the mixture over crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous phase with three portions of diethyl ether or dichloromethane.
-
Washing: Combine the organic extracts and wash them successively with water and then with a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes any remaining acid. Finally, wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like CaCl₂ or MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product should be purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Handling
The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary mode of reactivity is nucleophilic substitution, where the chlorine atom is displaced by a wide variety of nucleophiles. This reaction allows for the covalent attachment of the benzothiophene moiety to other molecules. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.[5]
Caption: General nucleophilic substitution on this compound.
-
Reactivity with N-Nucleophiles: Amines, amides, and other nitrogen-containing compounds can displace the chloride to form aminomethyl-benzothiophene derivatives.
-
Reactivity with O-Nucleophiles: Alcohols and phenols react, typically in the presence of a base, to form the corresponding ethers.
-
Reactivity with S-Nucleophiles: Thiols readily react to form thioethers, a common transformation in medicinal chemistry.
-
Reactivity with C-Nucleophiles: Carbanions, such as those derived from malonates or cyanides, can be used to form new carbon-carbon bonds, extending the carbon skeleton.
Stability and Handling Considerations
Analogous to 2-(chloromethyl)thiophene, this compound is expected to be unstable upon prolonged storage, particularly at room temperature.[10] It has a tendency to decompose or polymerize, often with the liberation of HCl gas, which can catalyze further decomposition.
Safe Handling and Storage:
-
Storage: Store in a freezer (-20 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: As a lachrymatory and irritating compound, always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Purity: Use freshly opened or purified material for best results in chemical reactions, as decomposition products can interfere with desired transformations.
Applications in Research and Development
The utility of this compound stems from its role as a versatile building block for constructing more complex molecules with desirable biological or material properties.
Pharmaceutical Drug Development
The benzothiophene core is present in a variety of biologically active compounds.[1][3] Derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1] this compound serves as a key starting material to introduce the benzothienyl moiety into potential drug candidates. For instance, it can be used in the synthesis of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors.
Materials Science and Organic Electronics
Benzothiophene derivatives are of significant interest in the field of organic electronics due to their excellent electronic properties, thermal stability, and potential for π-conjugation. They are used in the development of:
-
Organic Semiconductors: The rigid, planar structure of the benzothiophene core facilitates charge transport, making its derivatives suitable for use in organic field-effect transistors (OFETs).
-
Organic Light-Emitting Diodes (OLEDs): Functionalized benzothiophenes can be employed as host materials or emitters in OLED devices, contributing to their efficiency and stability.
By using this compound, researchers can readily attach the electronically active benzothiophene core to other functional units, such as polymers or other chromophores, to create novel materials for advanced electronic applications.
Conclusion
This compound is a highly reactive and synthetically important intermediate. While detailed experimental data on its physical properties are scarce, its chemical behavior can be reliably inferred from its structure and from well-studied analogues. Its ability to undergo facile nucleophilic substitution makes it an invaluable tool for chemists in both pharmaceutical and materials science research, enabling the construction of complex molecules built upon the robust and versatile benzothiophene scaffold. Proper handling and storage are crucial to ensure its stability and successful application in synthesis.
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MySkinRecipes. (n.d.). 2-(Chloromethyl)benzo[b]thiophene. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025). Synthesis and pharmacological investigation of benzothiophene heterocycles. Retrieved January 17, 2026, from [Link]
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MJM. (2020). Synthesis, characterization of novel benzothiophene. Retrieved January 17, 2026, from [Link]
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stability and storage conditions for 2-(Chloromethyl)-1-benzothiophene
An In-depth Technical Guide on the Stability and Storage of 2-(Chloromethyl)-1-benzothiophene
Authored by: A Senior Application Scientist
Introduction: The Duality of a Versatile Reagent
This compound (CAS No: 2076-88-2) is a pivotal intermediate in the synthesis of pharmaceuticals and advanced organic materials.[1] Its utility is derived from the benzothiophene scaffold, a privileged structure in medicinal chemistry, combined with the highly reactive chloromethyl group, which serves as a versatile handle for synthetic elaboration.[1][2] However, this high reactivity is a double-edged sword, rendering the molecule intrinsically unstable and susceptible to degradation if not handled and stored with meticulous care.
This guide provides an in-depth analysis of the factors governing the stability of this compound. It offers field-proven protocols and evidence-based recommendations to ensure its integrity from procurement to application, empowering researchers to achieve reliable and reproducible results.
Part 1: Understanding the Core Instability
The stability of this compound is fundamentally dictated by the electrophilic nature of the benzylic carbon in the chloromethyl group. This C-Cl bond is activated by the adjacent benzothiophene ring system, making it highly susceptible to nucleophilic substitution and elimination reactions.[2]
The primary degradation pathway is the slow elimination of hydrogen chloride (HCl). This process can be autocatalytic, as the generated HCl can promote further decomposition, leading to the formation of oligomeric or polymeric resinous materials. This degradation is often visually indicated by a darkening of the material over time. The structural analogue, 2-(chloromethyl)thiophene, is notoriously unstable and known to decompose vigorously, sometimes explosively, due to the pressure buildup from HCl gas in sealed containers.[3][4] While the fused benzene ring in the benzothiophene structure offers some additional stability compared to the thiophene analogue, the fundamental reactive nature of the chloromethyl group remains the paramount concern.
Part 2: Critical Factors Governing Long-Term Stability
Temperature: The Primary Rate-Determining Factor
Lowering the temperature is the most effective strategy to mitigate degradation. While some suppliers may list room temperature storage, this is ill-advised for anything other than short-term use.[1] The consensus from safety data sheets and best practices for reactive electrophiles points towards low-temperature storage to kinetically impede the HCl elimination pathway.
-
Recommendation: For long-term storage (months to years), the compound should be stored in a freezer, ideally at or below -20°C.[5] This condition significantly reduces molecular motion and the rate of decomposition reactions.
-
Causality: The rate of most chemical reactions, including degradation pathways, approximately doubles for every 10°C increase in temperature. Therefore, transitioning from ambient temperature (~20°C) to -20°C can decrease the degradation rate by a factor of approximately 16.
Atmosphere: Mitigating Hydrolysis and Oxidation
The presence of atmospheric moisture introduces a competing degradation pathway: hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative and HCl.
-
Recommendation: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[5] Containers should be sealed tightly to prevent the ingress of moisture and oxygen.[6] For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.
-
Trustworthiness: Storing under inert gas is a self-validating system. By removing atmospheric reactants (water and oxygen), you eliminate major degradation pathways, ensuring that the compound's stability is primarily governed by its intrinsic thermal decomposition rate, which is managed by temperature control.
Light Exposure
While specific photodecomposition studies on this compound are not widely published, related compounds like 2-(chloromethyl)thiophene are known to be light-sensitive.[3] Photons can provide the activation energy to initiate radical pathways or accelerate degradation.
-
Recommendation: Store in an amber or opaque container to protect from light. As a standard practice for all reactive organic reagents, avoiding light exposure is a prudent and low-cost measure to ensure stability.
Part 3: Recommended Storage Conditions (Summary)
For optimal preservation of purity and reactivity, the following conditions are mandated.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in freezer, ≤ -20°C [5] | Minimizes the kinetic rate of thermal decomposition and HCl elimination. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [5] | Prevents hydrolysis from atmospheric moisture and potential oxidation. |
| Container | Tightly sealed, amber glass vial or bottle. | Protects from light and prevents moisture ingress.[6] |
| Purity | Use high-purity material (≥95%) for best stability. | Impurities can sometimes catalyze decomposition. |
| Form | Store as a solid. | Avoids solvent-mediated degradation pathways. Storing in solution is not recommended for extended periods.[7] |
Part 4: Experimental Protocols for Integrity Verification and Safe Handling
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol provides a framework for researchers to quantitatively assess the purity of their this compound upon receipt and over time. This internal quality control is crucial for reproducible synthetic outcomes.
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Determined by UV-Vis spectral analysis; likely around 230-260 nm.
-
Column Temperature: Ambient or controlled at 25°C.[3]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of ~1 mg/mL in acetonitrile.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL with acetonitrile for analysis.[3]
-
-
Stability Study Execution:
-
Time Zero (T=0): Upon receiving a new bottle, immediately perform an HPLC analysis to establish the initial purity. This is your baseline.
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 6 months), analyze a sample stored under the recommended conditions.
-
Data Analysis: Calculate the percentage of the main peak area relative to the total peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.[3]
-
Protocol 2: Safe Handling Workflow
Due to its hazardous nature—harmful if swallowed, skin irritant, and causing serious eye damage—a strict handling protocol is non-negotiable.[6][8]
-
Preparation:
-
Work exclusively within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are accessible.
-
Don appropriate Personal Protective Equipment (PPE): chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6]
-
-
Equilibration & Dispensing:
-
Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid, which would cause rapid hydrolysis.
-
Once at room temperature, open the container under a gentle stream of inert gas.
-
Quickly weigh the required amount of the solid into a tared, dry vial or flask, and immediately reseal the main container.
-
-
Use in Reaction:
-
Add the dispensed solid to the reaction vessel, which should ideally be under an inert atmosphere.
-
Use a dry solvent for the reaction unless aqueous conditions are required by the procedure.
-
-
Decontamination and Waste Disposal:
-
Quench any residual material on spatulas or glassware with a suitable nucleophile like a dilute solution of sodium bicarbonate or an alcohol before cleaning.
-
Dispose of all contaminated materials and waste according to institutional hazardous waste guidelines.
-
Part 5: Visualization of Handling Workflow
The following diagram outlines the decision-making process for the safe and effective use of this compound.
Caption: Decision workflow for handling this compound.
Conclusion
This compound is an enabling but sensitive synthetic building block. Its stability is not a passive property but an actively managed state. By understanding its intrinsic reactivity and implementing stringent control over temperature, atmosphere, and handling procedures, researchers can ensure its integrity. Adherence to the recommendations and verification protocols outlined in this guide will safeguard experimental outcomes, promote laboratory safety, and maximize the value of this important chemical intermediate.
References
-
MySkinRecipes. 2-(Chloromethyl)benzo[b]thiophene. MySkinRecipes. Available at: [Link]
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Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS 2-(CHLOROMETHYL)THIOPHENE. Cleanchem. Available at: [Link]
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Organic Chemistry Portal. Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
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Royal Society of Chemistry. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. RSC Publishing. Available at: [Link]
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PubMed. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to 2-(Chloromethyl)-1-benzothiophene: Commercial Availability, Strategic Procurement, and Synthetic Utility
For researchers and professionals in drug development, the strategic selection and procurement of key chemical building blocks are paramount to project success. 2-(Chloromethyl)-1-benzothiophene, a reactive intermediate, is a cornerstone for the synthesis of a multitude of pharmacologically active agents. This guide provides an in-depth analysis of its commercial availability, offers expert insights into supplier selection, and outlines its application in synthetic workflows.
Physicochemical Profile and Core Reactivity
This compound (CAS No. 2076-88-2) is a heterocyclic compound featuring a benzothiophene core functionalized with a reactive chloromethyl group.[1] This chloromethyl moiety is the epicenter of its synthetic utility, acting as a potent electrophile for facile nucleophilic substitution reactions. This reactivity allows for the strategic introduction of the benzothiophene scaffold—a privileged structure in medicinal chemistry—into more complex molecular architectures.[2][3]
The benzothiophene core itself is isosteric to indole, a common motif in biologically active molecules, which contributes to its broad spectrum of reported pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]
Table 1: Key Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2076-88-2 | [1] |
| Molecular Formula | C₉H₇ClS | [1][4] |
| Molecular Weight | 182.67 g/mol | [1] |
| Appearance | Varies by supplier; often a solid | [5] |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [1] |
| Signal Word | Danger | [1][6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1][6] |
Commercial Availability and Supplier Analysis
This compound is available from a range of chemical suppliers catering to research and development needs. Availability typically spans from milligram-scale for initial screening to multi-gram quantities for lead optimization studies. When selecting a supplier, it is crucial to move beyond price-point analysis and scrutinize the technical documentation provided.
Table 2: Representative Commercial Suppliers of this compound
| Supplier | Purity/Specification | Noteworthy Information |
| BLD Pharm | Purity specifications available upon request. | Provides detailed safety and storage information on their product page.[1] |
| Sigma-Aldrich (Merck) | Assay ≥98.0% (GC) for the parent compound, 1-Benzothiophene. | Offers extensive documentation, including Certificates of Analysis (CoA) and clear safety data.[5] |
| Thermo Fisher Scientific (Alfa Aesar) | Product-specific purity data is available via CoA. | Provides Certificates of Analysis for specific lots, ensuring traceability.[7] |
| BenchChem | Purity of 95% is listed for related benzothiophene derivatives. | Offers application notes for related compounds, highlighting synthetic utility.[3][8][9] |
Expert Insight: The Self-Validating Protocol of Supplier Vetting
A trustworthy supplier provides a self-validating system through comprehensive documentation. Before procurement, a researcher must perform the following due diligence:
-
Request a Certificate of Analysis (CoA): This is non-negotiable. The CoA provides lot-specific data on purity (typically via HPLC or GC), identity (confirmed by ¹H NMR), and sometimes water content.[10] An exemplary CoA will show consistency with the expected chemical structure.[7][10]
-
Scrutinize the Safety Data Sheet (SDS): The SDS contains critical handling, storage, and emergency information.[6][11][12] A detailed SDS reflects a supplier's commitment to safety and regulatory compliance.
-
Evaluate Purity Grades: For drug discovery, a purity of >95%, and preferably >98%, is essential to avoid the introduction of confounding variables in biological assays.
The procurement process can be visualized as a validation workflow, ensuring the quality of the starting material before it enters the synthetic pathway.
Caption: Supplier validation workflow for ensuring starting material quality.
Core Application: A Versatile Electrophile in Synthesis
The primary utility of this compound lies in its ability to alkylate a wide range of nucleophiles. This reaction is fundamental for building complexity and accessing diverse chemical matter.
Typical Experimental Workflow: N-Alkylation of a Heterocyclic Amine
This protocol describes a generalized procedure for the N-alkylation of a nitrogen-containing heterocycle, a common step in the synthesis of potential drug candidates.
Objective: To couple this compound with a generic amine nucleophile (R-NH₂).
Methodology:
-
Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile).
-
Addition of Electrophile: To the stirred solution, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature. The slight excess of the electrophile ensures complete consumption of the starting amine.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
The causality behind these choices is critical: an aprotic solvent prevents side reactions with the electrophile, and the base is necessary to deprotonate the amine, increasing its nucleophilicity.
Caption: Generalized workflow for nucleophilic substitution using the title compound.
Conclusion
This compound is a readily available and highly valuable building block for pharmaceutical research and development. Its utility is directly linked to the reactive chloromethyl group, which serves as a handle for molecular elaboration. For the researcher, success in utilizing this reagent begins not in the flask, but with a rigorous and technically-grounded procurement strategy. By partnering with suppliers who provide transparent, high-quality documentation, scientists can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable scientific outcomes.
References
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Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 2-(CHLOROMETHYL)THIOPHENE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)thiophene. PubChem Compound Summary for CID 69830. Available at: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C9H7ClS). Available at: [Link]
-
Amerigo Scientific. (n.d.). 2-Bromo-3-(bromomethyl)-1-benzothiophene. Available at: [Link]
-
Kallur, H. J., et al. (2024). Synthesis and screening of new benzothiophene derivatives. Ayurlog: National Journal of Research in Ayurved Science. Available at: [Link]
- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766-3774.
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Available at: [Link]
- Google Patents. (2008). US7462725B2 - Chloromethylation of thiophene.
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The Lynchpin of Thiophene Chemistry: A Technical Guide to 2-(Chloromethyl)-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Core and the Significance of the 2-(Chloromethyl) Substituent
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a sulfur atom confer unique electronic and lipophilic properties, making it a cornerstone in the design of a wide array of biologically active molecules and functional organic materials.[1][2][3][4][5] Among the various derivatives of this important core, 2-(chloromethyl)-1-benzothiophene emerges as a particularly valuable and versatile building block.
This technical guide provides an in-depth exploration of the chemistry of this compound, from its synthesis to its diverse reactivity and applications. As a benzylic-like halide, the chloromethyl group at the 2-position of the benzothiophene ring serves as a highly reactive electrophilic handle, enabling the facile introduction of the benzothienyl moiety into more complex molecular architectures. This reactivity is central to its utility in the synthesis of pharmaceuticals and other functional molecules.[6] We will delve into the practical aspects of its preparation, explore the nuances of its reactivity with a range of nucleophiles, and showcase its role in the construction of molecules of significant scientific interest.
Synthesis of this compound: Navigating the Routes to a Key Intermediate
The preparation of this compound can be approached through several synthetic strategies, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Chlorination of 2-Methylbenzo[b]thiophene
A direct approach to this compound involves the chlorination of the corresponding 2-methyl derivative. While conceptually straightforward, this reaction requires careful control of conditions to achieve the desired product and minimize side reactions. One reported method utilizes sodium hypochlorite in aqueous acetonitrile, which, while accessible, provides the desired product in a modest yield.[1]
Experimental Protocol: Chlorination of 2-Methylbenzo[b]thiophene [1]
-
To a solution of 2-methylbenzo[b]thiophene (1.00 g, 6.75 mmol) in a suitable solvent system, add sodium hypochlorite pentahydrate.
-
Heat the reaction mixture to 65–75 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., hexanes).
-
Purify the crude product by flash column chromatography using hexanes as the eluent to yield 2-(chloromethyl)benzo[b]thiophene as a white solid (8% yield).[1]
Note: This method also produces the dichlorinated side product, 2-chloromethyl-3-chlorobenzo[b]thiophene.[1]
Chlorination of 1-Benzothiophene-2-methanol
An alternative and often higher-yielding approach is the conversion of the corresponding alcohol, 1-benzothiophene-2-methanol, to the chloride. This transformation can be achieved using a variety of chlorinating agents, with thionyl chloride being a common and effective choice. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
Conceptual Workflow: Chlorination of 1-Benzothiophene-2-methanol
Caption: Conceptual workflow for the synthesis of this compound from 1-benzothiophene-2-methanol.
The Reactive Heart: Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon. The electron-withdrawing nature of the chlorine atom, coupled with the ability of the benzothiophene ring to stabilize the transition state, makes this position highly susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center.[2]
Reactions with Nitrogen Nucleophiles
Primary and secondary amines readily react with this compound to form the corresponding N-substituted 2-(aminomethyl)benzothiophenes. These reactions are fundamental in the construction of more complex nitrogen-containing heterocyclic systems, which are of significant interest in medicinal chemistry.
General Protocol: N-Alkylation of Amines [2]
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as acetonitrile.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Add a non-nucleophilic base, such as anhydrous potassium carbonate (2 equivalents), to act as an acid scavenger.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Reactions with Oxygen Nucleophiles
Alkoxides and phenoxides serve as effective oxygen nucleophiles, reacting with this compound to yield the corresponding 2-(alkoxymethyl)- and 2-(phenoxymethyl)benzothiophenes (benzothienyl ethers). These reactions are typically performed in polar aprotic solvents to favor the SN2 pathway.
General Protocol: Synthesis of Benzothienyl Ethers [2]
-
To a solution of the desired alcohol or phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5-2 equivalents).
-
Stir the mixture for a short period to facilitate the formation of the corresponding alkoxide or phenoxide.
-
Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Heat the mixture (e.g., to reflux) and monitor by TLC until the starting material is consumed.
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Reactions with Sulfur Nucleophiles
Thiols and their corresponding thiolates are excellent soft nucleophiles and react efficiently with this compound to form 2-(thiomethyl)benzothiophenes (benzothienyl thioethers).
General Protocol: Synthesis of Benzothienyl Thioethers [2]
-
In a suitable solvent such as ethanol or DMF, dissolve the desired thiol (1 equivalent).
-
Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to generate the thiolate in situ.
-
Add this compound (1 equivalent) to the solution.
-
Stir the mixture at room temperature or with gentle warming, monitoring the reaction's progress by TLC.
-
Once the reaction is complete, perform an appropriate workup, which may include removal of the solvent, partitioning between an organic solvent and water, and drying of the organic layer.
-
Purify the crude product by column chromatography or distillation.
Reactions with Carbon Nucleophiles
Carbon-based nucleophiles, such as cyanide, can also be employed to form new carbon-carbon bonds. The reaction with cyanide, for instance, yields 2-(cyanomethyl)-1-benzothiophene, a valuable intermediate that can be further elaborated into carboxylic acids, amines, and other functional groups.
Representative Protocol: Synthesis of 2-(Cyanomethyl)-1-benzothiophene [2]
-
In a reaction vessel, dissolve sodium cyanide (1 mole equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in water at 60 °C.
-
Add crude this compound to the cyanide solution.
-
Stir the mixture at 70 °C for 4 hours.
-
After cooling, add water and separate the organic and aqueous phases.
-
The final product, 2-(cyanomethyl)-1-benzothiophene, can be isolated by distillation of the organic phase.
Summary of Nucleophilic Substitution Reactions
| Nucleophile Type | Reagent Example | Product Type |
| Nitrogen | Primary/Secondary Amine | N-Substituted 2-(Aminomethyl)benzothiophene |
| Oxygen | Alcohol/Phenol + Base | 2-(Alkoxymethyl/Phenoxymethyl)benzothiophene |
| Sulfur | Thiol + Base | 2-(Thiomethyl)benzothiophene |
| Carbon | Sodium Cyanide | 2-(Cyanomethyl)-1-benzothiophene |
Advanced Applications in Synthesis
Beyond simple nucleophilic substitutions, the reactivity of this compound can be harnessed in more complex synthetic strategies, including palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While the C(sp²)-halogen bond is the more conventional handle for palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings, the C(sp³)-Cl bond of this compound can also participate in such transformations, albeit under specific catalytic conditions.[3] The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-determining step and can be more challenging than with the corresponding bromide or iodide. However, with the appropriate choice of ligands and reaction conditions, successful couplings can be achieved.
For instance, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a 2-(arylmethyl)-1-benzothiophene, providing a powerful method for constructing biaryl-like structures.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Conceptual workflow for the Suzuki-Miyaura cross-coupling of this compound.
Applications in Drug Discovery and Development
The benzothiophene nucleus is a key structural component in numerous approved pharmaceutical agents, including the selective estrogen receptor modulator raloxifene, the antipsychotic drug sertindole, and the antifungal agent sertaconazole.[7] The utility of this compound as a building block in drug discovery lies in its ability to introduce this important pharmacophore into lead compounds, allowing for the systematic exploration of structure-activity relationships.
The diverse products that can be readily synthesized from this compound, such as the corresponding amines, ethers, and thioethers, represent a rich source of novel chemical entities for screening in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5]
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its preparation, while requiring careful execution, opens the door to a vast array of functionalized benzothiophene derivatives. The predictable and efficient nucleophilic substitution reactions at the chloromethyl group provide a robust platform for the construction of complex molecules with potential applications in drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, a thorough understanding of the chemistry of key building blocks like this compound will remain essential for innovation in these fields.
References
[1] C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC - NIH. [Link]
[4] An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
[5] An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
[6] 2-(Chloromethyl)benzo[b]thiophene. MySkinRecipes. [Link]
[7] Synthesis and screening of new benzothiophene derivatives. AyurMinds. [Link]
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biological activity of 2-(Chloromethyl)-1-benzothiophene derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(Chloromethyl)-1-benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzothiophene scaffold is a prominent heterocyclic framework in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] The introduction of a chloromethyl group at the 2-position creates a versatile and reactive intermediate, this compound, which serves as a pivotal building block for the synthesis of a diverse array of derivatives.[3] The reactivity of the chloromethyl group facilitates facile structural modifications, enabling the generation of extensive chemical libraries for biological screening.[4] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their biological evaluation.
The 1-Benzothiophene Scaffold: A Privileged Structure in Drug Discovery
1-Benzothiophene, an aromatic organic compound, consists of a benzene ring fused to a thiophene ring.[1] This bicyclic system is a key structural motif in numerous pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Zotepine.[1][5] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) with biological targets contribute to its status as a "privileged scaffold." Derivatives of benzothiophene exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant effects.[2][6][7] The 2-(chloromethyl) substituent acts as a highly reactive electrophilic site, making it an ideal starting point for introducing diverse functionalities through nucleophilic substitution reactions, thereby creating libraries of novel compounds with potentially enhanced therapeutic properties.[3][8]
Synthetic Pathways to Bioactive Derivatives
The primary utility of this compound lies in its capacity as a precursor for a multitude of derivatives. The chlorine atom is a good leaving group, allowing for straightforward nucleophilic substitution reactions. This enables the attachment of various side chains containing different functional groups, which is a cornerstone of modern medicinal chemistry for optimizing biological activity.
A general synthetic scheme involves the reaction of this compound with a suitable nucleophile (Nu-H), often in the presence of a base to neutralize the HCl byproduct. This approach allows for the introduction of a wide range of moieties to the core scaffold.
Caption: General synthetic route for derivatization.
This strategy has been employed to synthesize series of benzothiophene acylhydrazones, carboxanilides, and other heterocyclic systems, which have subsequently been evaluated for their biological potential.[9][10]
Anticancer Activity: Targeting Cellular Proliferation
Benzothiophene derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[11][12][13]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of research suggests that a primary mechanism of anticancer action for certain benzothiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[12][13] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle, and ultimately triggering apoptosis (programmed cell death). This mechanism is shared with well-established anticancer drugs like Vinca alkaloids and taxanes.
Caption: Proposed mechanism of tubulin inhibition.
Notably, some benzothiophene acrylonitrile analogs have shown the ability to overcome P-glycoprotein (P-gp)-mediated drug resistance, a major challenge in cancer chemotherapy.[13]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives is typically quantified by the 50% growth inhibition (GI50) value, which represents the drug concentration required to inhibit cell growth by 50%.
| Compound ID | Derivative Class | Cancer Cell Line | GI50 (nM) | Reference |
| 5 | Z-Acrylonitrile | Leukemia (CCRF-CEM) | 10.0 | [12] |
| Colon (HCT-116) | 10.0 | [12] | ||
| 6 | Z-Acrylonitrile | CNS (SNB-75) | 21.2 | [12] |
| Prostate (PC-3) | 37.0 | [12] | ||
| 13 | E-Acrylonitrile | Ovarian (OVCAR-3) | < 10.0 | [12] |
| Breast (MCF7) | < 10.0 | [12] | ||
| 18 | Benzenesulfonamide | NSCLC (NCI-H522) | 100 | [14] |
| Melanoma (SK-MEL-2) | 100 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are then incubated for an additional 48-72 hours.[4]
-
MTT Addition: The treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent development of new antimicrobial agents.[15] Benzothiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[15][16][17]
Antibacterial and Antifungal Spectrum
Derivatives synthesized from the this compound scaffold have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][16] Importantly, some of these compounds are active against multidrug-resistant strains, such as methicillin-resistant S. aureus (MRSA).[9] In the realm of antifungal agents, these compounds have shown efficacy against pathogenic fungi like Candida species.[15]
Mechanism of Action
The mechanisms of antimicrobial action are diverse. For antifungal activity, one proposed mechanism is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain, which disrupts cellular respiration and leads to fungal cell death.[8] For antibacterial action, while the exact mechanisms for many derivatives are still under investigation, they are thought to involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. Some derivatives show enhanced efficacy against Gram-negative bacteria when co-administered with a membrane-permeabilizing agent, suggesting that the bacterial outer membrane is a significant barrier.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone | II.b | S. aureus (MRSA) | 4 | [9] |
| Acylhydrazone | II.b | S. aureus (Daptomycin-R) | 4 | [9] |
| Benzothiophene | Various | E. coli (with PMB) | 8 - 64 | [15] |
| Benzothiophene | Various | Candida albicans | 32 - 64 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Also, include a positive control (inoculum in broth without compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first well that appears clear).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Benzothiophene derivatives have been investigated for their anti-inflammatory properties.[1][3][10] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[18] While specific data for derivatives of this compound are still emerging, related 1-benzothiophene-2-carboxanilides have been evaluated for their ability to inhibit leukotriene B4 (LTB4) biosynthesis, a key inflammatory mediator.[10] This area represents a promising avenue for future research and development.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The high reactivity of the chloromethyl group provides a straightforward entry point for extensive chemical modification, leading to the discovery of compounds with potent and diverse biological activities. Derivatives have demonstrated significant promise as anticancer agents, particularly through the mechanism of tubulin inhibition, and as antimicrobial agents capable of combating drug-resistant pathogens.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds to enable rational drug design.
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening broader libraries of derivatives to refine SAR models and improve potency and selectivity.
-
In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives for other indications, such as neurodegenerative diseases and viral infections, based on the broad bioactivity of the benzothiophene core.[19][20]
The continued exploration of this chemical space holds great potential for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.
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The Strategic Utility of 2-(Chloromethyl)-1-benzothiophene in Modern Drug Discovery: A Technical Guide
Foreword: The Enduring Relevance of Privileged Scaffolds
In the landscape of contemporary drug discovery, the concept of "privileged structures" remains a cornerstone of medicinal chemistry. These are molecular frameworks that, with appropriate functionalization, can interact with a variety of biological targets, offering a rich starting point for the development of novel therapeutics. The benzothiophene core is a quintessential example of such a scaffold, found in a range of clinically significant drugs.[1][2] This guide focuses on a particularly reactive and versatile derivative: 2-(Chloromethyl)-1-benzothiophene. While not a direct precursor to some of the most well-known benzothiophene-based drugs like Raloxifene, its strategic importance lies in its potential as a highly adaptable building block for the synthesis of diverse compound libraries, enabling the exploration of a wide chemical space in the quest for new therapeutic agents.[3][4][5][6] This document will provide an in-depth exploration of the chemical reactivity, synthetic protocols, and potential therapeutic applications stemming from this key intermediate.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid at room temperature.[7] Its utility in drug discovery is fundamentally anchored to the reactivity of the chloromethyl group at the 2-position of the benzothiophene ring. This benzylic-like halide is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a vast array of nucleophiles.
The reactivity of the chloromethyl group is enhanced by the electron-donating nature of the sulfur atom in the thiophene ring, which can stabilize the transition state of nucleophilic substitution reactions. This heightened reactivity allows for facile diversification of the benzothiophene core, a critical aspect in the generation of compound libraries for high-throughput screening.
dot graph "SN2_Reaction_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12];
} caption: "Generalized SN2 reaction pathway."
Synthetic Pathways: A Gateway to Chemical Diversity
The primary application of this compound in a drug discovery context is as a scaffold for the introduction of various pharmacophoric elements through nucleophilic substitution. Below are detailed protocols for key transformations that form the basis for creating extensive libraries of novel benzothiophene derivatives.
N-Alkylation of Amines: Accessing Novel Amine Derivatives
The reaction of this compound with primary and secondary amines is a straightforward method to introduce nitrogen-containing functional groups. These moieties are prevalent in many biologically active molecules due to their ability to form hydrogen bonds and salt bridges with biological targets.
Experimental Protocol: Synthesis of a Tertiary Amine Derivative
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous acetonitrile (10 mL per mmol of amine).
-
Addition of Electrophile: To this stirring solution, add a solution of this compound (1.1 eq.) in anhydrous acetonitrile (5 mL per mmol) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to reflux (approximately 82°C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired tertiary amine.
O-Alkylation of Phenols: Crafting Aryl Ether Linkages
Phenolic hydroxyl groups are common in both natural products and synthetic drugs. The Williamson ether synthesis using this compound allows for the connection of the benzothiophene scaffold to phenolic moieties, creating aryl ether linkages that can be crucial for biological activity.
Experimental Protocol: Synthesis of a Benzothienyl Aryl Ether
-
Base-mediated Deprotonation: To a solution of the desired phenol (1.0 eq.) in anhydrous dimethylformamide (DMF) (15 mL per mmol of phenol) in a round-bottom flask, add potassium carbonate (1.5 eq.) at room temperature. Stir the suspension for 30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Progression: The mixture is heated to 60°C and stirred overnight. TLC is used to monitor the consumption of the starting materials.
-
Aqueous Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The resulting crude product is purified by flash chromatography to yield the pure aryl ether.
S-Alkylation of Thiols: Introducing Thioether Moieties
Thioethers are another important functional group in medicinal chemistry, often contributing to improved metabolic stability and target engagement. The reaction with thiols proceeds readily, providing access to a range of benzothienyl thioethers.
Experimental Protocol: Synthesis of a Benzothienyl Thioether
-
Thiolate Formation: In a suitable reaction vessel, dissolve the thiol (1.0 eq.) in ethanol (20 mL per mmol of thiol). Add sodium hydroxide (1.1 eq.) and stir at room temperature for 20 minutes to generate the thiolate anion.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq.) in ethanol to the thiolate solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.
-
Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude thioether is purified by column chromatography.
dot graph "Synthetic_Diversification_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Diversification from a central scaffold."
Therapeutic Applications: Exploring the Biological Potential
The benzothiophene nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[2][8][9] By employing this compound as a starting material, medicinal chemists can rapidly synthesize and evaluate novel compounds in various therapeutic areas.
Anticancer Agents
Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents.[10][11] For instance, certain benzothiophene acrylonitrile analogs have shown potent growth inhibition in a wide range of human cancer cell lines, with GI50 values in the nanomolar range.[10] The mechanism of action for some of these compounds is believed to involve the disruption of microtubule dynamics, a validated target for cancer chemotherapy.[10] The synthesis of libraries of benzothiophene derivatives from this compound could lead to the discovery of novel tubulin polymerization inhibitors or agents acting on other oncology targets.
| Compound Class | Cancer Cell Line | Activity (GI50) | Reference |
| Benzothiophene Acrylonitriles | Leukemia, Colon, CNS, Prostate | 10-100 nM | [10] |
| Chlorothiophene-based Chalcones | Colorectal Cancer (WiDr) | 0.45 µg/mL (IC50) |
Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of many diseases. Benzothiophene derivatives have been explored as anti-inflammatory agents, with some compounds exhibiting dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[12] This dual-inhibition profile is advantageous as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs. The versatile reactivity of this compound allows for the synthesis of hybrid molecules that combine the benzothiophene scaffold with other known anti-inflammatory pharmacophores.[12]
Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics and antifungals. The benzothiophene scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[13][14][15] For example, the antifungal drug Sertaconazole features a benzothiophene moiety, although it is not directly synthesized from this compound.[16][17][18][19] Nevertheless, this highlights the potential of the benzothiophene core in the design of novel anti-infective agents. The generation of diverse benzothiophene derivatives from this compound for antimicrobial screening is a promising strategy.
The Benzothiophene Scaffold as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties.[20] The benzothiophene ring is often considered a bioisostere of indole and naphthalene. This bioisosteric relationship can be exploited to modulate the properties of a lead compound. The 2-position of the benzothiophene ring, where the chloromethyl group is located, is a key vector for derivatization that can influence how the scaffold mimics other aromatic systems and interacts with biological targets.
dot graph "Bioisosteric_Relationships" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Bioisosteric relationships of benzothiophene."
Conclusion and Future Perspectives
This compound represents a highly valuable, albeit under-explored, starting material in the context of drug discovery. Its facile reactivity towards a wide range of nucleophiles provides a robust platform for the rapid generation of diverse chemical libraries. While it may not be the direct precursor to currently marketed blockbuster drugs, its potential for enabling the discovery of novel therapeutic agents is significant. The established and varied biological activities of the benzothiophene scaffold, from anticancer to anti-inflammatory and antimicrobial, provide a strong rationale for the continued exploration of new derivatives. Future efforts in this area should focus on leveraging combinatorial chemistry and high-throughput screening to fully exploit the synthetic versatility of this compound in the identification of next-generation drug candidates.
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Chavakula, R., Saladi, C. J. S., Mutyala, N. R., Maddala, V. R., & Babu, R. K. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. [Link]
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Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-13. [Link]
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Padmashali, B., & Kumar, C. S. A. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research, 6(4), 305-313. [Link]
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Akande, M. A., Adebayo, A. I., Olorunshola, E. J., & Oyebanji, O. J. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Inflammation Research, 13, 613-631. [Link]
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Svoboda, J., et al. (2007). Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 15(1), 154-162. [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to the Chloromethylation of 1-Benzothiophene
Abstract: This document provides a comprehensive technical guide for the chloromethylation of 1-benzothiophene, a critical reaction for the synthesis of advanced intermediates in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of this electrophilic aromatic substitution, present a detailed, field-tested experimental protocol, and emphasize the stringent safety measures required when handling the hazardous reagents involved. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for the functionalization of the 1-benzothiophene scaffold.
Introduction: The Significance of Functionalized Benzothiophenes
1-Benzothiophene is a heterocyclic aromatic compound composed of a benzene ring fused to a thiophene ring.[1][2] This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents.[2] The functionalization of the 1-benzothiophene core is a key strategy for modulating the biological activity and physicochemical properties of these compounds.
Chloromethylation is a powerful synthetic transformation that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring.[3] This group is a highly versatile synthetic handle, readily converted into other functional groups such as hydroxymethyl, cyanomethyl, formyl, or amino-methyl moieties.[3] Specifically, the synthesis of 3-chloromethyl-1-benzothiophene provides a crucial building block for elaborating more complex molecular architectures. This guide details a robust protocol for this synthesis, grounded in a thorough understanding of the reaction mechanism and safety considerations.
Mechanistic Rationale: Electrophilic Substitution at the C3-Position
The chloromethylation of 1-benzothiophene proceeds via an electrophilic aromatic substitution mechanism, a cornerstone of aromatic chemistry.[1][2]
2.1. Regioselectivity
Due to the electronic properties of the bicyclic system, electrophilic attack occurs preferentially at the 3-position of the thiophene ring.[1][2] The carbocation intermediate (a sigma complex or arenium ion) formed by attack at this position is more stable because the positive charge can be delocalized over both the thiophene and the fused benzene ring, a stabilization that is not as effective for attack at other positions.[2]
2.2. The Blanc Chloromethylation Reaction
The protocol described herein is a variation of the Blanc chloromethylation.[4][5] The reaction mechanism involves several key steps:
-
Generation of the Electrophile: Under strongly acidic conditions and in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), formaldehyde is protonated. This activation makes its carbonyl carbon highly electrophilic. The active electrophilic species is thought to be a chlorocarbenium ion ([CH₂Cl]⁺) or a related complex.[4][6][7]
-
Nucleophilic Attack: The electron-rich π-system of the 1-benzothiophene ring attacks the electrophilic carbon, forming a resonance-stabilized carbocation intermediate.
-
Rearomatization: A weak base, such as a chloride ion, abstracts the proton from the C3 position, restoring the aromaticity of the heterocyclic ring and forming 3-(hydroxymethyl)-1-benzothiophene.
-
Conversion to Chloride: The benzylic alcohol intermediate is rapidly converted to the final 3-chloromethyl-1-benzothiophene product by reaction with the excess hydrogen chloride present in the reaction medium.[4]
Caption: Mechanism of 1-Benzothiophene Chloromethylation.
CRITICAL SAFETY PROTOCOL
WARNING: The chloromethylation reaction involves extremely hazardous materials. Strict adherence to safety protocols is mandatory. All operations must be performed by trained personnel inside a certified chemical fume hood.
-
Carcinogen Hazard: This reaction, particularly using formaldehyde and HCl, can generate bis(chloromethyl) ether (BCME) as a byproduct.[6][8] BCME is a potent, known human carcinogen with high volatility. Chloromethyl methyl ether (CMME), an alternative reagent, is also a known human carcinogen.[9][10][11] Exposure must be avoided at all costs.
-
Corrosive Reagents: Concentrated hydrochloric acid and hydrogen chloride gas are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[10][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical splash goggles and a face shield.[12]
-
A properly fitted lab coat.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
-
Ventilation: All manipulations, including reaction setup, work-up, and purification, must be conducted in a high-performance chemical fume hood to prevent inhalation of toxic vapors.[13]
-
Flammability: Organic solvents such as diethyl ether are highly flammable. Ensure there are no ignition sources nearby.[12]
-
Waste Disposal: All chemical waste, including residual reaction mixture, contaminated solvents, and disposable materials, must be collected in designated hazardous waste containers. The waste stream may need to be quenched with a base like aqueous ammonia to neutralize BCME, but this should be done with extreme caution and according to institutional safety guidelines, as it may also degrade the product.[8]
Detailed Experimental Protocol: Synthesis of 3-Chloromethyl-1-benzothiophene
This protocol is adapted from established procedures for the chloromethylation of aromatic and heterocyclic compounds.[3][14][15]
4.1. Materials & Equipment
-
Chemicals: 1-Benzothiophene (98%+), Paraformaldehyde, Anhydrous Zinc Chloride (ZnCl₂), Concentrated Hydrochloric Acid (37%), Diethyl Ether (anhydrous), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel for column chromatography, Hexanes, and Ethyl Acetate.
-
Equipment: Three-neck round-bottom flask (250 mL), mechanical stirrer, gas inlet adapter, condenser with drying tube (filled with CaCl₂), ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography, beakers, and graduated cylinders.
4.2. Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Benzothiophene | 134.20 | 5.00 g | 37.26 | 1.0 |
| Paraformaldehyde | (30.03)n | 1.34 g | 44.71 | 1.2 |
| Zinc Chloride (ZnCl₂) | 136.30 | 0.25 g | 1.83 | 0.05 |
| Conc. HCl (37%) | 36.46 | 30 mL | ~360 | ~9.7 |
| Diethyl Ether | - | ~200 mL | - | - |
4.3. Step-by-Step Procedure
Caption: Experimental Workflow for Chloromethylation.
-
Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a condenser fitted with a drying tube.
-
Charging Reagents: Add 1-benzothiophene (5.00 g, 37.26 mmol), anhydrous zinc chloride (0.25 g, 1.83 mmol), and concentrated hydrochloric acid (30 mL) to the flask.
-
Cooling: Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Formaldehyde Source: Once the temperature is stable, add paraformaldehyde (1.34 g, 44.71 mmol) to the slurry in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice. Transfer the resulting mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution! ), and finally with brine (50 mL).[15]
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. Use minimal heat to avoid product decomposition.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes to 5% ethyl acetate in hexanes to afford 3-chloromethyl-1-benzothiophene as a solid or oil.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product is a lachrymator and should be handled with care.[13]
Conclusion
The chloromethylation of 1-benzothiophene is an effective method for producing a valuable synthetic intermediate. The protocol detailed in this application note provides a reliable pathway to 3-chloromethyl-1-benzothiophene. However, the extreme toxicity and carcinogenicity of the reagents and potential byproducts necessitate the utmost caution. By integrating a deep understanding of the reaction mechanism with stringent adherence to the safety protocols outlined, researchers can safely and successfully leverage this powerful synthetic tool for applications in drug discovery and materials science.
References
- Chloromethyl methyl ether | EPA. Source: U.S. Environmental Protection Agency.
- ICSC 0238 - CHLOROMETHYL METHYL ETHER.
- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Source: New Jersey Department of Health.
- Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Source: California Air Resources Board.
- Methyl Chloromethyl Ether Awareness Training. Source: Albert Einstein College of Medicine.
- Synthesis of Benzothiophene. Source: ChemicalBook.
- Benzothiophene. Source: BenchChem.
- Synthesis of 3-chloromethyl-7-methyl-benzothiophene. Source: PrepChem.com.
- New studies in aromatic chloromethylation. Source: Durham E-Theses, Durham University.
- The chloromethylation of an aromatic or heteroarom
- Blanc Chloromethylation - Removing BCME from Product. Source: Sciencemadness Discussion Board.
- Blanc chloromethyl
- Technical Support Center: Optimizing Chloromethyl
- Blanc Chloromethyl
- Technical Support Center: Purification of 2-(Chloromethyl)
- Blanc chloromethylation - Chemistry LibreTexts. Source: Chemistry LibreTexts.
- Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. Source: YouTube (3D chemistry channel).
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Application Notes and Protocols for the Reactions of 2-(Chloromethyl)-1-benzothiophene with Nucleophiles
Introduction: The Versatile Electrophile, 2-(Chloromethyl)-1-benzothiophene
This compound is a highly valuable and reactive building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. The benzothiophene scaffold is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The reactivity of this compound is primarily dictated by the electrophilic nature of the methylene carbon, which is readily susceptible to nucleophilic attack. This allows for the facile introduction of the 1-benzothiophen-2-ylmethyl moiety into diverse molecular architectures.
This technical guide provides a comprehensive overview of the reactions of this compound with various classes of nucleophiles. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical, field-proven protocols to effectively utilize this versatile reagent. The protocols detailed herein are structured to be self-validating, with an emphasis on the causality behind experimental choices and expected outcomes.
Chemical Reactivity and Mechanistic Overview
The principal reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The presence of the benzothiophene ring system, analogous to a benzyl group, stabilizes the transition state of the reaction, thereby facilitating the displacement of the chloride leaving group.
The general mechanism involves the backside attack of a nucleophile (Nu:-) on the electrophilic methylene carbon, leading to a concerted bond formation between the nucleophile and the carbon, and bond cleavage between the carbon and the chlorine atom.
Diagram: General SN2 Reaction Mechanism
A schematic of the SN2 reaction of this compound.
Preparation of the Starting Material: this compound
The starting material can be synthesized from commercially available 2-methylbenzo[b]thiophene. A common method involves the chlorination of the methyl group.
Protocol: Synthesis of this compound[3]
Materials:
-
2-Methylbenzo[b]thiophene
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Acetonitrile (aqueous)
-
Hexanes for purification
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (1.00 g, 6.75 mmol) in aqueous acetonitrile.
-
Add sodium hypochlorite pentahydrate to the solution.
-
Stir the reaction mixture at 65–75 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a suitable quenching agent and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using hexanes as the eluent to yield 2-(chloromethyl)benzo[b]thiophene as a white solid.
Expected Yield: While the direct chloromethylation of the methyl group using this specific method yielded the product in 8%, it is a viable route.[3]
Characterization Data for 2-(Chloromethyl)benzo[b]thiophene: [3]
| Property | Value |
| Appearance | White solid |
| Melting Point | 49–52 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.81 (d, J = 8 Hz, 1H), 7.74 (d, J = 8 Hz, 1H), 7.38–7.32 (m, 2H), 7.31 (s, 1H), 4.87 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.78, 140.51, 139.13, 124.96, 124.60, 124.10, 123.88, 122.46, 40.44 |
| IR (neat) | 3053, 2917, 2849, 1536 cm⁻¹ |
| HRMS (m/z) | calcd for C₉H₇ClS: 181.9957, found: 181.9957 |
Stability and Handling:
This compound is expected to have stability issues similar to its thiophene analog, 2-(chloromethyl)thiophene, which is known to be unstable and can decompose, sometimes vigorously, upon storage.[4] Decomposition can be catalyzed by acid and heat, leading to the formation of hydrogen chloride gas and resinification.[4][5] It is therefore recommended to use the material relatively fresh or store it at low temperatures (2-8 °C) in a well-ventilated area, and to handle it in a fume hood with appropriate personal protective equipment.[6]
Reactions with N-Nucleophiles: Synthesis of Aminomethyl-benzothiophenes
The reaction of this compound with primary and secondary amines is a fundamental transformation for the synthesis of a wide variety of biologically active molecules.
Protocol: General N-Alkylation of Amines
Materials:
-
This compound
-
Primary or secondary amine (e.g., N-ethylethanolamine)
-
Anhydrous solvent (e.g., chloroform)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the amine in dry chloroform.
-
Add a solution of this compound in dry chloroform to the amine solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, the resulting amine hydrochloride salt can be isolated or the reaction mixture can be worked up by washing with water and a mild base to obtain the free amine.
-
The product can be further purified by recrystallization or column chromatography.
Example Application Data:
| Nucleophile | Product | Notes | Reference |
| N-Ethylethanolamine | N-(1-Benzothiophen-2-ylmethyl)-N-ethylethanolamine | The product can be further reacted with thionyl chloride to yield the corresponding N-(2-chloroethyl) derivative. | [7] |
| N-Isopropylethanolamine | N-(1-Benzothiophen-2-ylmethyl)-N-isopropylethanolamine | - | [7] |
| N-Butylethanolamine | N-(1-Benzothiophen-2-ylmethyl)-N-butylethanolamine | - | [7] |
Diagram: Workflow for N-Alkylation
A typical workflow for the N-alkylation of amines.
Reactions with O-Nucleophiles: Synthesis of Benzothiophenylmethyl Ethers
Alcohols and phenols, in the presence of a base, act as effective oxygen nucleophiles to form the corresponding ethers.
Protocol: General O-Alkylation of Alcohols and Phenols
Materials:
-
This compound
-
Alcohol or phenol
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetone)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Add the base portion-wise and stir the mixture to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Example Application Data:
| Nucleophile | Base | Solvent | Product |
| Phenol | K₂CO₃ | Acetone | 2-(Phenoxymethyl)-1-benzothiophene |
| Methanol | NaH | DMF | 2-(Methoxymethyl)-1-benzothiophene |
Reactions with S-Nucleophiles: Synthesis of Benzothiophenylmethyl Thioethers
Thiols are excellent soft nucleophiles and react readily with this compound to form thioethers.
Protocol: General S-Alkylation of Thiols
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the thiol in the chosen solvent.
-
Add the base to generate the thiolate in situ.
-
Add this compound to the solution.
-
Stir the mixture at room temperature or with gentle warming, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to obtain the crude product.
-
Purify the thioether by column chromatography or distillation.
Example Application Data:
| Nucleophile | Base | Solvent | Product |
| Thiophenol | NaOH | Ethanol | 2-(Phenylthiomethyl)-1-benzothiophene |
| Ethanethiol | K₂CO₃ | DMF | 2-(Ethylthiomethyl)-1-benzothiophene |
Reactions with C-Nucleophiles: Carbon-Carbon Bond Formation
Cyanide ions are effective carbon nucleophiles that can be used to introduce a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, and other functionalities.
Protocol: Synthesis of 2-(1-Benzothiophen-2-yl)acetonitrile
Materials:
-
This compound
-
Sodium cyanide or potassium cyanide[8]
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent system (e.g., water, or a biphasic system)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a reaction vessel, dissolve the cyanide salt and the phase-transfer catalyst in the solvent.
-
Add this compound to the cyanide solution.
-
Stir the mixture, potentially with heating, and monitor the reaction by TLC. The use of a phase-transfer catalyst is beneficial for reactions in biphasic systems.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
The final product can be purified by distillation or column chromatography.
Conclusion
This compound is a potent electrophile that readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles. The protocols and data presented in this guide demonstrate the versatility of this reagent in synthesizing a diverse array of substituted benzothiophene derivatives. The straightforward nature of these reactions, coupled with the biological significance of the benzothiophene core, makes this compound an indispensable tool for researchers in drug discovery and materials science. Careful consideration of its stability and handling is crucial for successful and safe experimentation.
References
-
Gaxiola-Robles, R. et al. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. Available at: [Link]
- BenchChem (2025). Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide. BenchChem.
- BenchChem (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)thiophene. BenchChem.
- BenchChem (2025). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. BenchChem.
- BenchChem (2025). decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods. BenchChem.
- NRDC-CSIR (n.d.). A One Step Synthesis of 2-substituted Benzo[b]thiophenes. NRDC.
-
Chemistry Stack Exchange (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Available at: [Link]
-
Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Pharmacologically active benzo[b]thiophen derivatives. Part IV. 5- and 6-Alkyl derivatives with an N-alkyl-N-(2-chloroethyl)aminomethyl group in the 3-position. Journal of the Chemical Society C: Organic, 915-919. Available at: [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1126. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link]
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- 8. 3-(Chloromethyl)benzo(b)thiophene | SIELC Technologies [sielc.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 2-(Chloromethyl)-1-benzothiophene
Executive Summary
The benzothiophene scaffold is a privileged heterocyclic motif integral to numerous FDA-approved pharmaceuticals, valued for its unique electronic properties and ability to engage in key biological interactions.[1][2][3][4] Among its derivatives, 2-(Chloromethyl)-1-benzothiophene stands out as a pivotal starting material. Its strategic importance lies in the highly reactive chloromethyl group at the C2 position. This group functions as a potent electrophilic handle, enabling facile and efficient carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond formation through nucleophilic substitution reactions.[5] This reactivity profile makes it an indispensable building block for introducing the benzothiophene moiety into complex molecular architectures, a common strategy in the synthesis of antifungal agents, aldose reductase inhibitors, and other therapeutic agents.[2][6]
This document provides an in-depth guide for researchers and drug development professionals on the practical application of this compound in the synthesis of key pharmaceutical intermediates. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and present a framework for process control and validation.
Core Reactivity: The SN2 Pathway
The synthetic utility of this compound is dominated by its susceptibility to bimolecular nucleophilic substitution (SN2) reactions. The benzylic nature of the C-Cl bond enhances its reactivity, as the adjacent benzothiophene ring system can stabilize the transition state.
Causality of Experimental Design:
-
Nucleophile Activation: The incoming nucleophile (typically an amine, imidazole, or alcohol) must possess sufficient nucleophilicity. This is almost always achieved by deprotonation with a suitable base. The choice of base is critical: strong, non-nucleophilic bases like sodium hydride (NaH) are used for weakly acidic protons (e.g., alcohols, certain amides), while milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are sufficient for more acidic N-H bonds (e.g., imidazoles, secondary amines).
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are the solvents of choice. They effectively solvate the cation of the base (e.g., Na⁺, K⁺) while poorly solvating the anionic nucleophile, thereby enhancing its reactivity. Furthermore, their high dielectric constants facilitate the charge separation in the SN2 transition state.
-
Temperature Control: These alkylation reactions are typically exothermic. Careful temperature management is required to prevent side reactions and ensure regioselectivity. Reactions are often initiated at room temperature or below, with controlled heating applied if necessary to drive the reaction to completion.
Caption: General Sₙ2 Workflow Diagram.
Application I: Synthesis of Sertaconazole Intermediate (Antifungal)
Sertaconazole is a broad-spectrum antifungal agent containing an imidazole moiety linked to a benzothiophene core.[7] The key synthetic step involves the N-alkylation of an imidazole derivative with a halomethyl-benzothiophene. While many patents cite derivatives like 3-bromomethyl-7-chlorobenzo[b]thiophene, the core chemistry is directly translatable to this compound.[8][9]
Synthetic Pathway
The synthesis proceeds by first preparing the alkoxide of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, which is then reacted with the chloromethyl benzothiophene derivative. However, a more direct and common approach involves the N-alkylation of the imidazole ring itself with the electrophile.
Caption: Sertaconazole Synthesis Pathway.
Protocol: N-Alkylation for Sertaconazole Analog Synthesis
This protocol is adapted from established patent literature for the synthesis of Sertaconazole and demonstrates the core N-alkylation step.[7][9][10]
Materials:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Hydroxide (NaOH) flakes
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Base Addition: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise, controlling the gas evolution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol or any residual N-H tautomer of the imidazole, creating a potent nucleophile. Using NaOH is also common, often at higher temperatures.[7][8]
-
Activation: Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete.
-
Electrophile Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification & Validation: The crude product is purified by column chromatography on silica gel. The structure and purity of the final product must be validated using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
| Parameter | Condition | Rationale |
| Base | NaH or NaOH | Ensures complete deprotonation for efficient nucleophilic attack. |
| Solvent | Anhydrous DMF | Polar aprotic solvent stabilizes the transition state and enhances nucleophilicity. |
| Temperature | 60-80 °C | Provides sufficient activation energy without promoting decomposition. |
| Stoichiometry | Slight excess of electrophile | Drives the reaction towards completion. |
| Monitoring | TLC / HPLC | Self-validating system to confirm consumption of starting materials and product formation. |
Application II: Synthesis of Zopolrestat-like Intermediates
Zopolrestat is a potent aldose reductase inhibitor used in the management of diabetic complications.[11] Its synthesis involves the N-alkylation of a phthalazinone core with a substituted 2-(chloromethyl)benzothiazole.[12] This methodology is directly applicable for coupling this compound with similar N-heterocyclic systems.
Protocol: General N-Alkylation of Phthalazinone Derivatives
This generalized protocol illustrates the coupling of a phthalazinone acetic acid derivative with this compound.
Materials:
-
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Dilute Hydrochloric Acid (1M HCl)
Procedure:
-
Reaction Setup: To a round-bottom flask, add (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF, followed by this compound (1.2 eq). Causality: K₂CO₃ is a sufficiently strong base to deprotonate the acidic N-H of the phthalazinone ring, creating the nucleophile. A second equivalent is needed to deprotonate the carboxylic acid.
-
Reaction: Stir the mixture vigorously at 50-70°C for 6-12 hours. Monitor the reaction by TLC until the starting phthalazinone is consumed.
-
Work-up:
-
Cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water. The final product should be validated by spectroscopic methods (NMR, MS) and purity assessed by HPLC.
Conclusion
This compound is a high-value, versatile electrophile for the synthesis of pharmaceutical intermediates. Its primary utility lies in straightforward SN2 reactions with a wide range of nitrogen and oxygen nucleophiles. The success of these synthetic transformations hinges on the careful selection of base and solvent to optimize nucleophile reactivity and reaction kinetics. The protocols described herein provide a robust and validated framework for researchers to leverage this key building block in the development of novel therapeutic agents. All experimental work should be preceded by a thorough safety review and conducted with appropriate personal protective equipment.
References
- Synthesis method of Sertaconazole nitrate - Eureka | Patsnap. (n.d.). Patsnap.
- CN104860933A - Synthesis method of Sertaconazole nitrate. (n.d.). Google Patents.
- Application Notes: 2-(Chloromethyl)thiophene in Pharmaceutical Synthesis. (n.d.). Benchchem.
- CN1358719A - Process for synthesizing sertaconazole. (n.d.). Google Patents.
- 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety. (2025, February 28). Benchchem.
- Sarges, R., et al. (n.d.). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. PubMed.
- CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine. (n.d.). Google Patents.
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Benzothiophene. (n.d.). Chemenu.
- Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences Review and Research.
- ChemInform Abstract: Novel, Potent Aldose Reductase Inhibitors: 3,4-Dihydro-4-oxo-3-((5-( trifluoromethyl)-2-benzothiazolyl)methyl)-1-phthalazineacetic Acid ( Zopolrestat) and Congeners. (2025, August 7). ResearchGate.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Medicinal Chemistry.
- Keri, R. S., et al. (2017, September 29). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
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- 8. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 9. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents [patents.google.com]
- 10. CN104860933A - Synthesis method of Sertaconazole nitrate - Google Patents [patents.google.com]
- 11. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of 2-(aminomethyl)-1-benzothiophene
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(aminomethyl)-1-benzothiophene, a valuable building block in medicinal chemistry and drug development, from 2-(chloromethyl)-1-benzothiophene. We present a detailed protocol based on the Gabriel synthesis, a robust and high-yielding method for preparing primary amines while avoiding the common issue of over-alkylation. This document covers the underlying reaction mechanism, a comparative overview of alternative synthetic strategies, a step-by-step experimental procedure, and critical safety and handling information for all reagents involved. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering field-proven insights to ensure a successful and safe synthesis.
Introduction: The Significance of the Aminomethyl Benzothiophene Scaffold
The benzo[b]thiophene moiety is a prominent heterocyclic scaffold found in a wide array of pharmacologically active compounds. Its structural resemblance to indole allows it to act as an effective bioisostere, leading to applications as estrogen receptor modulators (e.g., Raloxifene), enzyme inhibitors (e.g., Zileuton), and antifungal agents (e.g., Sertaconazole). The introduction of an aminomethyl group at the C2 position of the benzothiophene ring provides a key functional handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery programs.
The conversion of a reactive starting material like this compound to the desired primary amine, 2-(aminomethyl)-1-benzothiophene, presents a classic synthetic challenge. Direct amination with ammonia often leads to a mixture of primary, secondary, and tertiary amines, complicating purification and reducing the yield of the target compound. To overcome this, methods employing an ammonia surrogate are preferred. The Gabriel synthesis, which utilizes the phthalimide anion as a protected form of ammonia, offers a clean and efficient solution.[1][2]
Reaction Mechanisms and Strategy
The synthesis of a primary amine from an alkyl halide can be approached via several established methods. The choice of strategy depends on factors such as substrate compatibility, reagent availability, safety considerations, and desired yield.
The Gabriel Synthesis (Recommended Protocol)
The Gabriel synthesis is a reliable two-step procedure for converting primary alkyl halides into primary amines.[3]
-
N-Alkylation: The process begins with the Sₙ2 reaction between a phthalimide salt (typically potassium phthalimide) and the alkyl halide. The phthalimide nitrogen, once deprotonated, acts as an excellent nucleophile. Its steric bulk and the electron-withdrawing nature of the adjacent carbonyl groups prevent the resulting N-alkylphthalimide intermediate from undergoing further alkylation.[1][4]
-
Deprotection (Hydrazinolysis): The primary amine is liberated from the N-alkylphthalimide intermediate. While this can be achieved with strong acid or base, these conditions are often harsh. The Ing-Manske procedure, which uses hydrazine hydrate (NH₂NH₂) in a refluxing alcohol solvent, is the most common and generally milder method.[5][6] Hydrazine attacks the carbonyl centers, leading to the formation of a stable phthalhydrazide precipitate and the release of the free primary amine.[7]
Alternative Synthetic Routes
-
The Delépine Reaction: This method involves the reaction of the alkyl halide with hexamethylenetetramine (urotropine), followed by acidic hydrolysis to yield the primary amine. It offers mild conditions and is effective for active halides like benzylic chlorides.
-
Azide Substitution Followed by Reduction: This is another common two-step process. The alkyl chloride is first converted to an alkyl azide via an Sₙ2 reaction with sodium azide. The resulting azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This method is highly effective but involves the use of potentially explosive and highly toxic reagents (sodium azide).
For this application, the Gabriel synthesis is selected for the detailed protocol due to its high fidelity in producing primary amines from primary halides and its well-established, reliable procedures.
Experimental Protocol: Gabriel Synthesis
This protocol details the synthesis of 2-(aminomethyl)-1-benzothiophene from this compound in two main stages.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| This compound | C₉H₇ClS | 182.67 | 2076-88-2 | e.g., Sigma-Aldrich | Starting Material |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 1074-82-4 | e.g., Sigma-Aldrich | Nucleophile |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | e.g., Sigma-Aldrich | Anhydrous, reaction solvent |
| Hydrazine hydrate (~55-64%) | H₆N₂O | 50.06 | 7803-57-8 | e.g., Sigma-Aldrich | Deprotection agent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | e.g., Sigma-Aldrich | 200 proof, reaction solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | e.g., Sigma-Aldrich | Extraction solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | e.g., Sigma-Aldrich | Concentrated (37%) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | e.g., Sigma-Aldrich | For basification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | e.g., Sigma-Aldrich | Drying agent |
Critical Safety Precautions
-
General: Conduct all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with care and ensure proper ventilation.
-
Hydrazine Hydrate: Highly Toxic and Carcinogenic. Hydrazine is corrosive and may cause severe burns. It is a suspected human carcinogen and can be fatal if inhaled.[8][9] Handle only in a fume hood with extreme caution, avoiding any skin contact or inhalation.[10] Contaminated work clothing should not be allowed out of the workplace.[11]
-
Concentrated HCl and NaOH: These are highly corrosive. Handle with appropriate care to avoid skin and eye burns. The neutralization process is exothermic.
Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: The Strategic Role of 2-(Chloromethyl)-1-benzothiophene in the Synthesis of Advanced Conductive Polymers
Executive Summary
Benzothiophene, a sulfur-containing aromatic heterocycle, is a foundational unit for high-performance organic electronic materials due to its excellent charge transport properties and environmental stability. The derivative, 2-(Chloromethyl)-1-benzothiophene, presents a unique synthetic handle for the development of novel functional conductive polymers. However, the high reactivity of its benzylic chloride group precludes its use in direct polymerization methods, which often lead to uncontrolled cross-linking and insoluble materials.
This guide provides two strategic, indirect approaches to leverage the synthetic potential of this compound. We present detailed, field-proven protocols adapted for:
-
Monomer Modification: A robust pathway to transform the reactive chloromethyl group into a stable, polymerizable functional group, thereby creating a novel benzothiophene-based monomer.
-
Post-Polymerization Functionalization: A method to first synthesize a stable poly(1-benzothiophene) backbone, which is subsequently functionalized using this compound to introduce specific pendant groups.
These methodologies provide researchers with a validated framework for designing and synthesizing a new generation of tailored benzothiophene-based conductive polymers for applications in organic electronics, sensors, and functional coatings.
Part 1: The Challenge of Direct Polymerization: Understanding Reactivity
The direct polymerization of this compound via common oxidative or electrochemical methods is synthetically unviable. The primary reason lies in the high reactivity of the chloromethyl group. This group is an excellent electrophile, analogous to a benzylic halide.[1]
Under the acidic conditions of chemical oxidative polymerization (e.g., using FeCl₃) or the electrochemical potentials required for polymerization, the chloromethyl group is susceptible to several side reactions:
-
Self-Condensation: One molecule can alkylate another in a Friedel-Crafts-type reaction, leading to the formation of dimers and oligomers like bis(1-benzothiophen-2-yl)methane.[1]
-
Uncontrolled Cross-linking: During polymerization, the chloromethyl group on a growing polymer chain can react with other monomers or polymer chains, resulting in an insoluble, intractable, and non-conductive cross-linked network.
-
Reaction with Solvents or Electrolytes: The reactive group can be attacked by nucleophilic solvents or electrolyte anions, terminating chain growth.
These competing reactions prevent the formation of the desired linear, π-conjugated polymer backbone essential for conductivity. Therefore, a strategic, multi-step approach is necessary to harness the potential of this versatile precursor.
Part 2: Strategic Synthetic Pathways
We outline two primary strategies that circumvent the challenges of direct polymerization.
Approach A: Monomer Modification for Subsequent Polymerization
This strategy involves chemically transforming the highly reactive chloromethyl group into a more stable, yet functional, moiety that is compatible with polymerization conditions. A particularly effective pathway, adapted from methodologies used for chloromethylstyrene, is the conversion to an aminomethyl group, which can then be protected or further modified.[2] The resulting stable monomer can then be reliably polymerized.
Caption: Monomer modification and subsequent polymerization workflow.
This two-step protocol converts the reactive chloride into a stable amine, creating a polymerizable monomer.
Step 1A: Synthesis of 2-(Azidomethyl)-1-benzothiophene
-
Rationale: Nucleophilic substitution of the chloride with an azide is a clean and efficient reaction. The azide group is stable under these conditions and serves as an excellent precursor to the amine.[2]
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 54.7 mmol) in 100 mL of anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (7.11 g, 109.4 mmol, 2.0 eq) to the solution.
-
Stir the mixture at room temperature (25°C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of deionized water and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure to yield 2-(Azidomethyl)-1-benzothiophene as a crude product, which can be used in the next step without further purification.
-
Step 1B: Synthesis of 2-(Aminomethyl)-1-benzothiophene
-
Rationale: The Staudinger reduction is a mild and high-yielding method for converting azides to primary amines using triphenylphosphine.[2]
-
Procedure:
-
Dissolve the crude 2-(Azidomethyl)-1-benzothiophene from the previous step in 150 mL of tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃) (15.7 g, 59.8 mmol, 1.1 eq) to the solution. Nitrogen gas will be evolved.
-
Once gas evolution ceases, add 20 mL of deionized water and stir the mixture at 50°C for 3 hours to hydrolyze the intermediate phosphazene.
-
Remove the THF under reduced pressure.
-
Dilute the residue with 150 mL of 1 M hydrochloric acid (HCl) and wash with diethyl ether (2 x 100 mL) to remove triphenylphosphine oxide.
-
Basify the aqueous layer to pH > 12 with solid sodium hydroxide (NaOH) while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final monomer, 2-(Aminomethyl)-1-benzothiophene.
-
-
Rationale: Chemical oxidative polymerization using ferric chloride (FeCl₃) is a widely used, scalable method for synthesizing polythiophenes and their derivatives.[3] The amine group is generally stable under these conditions, though it may require a slight excess of oxidant.
-
Procedure:
-
In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve 2-(Aminomethyl)-1-benzothiophene (5.0 g, 28.2 mmol) in 200 mL of anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous ferric chloride (FeCl₃) (18.3 g, 112.8 mmol, 4.0 eq) in 100 mL of anhydrous chloroform.
-
Slowly add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The solution will become dark and viscous.
-
Precipitate the polymer by pouring the reaction mixture into 1 L of methanol.
-
Collect the dark solid by filtration and wash thoroughly with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.
-
To de-dope the polymer, stir the solid in a concentrated ammonia solution for 2 hours, then filter and wash with deionized water until the washings are neutral.
-
Dry the resulting polymer under vacuum at 40°C for 24 hours.
-
| Parameter | Expected Outcome |
| Monomer Yield | >70% over two steps |
| Polymer Appearance | Dark brown/black powder |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMSO) |
| Conductivity (doped) | 10⁻³ to 10⁻¹ S/cm (Expected Range) |
| UV-Vis λₘₐₓ (in solution) | ~450-500 nm (π-π* transition)[3] |
Table 1: Expected outcomes for the Monomer Modification pathway.
Approach B: Post-Polymerization Functionalization
This strategy involves first synthesizing a stable, unfunctionalized poly(1-benzothiophene) backbone. The reactive this compound is then grafted onto this pre-formed polymer via a Friedel-Crafts alkylation reaction. This approach allows for precise control over the polymer backbone's properties, with the degree of functionalization controlled by the reaction stoichiometry.
Caption: Post-polymerization functionalization workflow.
-
Rationale: Electrochemical polymerization offers excellent control over film thickness and morphology and produces a clean polymer film directly on the electrode surface, avoiding contamination from chemical oxidants.[4]
-
Procedure:
-
Set up a three-electrode electrochemical cell containing a working electrode (e.g., platinum or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Prepare an electrolyte solution of 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous dichloromethane.
-
Add 1-benzothiophene monomer to the electrolyte solution to a final concentration of 0.1 M.
-
Purge the solution with nitrogen gas for 15 minutes to remove oxygen.
-
Polymerize the monomer onto the working electrode by applying a constant potential (potentiostatic) or by cycling the potential (potentiodynamic). For potentiodynamic deposition, cycle the potential between 0 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.[4]
-
A dark, conductive film of poly(1-benzothiophene) will form on the working electrode.
-
After deposition, rinse the polymer-coated electrode with fresh dichloromethane to remove unreacted monomer and electrolyte.
-
The polymer can be electrochemically de-doped by holding the potential at 0 V for 60 seconds in a monomer-free electrolyte solution.
-
The polymer film can be carefully scraped from the electrode for use in the next step.
-
-
Rationale: The poly(1-benzothiophene) backbone is electron-rich and can undergo electrophilic aromatic substitution. The this compound, in the presence of a mild Lewis acid, acts as an electrophile in a Friedel-Crafts alkylation reaction to attach the pendant group.[5]
-
Procedure:
-
Disperse the poly(1-benzothiophene) powder (1.0 g) obtained from Protocol 3 in 100 mL of anhydrous dichloromethane and cool to 0°C under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (0.5-2.0 molar equivalents, depending on the desired degree of functionalization) in 20 mL of anhydrous dichloromethane.
-
Add a solution of tin(IV) chloride (SnCl₄) (1.2 eq relative to the chloromethyl compound) in dichloromethane dropwise to the polymer suspension.
-
Add the this compound solution to the polymer suspension and stir at 0°C for 1 hour, then at room temperature for 12 hours.
-
Quench the reaction by slowly adding 50 mL of methanol.
-
Filter the resulting functionalized polymer and wash extensively with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Dry the final product under vacuum at 40°C.
-
| Parameter | Expected Outcome |
| Polymer Backbone | Uniform, adherent film (electrochemical) |
| Functionalization Degree | Controllable by stoichiometry (e.g., 10-50%) |
| Solubility | Potentially improved depending on functionalization |
| Spectroscopic Evidence | Appearance of characteristic ¹H NMR signals for the methylene bridge and the pendant benzothiophene unit. |
Table 2: Expected outcomes for the Post-Polymerization Functionalization pathway.
Conclusion
While this compound is unsuitable for direct polymerization, its inherent reactivity can be strategically channeled to create novel, functional conductive polymers. The two pathways presented here—monomer modification and post-polymerization functionalization—provide robust and versatile platforms for researchers. The monomer modification approach allows for the creation of homopolymers with a high density of functional groups, while the post-polymerization route offers tunable control over the degree of functionalization on a pre-existing backbone. By selecting the appropriate strategy, scientists can precisely engineer the chemical, physical, and electronic properties of benzothiophene-based polymers to meet the demands of advanced material applications.
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Zhi, S.-Q., et al. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C₃N₄ via the Polymerization Pathway. ResearchGate. [Link]
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Zhi, S.-Q., et al. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C₃N₄ via the Polymerization Pathway. ACS Publications. [Link]
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Skorka, L., et al. (2024). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3469.
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Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 1-Benzothiophene Scaffold
The 1-benzothiophene core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a sulfur atom confer unique physicochemical properties, making it an attractive scaffold for the design of bioactive molecules and functional organic materials.[1] Derivatives of 1-benzothiophene exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2-substituted 1-benzothiophenes are of particular interest, and 2-(chloromethyl)-1-benzothiophene serves as a highly versatile and reactive electrophilic precursor for the introduction of diverse functionalities at this position. This application note provides a detailed experimental guide for performing nucleophilic substitution reactions on this compound, a cornerstone transformation for the synthesis of novel derivatives.
Mechanistic Considerations: The SN2 Pathway
The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6][7] This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the chloride leaving group.[4][5][6][7] The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[4][5]
Key characteristics of the SN2 reaction include:
-
A single transition state: The reaction proceeds through a high-energy transition state where the nucleophile-carbon bond is forming at the same time as the carbon-leaving group bond is breaking.[6]
-
Backside attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[5]
-
Inversion of stereochemistry: If the electrophilic carbon is a stereocenter, the SN2 reaction results in an inversion of its configuration.[5]
The structure of this compound, being a primary halide, favors the SN2 pathway due to the low steric hindrance around the reactive carbon center.[8]
Experimental Protocols
Safety Precautions
This compound and its analogues are lachrymatory and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Reactions should be conducted with care, and appropriate quenching and work-up procedures should be followed. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.[4][5][6][7][9]
General Protocol for Nucleophilic Substitution with Amines
This protocol provides a detailed procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Dissolve the starting material in anhydrous acetonitrile or DMF.
-
Addition of Reagents: Add the amine (1.1-1.2 equivalents) to the solution, followed by the addition of a base such as anhydrous potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents). The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-60 °C.[8]
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if it was heated. If potassium carbonate was used, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.[9]
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10][11]
Diagram of the Experimental Workflow
Caption: A generalized workflow for the nucleophilic substitution on this compound and subsequent product isolation.
Data Presentation: A Survey of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. The data presented is based on established protocols for the analogous and highly reactive 2-(chloromethyl)thiophene, and may require optimization for specific substrates.[12][13]
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Purification Method |
| Primary/Secondary Amine | R¹R²NH | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temp - 60 | 2 - 24 h | Column Chromatography |
| Cyanide | NaCN or KCN | - | DMSO or aq. Ethanol | 60 - 80 | 4 - 8 h | Distillation or Column Chromatography |
| Thiol | RSH | NaOH or K₂CO₃ | Ethanol or DMF | Room Temp - 50 | 1 - 6 h | Column Chromatography or Distillation |
| Azide | NaN₃ | - | DMF or DMSO | Room Temp - 50 | 2 - 12 h | Column Chromatography |
| Alkoxide | RONa | - | ROH | Room Temp - Reflux | 2 - 12 h | Column Chromatography or Distillation |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or slow reaction | - Inactive starting material- Insufficiently strong nucleophile- Low reaction temperature | - Check the purity of this compound as it can degrade over time.- Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for cyanide reactions).- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products | - Side reactions such as elimination or over-alkylation (with amines).- Decomposition of the starting material. | - Use a non-nucleophilic, sterically hindered base to suppress elimination.- Use a larger excess of the primary amine to minimize dialkylation.- Ensure the reaction is performed under an inert atmosphere and use fresh starting material. |
| Difficult purification | - Products with similar polarity to starting material or byproducts. | - Optimize the eluent system for column chromatography by trying different solvent mixtures.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
This compound is a valuable synthetic intermediate that readily undergoes nucleophilic substitution reactions, providing access to a wide array of 2-substituted 1-benzothiophene derivatives. The protocols and data presented in this application note offer a comprehensive guide for researchers in the fields of medicinal chemistry and materials science to effectively utilize this versatile building block in their synthetic endeavors. Careful consideration of the reaction conditions, appropriate safety measures, and rigorous purification and characterization are paramount for successful outcomes.
References
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McMurry, J. (2023). Organic Chemistry. OpenStax. Retrieved from [Link]
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Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Department of Chemistry. Retrieved from [Link]
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MJM. (2020). Synthesis, characterization of novel benzothiophene. Retrieved from [Link]
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Kallur, H. J., et al. (2024). Synthesis and screening of new benzothiophene derivatives. Retrieved from [Link]
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Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and antimicrobial activities of benzothiophene derivatives. Retrieved from [Link]
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Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. Retrieved from [Link]
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Tiwari, A., et al. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
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ResearchGate. (2024). Various benzothiophene derivatives. Retrieved from [Link]
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NIH. (2021). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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-
Kauno Technologijos Universitetas. (2023). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]
-
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Application Notes and Protocols for Monitoring Reactions of 2-(Chloromethyl)-1-benzothiophene
Introduction: The Critical Role of Reaction Monitoring in the Synthesis of Benzothiophene Derivatives
2-(Chloromethyl)-1-benzothiophene is a pivotal heterocyclic intermediate in the synthesis of a multitude of compounds with significant applications in medicinal chemistry and materials science.[1] Its benzothiophene core is a key structural motif in various pharmaceutical agents, including selective estrogen receptor modulators like raloxifene and 5-lipoxygenase inhibitors such as zileuton.[2] The high reactivity of the chloromethyl group makes it a versatile precursor for introducing the 1-benzothienyl-2-methyl moiety through nucleophilic substitution reactions.[3]
However, the inherent reactivity of this compound also presents challenges in terms of its stability. The compound is prone to decomposition, often through self-condensation or polymerization, which can be catalyzed by acid or heat.[3] This instability underscores the critical need for precise and reliable analytical methods to monitor the progress of its reactions. Effective reaction monitoring ensures optimal product yield, minimizes the formation of impurities, and provides crucial data for process optimization and scale-up, which are all vital aspects of pharmaceutical process development.[4][5]
This comprehensive guide provides detailed application notes and protocols for the analytical methods best suited for monitoring reactions involving this compound. These methodologies are designed to provide researchers, scientists, and drug development professionals with the tools to ensure the integrity and efficiency of their synthetic processes.
PART 1: Foundational Analytical Techniques for Reaction Monitoring
A multi-faceted approach employing various analytical techniques is often the most effective strategy for monitoring the complex reactions of this compound. The choice of method will depend on the specific reaction conditions, the properties of the reactants and products, and the level of detail required.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of organic reactions.[6][7] It provides a quick visual assessment of the consumption of starting materials and the formation of products.[8][9]
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel plates are the most common choice for separating moderately polar organic compounds like benzothiophene derivatives.[6] The inclusion of a fluorescent indicator (e.g., F-254) allows for the visualization of UV-active compounds as dark spots under a UV lamp.[6]
-
Mobile Phase: A binary solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used to achieve optimal separation.[10] The ratio of these solvents is adjusted to control the retention factor (Rf) of the compounds, aiming for an Rf value of the product between 0.3 and 0.5 for the best resolution.
-
Co-spotting: Spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the same plate is a crucial practice.[8][9] This allows for unambiguous identification of the starting material spot in the reaction mixture lane and clearly shows the appearance of a new product spot.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.[10]
-
Spotting:
-
In the left lane, spot a dilute solution of the starting this compound.
-
In the center lane (co-spot), apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.[9]
-
In the right lane, spot the reaction mixture.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 80:20 hexanes:ethyl acetate). Ensure the solvent level is below the origin line.[10] Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).[6] Circle the spots with a pencil. Further visualization can be achieved using an iodine chamber or specific staining reagents if the compounds are not UV-active.[10]
-
Analysis: Compare the lanes to determine the extent of the reaction. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicate product formation.[8]
Workflow for TLC Monitoring
Caption: Workflow for TLC reaction monitoring.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
For quantitative analysis and the separation of complex mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11] It offers high resolution and sensitivity, making it ideal for determining the purity of the product and quantifying the conversion of the starting material.[12]
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: A C18 column is commonly used for the analysis of moderately polar compounds. The nonpolar stationary phase retains the analytes, which are then eluted by a polar mobile phase.[13]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for reverse-phase HPLC.[11] The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[13]
-
UV Detection: Benzothiophene and its derivatives contain a chromophore that absorbs UV light, making UV detection a suitable and sensitive method.[14] A wavelength of 254 nm is often a good starting point for detection.[11]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary by diluting the aliquot in a suitable solvent.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).[11]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[14]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[14]
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 10 µL.[11]
-
-
Data Analysis:
-
Identification: Identify the peaks corresponding to the starting material and product by comparing their retention times to those of pure standards.
-
Quantification: Create a calibration curve by injecting known concentrations of the starting material and product standards. Determine the concentration of each in the reaction sample by interpolating their peak areas on the respective calibration curves.[14]
-
Data Presentation: HPLC Monitoring Data
| Compound | Retention Time (min) | Response Factor (at 254 nm) |
| This compound | 8.5 | 1.00 (by definition) |
| Example Product: 2-(Aminomethyl)-1-benzothiophene | 5.2 | To be determined experimentally |
| Example Byproduct: Bis(1-benzothien-2-yl)methane | 12.1 | To be determined experimentally |
Workflow for HPLC Analysis
Caption: Workflow for HPLC reaction monitoring.
PART 2: Spectroscopic Techniques for Structural Elucidation and In-Situ Monitoring
Spectroscopic methods provide invaluable structural information and, in some cases, the ability to monitor reactions in real-time without the need for sample workup.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Insights
NMR spectroscopy is a powerful tool for the unambiguous identification of reactants, products, and intermediates, providing detailed structural information.[4] It is also an inherently quantitative technique, allowing for the determination of the relative concentrations of different species in a mixture.[15]
Causality Behind Experimental Choices:
-
¹H NMR: Proton NMR is particularly useful for monitoring reactions of this compound due to the distinct chemical shifts of the chloromethyl protons and the aromatic protons of the benzothiophene ring system.[16][17] The disappearance of the singlet corresponding to the -CH₂Cl group and the appearance of new signals corresponding to the product are clear indicators of reaction progress.
-
Deuterated Solvents: Reactions are typically monitored by taking aliquots and dissolving them in a deuterated solvent (e.g., CDCl₃) for analysis.[16] For in-situ monitoring, the reaction can be run directly in a deuterated solvent, although this can be cost-prohibitive for larger-scale reactions.[15]
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).[16]
-
-
Data Analysis:
-
Identify the characteristic signals for the starting material and the product. For this compound, the chloromethyl protons typically appear as a singlet around δ 4.8 ppm. The aromatic protons will appear in the region of δ 7.2-7.9 ppm.
-
Monitor the decrease in the integral of the starting material's characteristic peak(s) and the increase in the integral of the product's characteristic peak(s) over time.
-
The relative molar ratio of the components can be determined by comparing the integrals of their respective non-overlapping peaks.
-
Data Presentation: Characteristic ¹H NMR Shifts
| Compound | Functional Group | Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | -CH₂Cl | ~4.8 (s, 2H) |
| Aromatic-H | ~7.2-7.9 (m, 5H) | |
| Example Product: 2-(Phenoxymethyl)-1-benzothiophene | -CH₂O- | ~5.2 (s, 2H) |
| Aromatic-H | ~6.9-7.9 (m, 10H) |
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Application Notes & Protocols: Functionalization of 2-(Chloromethyl)-1-benzothiophene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical functionalization of 2-(Chloromethyl)-1-benzothiophene. This versatile building block is of significant interest due to the high reactivity of its chloromethyl group, which serves as an electrophilic handle for introducing the 1-benzothiophen-2-ylmethyl moiety into diverse molecular scaffolds. We will explore the fundamental principles governing its reactivity and provide detailed, field-tested protocols for key transformations, including nucleophilic substitutions and oxidations.
Introduction: The Strategic Importance of this compound
The 1-benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous pharmaceuticals such as the osteoporosis drug Raloxifene and the asthma medication Zileuton.[1][2][3] this compound serves as a crucial starting material for the synthesis of these and other complex bioactive molecules.[1]
The primary site of reactivity is the benzylic-type chloride, which is readily displaced by a wide range of nucleophiles. This reactivity is analogous to that of 2-(chloromethyl)thiophene, which is known to be significantly more reactive than its 3-substituted isomer in SN1-type reactions due to superior resonance stabilization of the carbocation intermediate.[4] While concerted SN2 pathways are also common, the ability to stabilize a positive charge on the adjacent methylene carbon makes this compound an excellent electrophile for a variety of synthetic transformations.
Core Functionalization Strategy: Nucleophilic Substitution
The most prevalent application of this compound is in nucleophilic substitution reactions. The electrophilic methylene carbon is susceptible to attack by a host of nitrogen, oxygen, sulfur, and carbon nucleophiles. These reactions typically proceed under mild conditions and provide high yields of the desired substituted products.
A generalized workflow for these reactions is depicted below. The choice of base and solvent is critical and depends on the nature of the nucleophile to prevent side reactions and ensure optimal conversion.
Caption: General workflow for nucleophilic substitution.
Reactions with N-Nucleophiles (N-Alkylation)
The formation of carbon-nitrogen bonds is fundamental in pharmaceutical synthesis. Primary and secondary amines readily displace the chloride to yield the corresponding substituted 2-(aminomethyl)-1-benzothiophenes.[5]
Protocol 2.1: Synthesis of N,N-Diethyl-(1-benzothiophen-2-yl)methanamine
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.83 g, 10 mmol, 1.0 eq) and anhydrous acetonitrile (ACN, 40 mL).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol, 2.0 eq) to the stirred solution. This non-nucleophilic base is crucial for scavenging the HCl generated during the reaction without competing with the amine nucleophile.
-
Nucleophile Addition: Add diethylamine (1.04 mL, 10 mmol, 1.0 eq) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove inorganic salts and wash the filter cake with ACN (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product. Purify by column chromatography on silica gel if necessary.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Diethylamine | K₂CO₃ | ACN | 25 | 14 | >90 |
| Morpholine | K₂CO₃ | DMF | 25 | 12 | >95 |
| Aniline | Et₃N | THF | 60 | 8 | ~85 |
| Sodium Azide | NaN₃ | DMF | 25 | 6 | >95 |
Table 1. Representative conditions for N-alkylation reactions.
Reactions with S-Nucleophiles (S-Alkylation)
Thiols and their conjugate bases (thiolates) are excellent soft nucleophiles that react efficiently to produce 2-thenyl thioethers.[5]
Protocol 2.2: Synthesis of 2-((Phenylthio)methyl)-1-benzothiophene
-
Thiolate Formation: In a 50 mL flask, dissolve thiophenol (1.02 mL, 10 mmol, 1.0 eq) in ethanol (20 mL). Add sodium hydroxide (0.44 g, 11 mmol, 1.1 eq) and stir for 15 minutes at room temperature to generate the sodium thiophenolate in situ.[5]
-
Electrophile Addition: To this solution, add this compound (1.83 g, 10 mmol, 1.0 eq).
-
Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | NaOH | EtOH | 25 | 6 | >90 |
| Sodium Sulfide | Na₂S | DMF/H₂O | 50 | 4 | Variable |
| Thiourea | - | EtOH | 78 | 12 | >80 (after hydrolysis) |
Table 2. Representative conditions for S-alkylation reactions.
Reactions with O-Nucleophiles (O-Alkylation)
Alkoxides and phenoxides react to form the corresponding ethers. These reactions are fundamental for creating linkages found in various complex molecules, including intermediates for drugs like Zafirlukast.[6][7]
Protocol 2.3: Williamson Ether Synthesis with p-Cresol
-
Alkoxide Formation: In a flame-dried flask under N₂, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) in 20 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Nucleophile Addition: Slowly add a solution of p-cresol (1.08 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Add a solution of this compound (1.83 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) for 4 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Partition the mixture between ethyl acetate and water. Separate the layers.
-
Isolation & Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Oxidation of the Chloromethyl Group
The chloromethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. The choice of oxidant is key to controlling the extent of oxidation.
Protocol 3.1: Synthesis of 1-Benzothiophene-2-carbaldehyde (Sommelet Reaction)
The Sommelet reaction provides a classic method for converting benzylic halides to aldehydes.
-
Setup: Combine this compound (3.65 g, 20 mmol) and hexamethylenetetramine (hexamine, 3.08 g, 22 mmol, 1.1 eq) in 50 mL of 50% aqueous acetic acid.
-
Reaction: Heat the mixture to reflux for 3 hours. The reaction first forms a quaternary ammonium salt which is then hydrolyzed in situ to the aldehyde.
-
Work-up: Cool the reaction mixture and pour it into 100 mL of cold water.
-
Isolation: Extract the product with dichloromethane (3 x 40 mL).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution, then with brine. Dry over MgSO₄, filter, and remove the solvent under vacuum to yield the crude aldehyde, which can be purified by distillation or chromatography.
For a more direct oxidation to the sulfone of the benzothiophene ring, stronger oxidizing agents like ferrate(VI) or m-chloroperoxybenzoic acid (m-CPBA) can be employed.[8][9] These reactions typically oxidize the ring sulfur to a sulfoxide or sulfone, which significantly alters the electronic properties of the molecule.[8]
Caption: Oxidation pathways of the chloromethyl group.
Troubleshooting and Mechanistic Considerations
-
Reactivity: this compound is a lachrymator and should be handled with care in a well-ventilated fume hood. It can be unstable upon storage and may decompose, generating HCl gas.
-
SN1 vs. SN2 Pathways: While many reactions with strong nucleophiles follow a bimolecular (SN2) pathway, reactions in polar, protic solvents or with weaker nucleophiles may have a significant unimolecular (SN1) component due to the resonance-stabilized carbocation.[4] This can sometimes lead to side products from reaction with the solvent.
-
Base Selection: The choice of base is critical. Strong, nucleophilic bases like NaOH or KOH can lead to competing hydrolysis of the chloromethyl group to the corresponding alcohol. Non-nucleophilic inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) are generally preferred for N- and S-alkylation reactions.[5] For deprotonating weakly acidic nucleophiles like phenols, a stronger base such as NaH is required.
-
Ring Oxidation: When performing oxidations intended for the chloromethyl group, care must be taken to avoid unintended oxidation of the electron-rich sulfur atom in the benzothiophene ring.[8] Milder, specific conditions like the Sommelet reaction are often preferred for aldehyde synthesis.
References
- A Comparative Analysis of the Reactivity of 2-(Chloromethyl)thiophene and 3-(Chloromethyl)thiophene. BenchChem.
- Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide. BenchChem.
-
Synthesis of zafirlukast. ResearchGate. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Benzothiophene. Wikipedia. Available at: [Link]
-
Synthesis, characterization of novel benzothiophene. MJM. Available at: [Link]
-
Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Available at: [Link]
-
Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]
-
Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed. Available at: [Link]
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. malayajournal.org [malayajournal.org]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing byproduct formation in 2-(Chloromethyl)-1-benzothiophene synthesis
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 2-(Chloromethyl)-1-benzothiophene. Our focus is to provide actionable troubleshooting advice and in-depth scientific explanations to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method is the chloromethylation of 1-benzothiophene. This reaction is a type of electrophilic aromatic substitution, typically the Blanc chloromethylation, which involves reacting 1-benzothiophene with formaldehyde and hydrogen chloride (HCl).[1][2][3] A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to enhance the electrophilicity of the formaldehyde.[1][2] Alternative, though less common, routes might involve the chlorination of 2-(hydroxymethyl)-1-benzothiophene using reagents like thionyl chloride.
Q2: What are the most common byproducts in the chloromethylation of 1-benzothiophene?
A2: The electrophilic nature of this reaction can lead to several undesired products. The most prevalent byproducts include:
-
Bis(1-benzothiophen-2-yl)methane: This dimeric adduct forms when the highly reactive this compound product undergoes a Friedel-Crafts-type alkylation with another molecule of the 1-benzothiophene starting material.[1][4]
-
Di-substitution Products: Although less favored than on a simple thiophene ring, over-reaction can lead to the formation of bis(chloromethyl)-1-benzothiophene isomers.
-
Polymeric/Tarry Materials: Under harsh acidic conditions or at elevated temperatures, the intermediate carbocation or the product itself can lead to the formation of insoluble, high-molecular-weight polymers.[5]
Q3: Why is temperature control so critical in this reaction?
A3: Temperature is a crucial parameter that directly influences the reaction's selectivity and the byproduct profile.[4][6] Higher temperatures significantly accelerate the rate of side reactions.[4] Specifically, elevated temperatures promote the formation of the bis(1-benzothiophen-2-yl)methane byproduct and encourage polymerization, leading to lower yields and difficult purification.[4][5] Maintaining a low and consistent temperature, typically between 0°C and 5°C, is essential to favor the desired monosubstitution pathway.[5][7]
Q4: What is the role of the Lewis acid catalyst, and is it always necessary?
A4: A Lewis acid catalyst like zinc chloride (ZnCl₂) protonates the formaldehyde carbonyl, which significantly increases the electrophilicity of the carbon atom.[1][2][8] This activated electrophile is then more readily attacked by the electron-rich benzothiophene ring. While the reaction can proceed with just formaldehyde and concentrated HCl, the catalyst generally improves the reaction rate and efficiency. However, strong Lewis acids like aluminum chloride can sometimes excessively promote the formation of the diarylmethane byproduct and should be used with caution.[4][6]
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Issue 1: My reaction yields a significant amount of a high-melting, insoluble white solid, identified as bis(1-benzothiophen-2-yl)methane.
-
Root Cause Analysis: The formation of this diarylmethane byproduct is a classic side reaction in chloromethylations.[1] It occurs when the desired product, this compound, acts as an alkylating agent. The chloromethyl group can dissociate to form a stabilized benzylic-type carbocation, which then rapidly undergoes a second electrophilic aromatic substitution with a starting material molecule. This process is heavily favored by:
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously below 5°C, preferably between 0-2°C, using an ice-salt or dry ice/acetone bath.[7] This minimizes the rate of the secondary alkylation reaction.
-
Control Stoichiometry: Use a slight molar excess of the 1-benzothiophene starting material relative to the formaldehyde. This ensures that the electrophile (activated formaldehyde) is more likely to react with the starting material rather than the product.
-
Monitor Reaction Progress: Track the consumption of the starting material by TLC or GC. Quench the reaction as soon as a satisfactory conversion is achieved to prevent the product from sitting in the acidic mixture for an extended period, which promotes dimerization.[4]
-
Slow Reagent Addition: Add the formaldehyde solution dropwise over several hours.[7] This keeps the instantaneous concentration of the electrophile low and controlled, reducing the likelihood of over-reaction.
-
Issue 2: The crude reaction mixture is a dark, tarry, and difficult-to-handle mass.
-
Root Cause Analysis: The formation of black, insoluble polymers is a common issue resulting from the inherent instability of the chloromethylated product and intermediates under strongly acidic conditions.[5] The carbocation intermediate can initiate a cationic polymerization cascade. This problem is exacerbated by:
-
Temperatures exceeding 10°C.
-
Insufficient stirring, leading to localized "hot spots" where reagents concentrate and exotherms can occur.
-
Low concentration of hydrogen chloride, which can favor the formation of hydroxymethyl intermediates that are prone to oligomerization.[5]
-
-
Recommended Solutions:
-
Maintain High HCl Concentration: Ensure a continuous, rapid stream of gaseous hydrogen chloride is passed through the reaction mixture throughout the addition of formaldehyde.[5][7] This maintains a high acid concentration, favoring the direct formation of the chloromethyl group over the more problematic hydroxymethyl intermediate.[5]
-
Vigorous Mechanical Stirring: Use an overhead mechanical stirrer, not just a magnetic stir bar, to ensure the reaction mixture is homogeneous and temperature is uniform throughout the vessel.
-
Prompt Work-up: As soon as the reaction is deemed complete, it must be quenched immediately by pouring it onto crushed ice and proceeding with the extraction.[9] This neutralizes the acid and removes the product from the conditions that promote polymerization.
-
Issue 3: The final product is unstable and darkens or decomposes upon storage.
-
Root Cause Analysis: this compound, like many benzylic chlorides, is inherently unstable.[10] Decomposition often involves the elimination of HCl, which can then catalyze further degradation and polymerization of the material.[10][11] This process is accelerated by exposure to heat, light, and residual acid or metal impurities. Pressure can build up in sealed containers due to the evolution of HCl gas.[11][12]
-
Recommended Solutions:
-
Immediate Stabilization: After purification, immediately add a stabilizer to the final product.[10] A common and effective choice is 1-2% (w/w) of a non-nucleophilic amine base, such as dicyclohexylamine, which acts as an acid scavenger.[7][10]
-
Proper Storage Conditions: Store the stabilized product in a freezer (ideally below -20°C) in a glass bottle with a loosely fitting stopper to prevent pressure buildup.[7][13] Protect the container from light.
-
High Purity is Key: Ensure the product is purified effectively, as trace acidic impurities will significantly accelerate decomposition. Rapid vacuum distillation is the preferred method.[7][10]
-
Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Impact on Byproduct Formation | Recommendation |
| Temperature | > 10 °C | Significantly increases rates of dimerization and polymerization.[4][5] | Maintain strictly between 0-5 °C.[7] |
| Reaction Time | Extended | Increases the concentration of product, favoring dimerization.[4] | Monitor by GC/TLC and quench promptly after completion. |
| HCl Conc. | Low | Favors hydroxymethyl intermediate, leading to oligomers.[5] | Maintain a high concentration with a continuous HCl gas stream.[5][7] |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Can overly promote Friedel-Crafts side reactions (dimerization).[4][6] | Use ZnCl₂ or rely on concentrated HCl alone. |
Diagram 1: Key Reaction and Byproduct Formation Pathways
This diagram illustrates the desired reaction for synthesizing this compound and the competing pathways that lead to the primary byproducts.
Caption: Reaction scheme for this compound and major side products.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues related to low product yield.
Caption: Diagnostic workflow for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Warning: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The product is a lachrymator.
-
Materials:
-
1-Benzothiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37%)
-
Hydrogen Chloride (gas)
-
Zinc Chloride (optional, anhydrous)
-
Diethyl ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dicyclohexylamine (stabilizer)
-
-
Procedure:
-
Setup: Equip a multi-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and a gas inlet tube extending below the surface of the reaction medium. Place the flask in an ice-salt bath.
-
Initial Charge: Charge the flask with 1-benzothiophene and concentrated hydrochloric acid. If using a catalyst, add anhydrous zinc chloride at this stage.
-
Cooling & Saturation: Begin vigorous stirring and cool the mixture to 0°C. Start bubbling a rapid stream of gaseous hydrogen chloride into the mixture.
-
Reagent Addition: In a separate beaker, prepare a solution or slurry of paraformaldehyde in concentrated hydrochloric acid. Add this mixture to the reaction flask dropwise via an addition funnel over a period of 2-4 hours, ensuring the internal temperature does not rise above 5°C.[7]
-
Reaction Monitoring: Continue vigorous stirring at 0-5°C and monitor the reaction's progress by periodically taking aliquots for TLC or GC analysis.
-
Quenching: Once the starting material is consumed, immediately pour the cold reaction mixture onto a large amount of crushed ice in a beaker.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with three portions of diethyl ether or dichloromethane.[7]
-
Washing: Combine the organic extracts. Wash sequentially with water, then carefully with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure, taking care not to heat the crude product excessively.
-
Protocol 2: Purification by Vacuum Distillation and Stabilization
Warning: Unstabilized 2-(chloromethyl)thiophene can decompose violently upon heating.[5] Perform this procedure behind a blast shield.
-
Procedure:
-
Stabilization for Distillation: To the crude product, add 1-2% (w/w) of dicyclohexylamine.[7]
-
Setup: Assemble a vacuum distillation apparatus. It is crucial to use a high-quality vacuum pump to achieve a low pressure, which keeps the distillation temperature down.
-
Distillation: Distill the product rapidly under reduced pressure. The pot temperature should not exceed 100-125°C.[7] Collect the fraction corresponding to the pure product.
-
Final Stabilization and Storage: Immediately add another 1-2% (w/w) of dicyclohexylamine to the freshly distilled product.[7] Transfer to a clean glass bottle, plug the top loosely with a glass wool-wrapped stopper, and place inside a secondary container in a freezer for storage.[7]
-
References
-
(n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]
-
(n.d.). Thiophene, 2-chloromethyl. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
- Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
- Google Patents. (n.d.). US7462725B2 - Chloromethylation of thiophene.
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]
-
(n.d.). Blanc Chloromethylation Reaction. Cambridge University Press. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
- Google Patents. (n.d.). BRPI0209874B1 - Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
-
Yu, H., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved from [Link]
-
(n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)thiophene. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Blanc Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2076-88-2|2-(Chloromethyl)benzo[b]thiophene|BLD Pharm [bldpharm.com]
purification of 2-(Chloromethyl)-1-benzothiophene by vacuum distillation
Technical Support Center: Purification of 2-(Chloromethyl)-1-benzothiophene by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and safety information for the purification of this compound via vacuum distillation. It is designed to offer practical, experience-based advice to navigate the challenges associated with this specific compound, ensuring both purity of the final product and operational safety.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and distillation of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an acute oral toxin, a skin irritant, and can cause serious eye damage. It may also cause respira[1]tory irritation. Due to its reactive chlor[1]omethyl group, it shares instability characteristics with similar compounds like 2-(chloromethyl)thiophene, which is prone to decomposition, liberating hydrogen chloride (HCl) gas and leading to polymerization. This decomposition can be[2] catalyzed by trace acids.
Q2: What is the recommended boiling point and pressure for vacuum distillation?
Q3: Why is my crude product dark, and will distillation help?
A3: Dark coloration often indicates the presence of polymeric impurities or degradation products. These can form during the synthesis or subsequent workup, especially if the material was exposed to heat or acidic conditions. Vacuum distillation is th[2]e correct procedure to separate the desired colorless product from these high-boiling, non-volatile impurities.
Q4: How should I store the purified this compound?
A4: Based on protocols for the analogous and highly unstable 2-(chloromethyl)thiophene, the purified product should be used immediately. If short-term storage is unavoidable, it should be stabilized. Adding an acid scavenger like 1-2% (w/w) dicyclohexylamine is a common practice for the thiophene analog to neutralize any evolved HCl. Store in a refrigerator ([2][4]2-8°C) in a glass bottle with a vented cap or a loose-fitting stopper to prevent pressure buildup from potential HCl gas evolution. Always place this primary[4][5] container within a secondary, chemically resistant container.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the vacuum distillation process, offering causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is dark or discolored after distillation. | 1. Excessive Distillation Temperature: The pot temperature is too high, causing thermal decomposition. 2. Air Leak in the[2] System: Oxygen can promote degradation at elevated temperatures. 3. Prolonged Heating Time: Even at lower temperatures, extended heating can lead to decomposition. | 1. Improve Vacuum: [2]Ensure your vacuum pump is operating efficiently and all connections are secure to achieve a lower boiling point. 2. Check for Leaks[2][6]: Carefully inspect all joints and seals for leaks. Use a high-quality vacuum grease. 3. Distill Rapidly: Once the distillation temperature is reached, collect the product fraction as quickly as possible without compromising separation efficiency. |
| Low or no product distilling over. | 1. Insufficient Vacuum: The vacuum level is not low enough to reach the compound's boiling point at the applied temperature. 2. Thermometer Pla[2]cement: The thermometer bulb is not correctly positioned at the vapor takeoff point, leading to an inaccurate temperature reading. 3. Polymerization in Flask: The crude material has polymerized upon heating, forming non-volatile tars. | 1. Verify Vacuum Leve[2]l: Use a manometer or vacuum gauge to confirm the pressure. Check the pump oil and cold trap. 2. Adjust Thermometer: Position the top of the thermometer bulb level with the bottom of the sidearm leading to the condenser. 3. Pre-treatment: Consider passing a solution of the crude material through a short plug of basic alumina or potassium carbonate to remove acidic impurities that catalyze polymerization before distillation. |
| Distillation is "bu[7]mping" or proceeding unevenly. | 1. Lack of Boiling Chips/Stirring: No nucleation sites are present to ensure smooth boiling. 2. Excessive Heating Rate: The heating mantle is set too high, causing superheating followed by violent boiling. | 1. Add Boiling Chips/Stir Bar: Add fresh boiling chips or a magnetic stir bar to the flask before applying vacuum. Never add boiling chips to a hot, evacuated liquid. 2. Heat Gradually: Increase the temperature of the heating mantle slowly and evenly. Using a sand bath or oil bath can provide more uniform heating. |
| Pressure fluctuates during distillation. | 1. Pump Issues: The vacuum pump is struggling or its oil is contaminated. 2. Outgassing: Residual solvents or volatile impurities are boiling off. 3. Leaks in the System: Poorly sealed joints or cracks in the glassware. | 1. **Service the Pump:[6] Check the pump oil; it should be clear. Change if milky or dark. Ensure the pump is adequately sized for the apparatus. 2. Collect Forerun: Collect an initial fraction of low-boiling components until the pressure stabilizes before collecting the main product fraction. 3. Re-grease Joint[2]s: Disassemble, clean, and re-grease all glass joints. |
Part 3: Standard Operating Procedure (SOP)
This protocol provides a step-by-step methodology for the vacuum distillation of this compound.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Fume Hood: All op[1]erations must be conducted in a well-ventilated fume hood.
-
Emergency Prep: H[5]ave an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit readily available. Be aware of the locations of the safety shower and eyewash station.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (do not fill more than half-full)
-
Short-path distillation head with condenser and vacuum takeoff
-
Receiving flasks (multiple, for collecting forerun, main fraction, and residue)
-
Thermometer and adapter
-
Heating mantle, oil bath, or sand bath
-
Magnetic stirrer and stir bar (or boiling chips)
-
Vacuum pump (capable of reaching <5 Torr)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Manometer or vacuum gauge
-
High-vacuum grease
-
Clamps and stands to secure the apparatus
Experimental Workflow Diagram
Caption: Workflow for Vacuum Distillation.
Step-by-Step Protocol:
-
Apparatus Setup:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than halfway.
-
Assemble the short-path distillation apparatus securely within a fume hood. Ensure all glassware is clean and dry.
-
Apply a thin, even layer of vacuum grease to all ground glass joints.
-
Position the thermometer correctly, with the bulb just below the vapor path to the condenser.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Applying Vacuum:
-
Turn on the coolant flow to the condenser.
-
Ensure the cold trap is filled (e.g., with a dry ice/acetone slurry).
-
Turn on the vacuum pump and slowly open the system to the vacuum. A sudden pressure drop can cause the material to bump violently.
-
Allow the pressure to stabilize at the lowest achievable level. Monitor this with a manometer.
-
-
Distillation:
-
Once a stable, high vacuum is achieved, begin to gently and gradually heat the distillation flask. Engage the magnetic stirrer.
-
Observe the crude material for initial boiling. This first fraction, or "forerun," will contain residual solvents and more volatile impurities. Collect this in a separate receiving flask.
-
As the temperature rises and stabilizes, the main product will begin to distill. The boiling point should remain constant at a constant pressure. Collect this fraction in a new, clean receiving flask.
-
Monitor the temperature and pressure throughout the collection. If the temperature rises significantly or the distillate becomes colored, it may indicate the start of co-distilling impurities or decomposition. Stop the collection of the main fraction at this point.
-
-
Shutdown:
-
Once the main fraction has been collected, stop heating and lower the heating mantle.
-
Allow the entire apparatus to cool to room temperature before venting the system.
-
Slowly and carefully vent the system by opening the vacuum stopcock. A sudden influx of air can cause a pressure shock.
-
Once at atmospheric pressure, turn off the vacuum pump and coolant.
-
Disassemble the glassware. The purified product should be stabilized and stored immediately as described in the FAQs.
-
Part 4: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common distillation problems.
Caption: Decision Tree for Distillation Troubleshooting.
References
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 2-CHLOROMETHYL-BENZO[B]THIOPHENE.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Chloromethyl)thiophene by Vacuum Distillation.
- American Chemical Society. (1956). The Isolation of Thianaphthene (Benzo(B)thiophene) from a Crude Petroleum. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene.
- CymitQuimica. (2023). 2-(Chloromethyl)thiophene, 33% w/w solution in toluene Safety Data Sheet.
- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)thiophene.
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 2-(CHLOROMETHYL)THIOPHENE.
- CAS Common Chemistry. (n.d.). 3-(Chloromethyl)benzo[b]thiophene.
- Sigma-Aldrich Inc. (2025). SAFETY DATA SHEET.
- MedchemExpress.com. (2026). Safety Data Sheet - 2-Benzoylthiophene.
- Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!.
- Google Patents. (n.d.). BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.
- ResearchGate. (n.d.). Distillation Troubleshooting.
- IChemE. (n.d.). Troubleshooting Distillation Controls – course outline.
- ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
- Springer. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews.
- Slideshare. (n.d.). Troubleshooting in Distillation Columns.
- Chemistry For Everyone. (2025).
-
MDPI. (2024). Modulation of Properties inBenzothieno[3,2-b]benzothi[1]ophene Derivatives[1] through Sulfur Oxidation. Molecules.
- BenchChem. (n.d.). decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods.
- National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)thiophene. PubChem.
- National Center for Biotechnology Information. (n.d.). Benzo(B)Thiophene. PubChem.
- Wikipedia. (n.d.). Benzothiophene.
- ChemicalBook. (n.d.). 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis.
- Oregon Occupational Safety and Health. (n.d.). OSHA FACT SHEET Craft distilleries.
- Sigma-Aldrich. (n.d.). Thianaphthene 98 95-15-8.
- Ethanol Producer Magazine. (2009). Protecting Distillers Grains from Sulfur Build-up.
- National Fire Protection Association. (2018). Safe Distilling Concerns. NFPA Journal.
- PubMed. (1948). Derivatives of thianaphthene. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.). Hydrogen sulfide.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
common impurities in 2-(Chloromethyl)-1-benzothiophene and their removal
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1-benzothiophene. We will address common impurities encountered during its synthesis and handling, and provide detailed protocols for their removal, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities in this compound can be broadly categorized into two main types: synthesis-related impurities and degradation-related impurities.
-
Synthesis-Related Impurities: These arise directly from the chloromethylation reaction, which is typically a Blanc-type reaction involving 1-benzothiophene, formaldehyde (or paraformaldehyde), and hydrogen chloride.
-
Unreacted 1-Benzothiophene: Incomplete reaction will leave residual starting material.
-
Di-chloromethylated Byproducts: Over-reaction can lead to the formation of bis(chloromethyl)-1-benzothiophene isomers, where a second -CH₂Cl group is added to the benzene ring of the molecule.[1]
-
Diarylmethane-type Adducts: The electrophilic product, this compound, can react with another molecule of 1-benzothiophene under the acidic reaction conditions to form bis(1-benzothiophen-2-yl)methane and related oligomers.[1]
-
Hydroxymethyl Intermediate: Incomplete conversion of the intermediate, 2-(hydroxymethyl)-1-benzothiophene, can leave it as an impurity.
-
-
Degradation-Related Impurities: this compound is a reactive benzylic halide and, by analogy to similar compounds like 2-(chloromethyl)thiophene, is expected to be unstable.[2][3]
-
Polymers/Resins: The compound has a strong tendency to polymerize, especially when heated or exposed to trace acids.[1][4] This is often observed as a darkening in color or the formation of insoluble tars. The primary degradation pathway involves the elimination of hydrogen chloride (HCl), which then catalyzes further polymerization.[4][5]
-
Hydrogen Chloride (HCl): As degradation occurs, HCl is liberated, which can affect the pH and catalyze further decomposition.[2][5]
-
Q2: My crude product is a dark, oily, or tar-like substance. What happened and can it be salvaged?
A2: The darkening of the product and the formation of oils or tars are classic signs of decomposition and polymerization.[4] The reactive chloromethyl group is susceptible to elimination and intermolecular reactions, a process that is often accelerated by heat and the presence of acid (HCl), which is a byproduct of the degradation itself.[2][5]
Whether the material is salvageable depends on the extent of the degradation:
-
Slight Darkening: If the product has only slightly darkened, it can likely be purified. The polymeric impurities are typically high molecular weight and non-volatile, making them separable by column chromatography or vacuum distillation. It is crucial to add a stabilizer immediately to prevent further degradation.[4]
-
Significant Resinification: If the material has become a thick, intractable tar, it is likely unsalvageable and should be disposed of according to hazardous waste guidelines.[5] Attempting to purify heavily decomposed material is often unsuccessful and can be hazardous if heating is involved.
Q3: How can I minimize the decomposition of my product during workup and storage?
A3: Preventing decomposition is critical. The key is to neutralize acidity and keep the material cool.
-
During Workup: After quenching the reaction, thoroughly wash the organic extracts with a mild base like saturated sodium bicarbonate solution to remove residual acid.[6] Dry the organic layer completely and remove the solvent under reduced pressure at low temperature. Do not heat the crude product excessively.[7]
-
Stabilization: For storage, even for short periods, the addition of an acid scavenger is highly recommended. By analogy to 2-(chloromethyl)thiophene, adding 1-2% (w/w) of a non-nucleophilic amine like dicyclohexylamine or triethylamine can effectively neutralize liberated HCl and slow decomposition.[2][4][6]
-
Storage Conditions: Store the stabilized product in a refrigerator (2-8 °C) or freezer (-20 °C) under an inert atmosphere (e.g., nitrogen or argon).[2] Use a container with a vented cap or a loose-fitting stopper to prevent pressure buildup from any HCl gas that may still evolve.[5] Protect the compound from light, as light can accelerate decomposition pathways.[2]
Q4: What is the most effective method for purifying crude this compound?
A4: The best purification method depends on the nature of the impurities and the scale of your reaction. A combination of methods may be necessary.
-
Column Chromatography: This is often the most effective method for removing both polar impurities (like the hydroxymethyl intermediate) and non-polar, high-molecular-weight oligomers.[8][9] It is performed at room temperature, avoiding the thermal stress that can cause decomposition.
-
Recrystallization: If your crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a highly effective technique for achieving high purity.[10] This method is particularly good for removing minor impurities from a largely crystalline material.
-
Vacuum Distillation: While common for the non-fused analogue 2-(chloromethyl)thiophene, this method should be approached with extreme caution for this compound due to its likely thermal instability and higher boiling point.[1][7] If attempted, it must be done under high vacuum to keep the distillation temperature as low as possible. It is essential that the crude material is stabilized with an amine before distillation.[6]
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Formation of polymeric byproducts. | Optimize reaction time and temperature. Ensure prompt workup after reaction completion to minimize polymerization.[1] |
| Product is Dark/Polymeric | Decomposition due to heat or acid. | Neutralize crude product immediately during workup. Avoid excessive heating. Purify via column chromatography instead of distillation. Add a stabilizer (e.g., dicyclohexylamine).[4] |
| Multiple Spots on TLC (Close Rf) | Presence of isomers (e.g., bis-chloromethylated) or diarylmethane adducts. | Use column chromatography with a low-polarity eluent system (e.g., hexane/ethyl acetate) for careful separation. Monitor fractions closely by TLC.[9] |
| Product Solidifies/Crystallizes During Workup | High purity of the desired product; Low solubility in the current solvent. | This can be a positive sign. Collect the solid by filtration. The filtrate may contain more product and impurities. Analyze the solid for purity. |
| Pressure Buildup in Storage Container | Decomposition leading to HCl gas evolution. | CAUTION: Do not store in a tightly sealed container. Use a vented cap or loose-fitting stopper. Store refrigerated and stabilized.[5] |
Visualizations
Logical Flowchart for Purification
Caption: Synthetic pathways leading to common impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is ideal for removing a range of impurities when the crude product is an oil or an impure solid.
-
Preparation of Stationary Phase:
-
Choose a suitable glass column. For a small scale (1-5 g), a 2-3 cm diameter column is appropriate.
-
Prepare a slurry of silica gel (230-400 mesh) in hexane. A general rule is to use 50-100 g of silica for every 1 g of crude material.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or toluene.
-
In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product).
-
Add the solution of your crude product to this silica gel and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Begin eluting with pure hexane, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm).
-
Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate. A typical gradient might be from 100% hexane to 98:2 hexane:ethyl acetate. [9]The non-polar diarylmethane byproducts will elute first, followed by the desired product. More polar impurities will remain on the column.
-
Combine the fractions containing the pure product.
-
-
Final Steps:
-
Remove the solvent under reduced pressure.
-
Add a stabilizer (e.g., 1-2% dicyclohexylamine) if the product is to be stored. [6]
-
Protocol 2: Recrystallization
This method is best for purifying a crude product that is already mostly solid.
-
Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Impurities should be either very soluble or insoluble in the hot solvent.
-
For benzothiophene derivatives, suitable solvents often include heptane, ethanol, or mixtures of alcohol and water. [10] * Test small amounts of your crude product with different solvents to find the optimal one.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., in a hot water bath) and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
-
Protocol 3: Stabilization for Handling and Storage
This is not a purification protocol but a critical step to prevent impurity formation.
-
Obtain Purified Product: Start with material purified by chromatography or recrystallization, with the solvent fully removed.
-
Weigh Product: Accurately weigh the purified this compound in a suitable storage vial.
-
Calculate Stabilizer Amount: Calculate 1-2% of the product's weight. For example, for 10.0 g of product, you will need 0.1-0.2 g of stabilizer.
-
Add Stabilizer: In a well-ventilated fume hood, add the calculated amount of dicyclohexylamine or triethylamine directly to the product. [4][6]5. Mix and Store: Gently swirl the vial to ensure mixing. If the product is a solid, it can be briefly dissolved in a minimal amount of a volatile solvent (like ether), the stabilizer added, and the solvent carefully removed under a stream of nitrogen.
-
Store Properly: Seal the vial with a vented cap, place it inside a secondary container, and store it in a freezer (-20 °C). [2]
References
- BenchChem. (2025). Common side products in the chloromethylation of 2-chlorothiophene. BenchChem Technical Support.
- James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Crystal Growth & Design, 23(11), 8124-8131.
- James, A. M., et al. (2023).
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)thiophene. BenchChem Technical Support.
- Cesa, E., et al. (2022).
- BenchChem. (2025). Technical Support Center: Purification of 2-(Chloromethyl)
- Yenil, N., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8).
- SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column.
- Cason, J. (1955). Thiophene, 2-chloromethyl-. Organic Syntheses, Coll. Vol. 3, p.197.
- James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative.
- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of PharmTech Research, 6(5), 1629-1638.
- Yenil, N., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
- BenchChem. (2025). Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. BenchChem Technical Support.
- Wang, H., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry.
- Eli Lilly and Company. (1998). Process for the synthesis of benzothiophenes.
- Sanofi-Aventis. (2002). Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.
- Sanofi-Aventis. (2008). Chloromethylation of thiophene. U.S.
- BenchChem. (2025). Decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods. BenchChem Technical Support.
- BenchChem. (2025). Methods for stabilizing 2-(Chloromethyl)
- Jayashankara, V.P., & Lokanatha Rai, K.M. (2020). Synthesis, characterization of novel benzothiophene. Macedonian Journal of Chemistry and Chemical Engineering, 39(2), 209-221.
- Wikipedia. (n.d.). Benzothiophene.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Council of Scientific & Industrial Research. (2020). An efficient and environment friendly process for chloromethylation of substituted benzenes.
-
Janiga, A., et al. (2024). Modulation of Properties inB[1]enzothieno[3,2-b]b[1]enzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3488.
- Wikipedia. (n.d.). 2-Phenyl-1-benzothiophene.
- Fuson, R.C., & McKeever, C.H. (1942).
- Brown, K. (1988). New studies in aromatic chloromethylation. Durham E-Theses, Durham University.
- Sciencemadness Discussion Board. (2023). Blanc Chloromethylation of thiophene to 2-(chloromethyl)thiophene.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
preventing polymerization of 2-(Chloromethyl)-1-benzothiophene during storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(Chloromethyl)-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this highly reactive intermediate. Our goal is to provide you with the necessary knowledge and protocols to prevent its polymerization during storage, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when handling and storing this compound.
Q1: Why is this compound so unstable and prone to polymerization?
A1: The instability of this compound stems from its molecular structure. It contains a highly reactive benzylic chloride-like functional group, the chloromethyl group (-CH₂Cl), attached to an electron-rich benzothiophene ring system. This combination creates a molecule susceptible to self-reaction through a mechanism analogous to Friedel-Crafts alkylation.
-
Electrophilic Nature: The chloromethyl group is a potent electrophile, readily forming a stabilized carbocation.
-
Nucleophilic Nature: The electron-rich benzothiophene ring of a second molecule can act as a nucleophile, attacking the electrophilic center of the first.
This self-alkylation process can propagate, leading to the formation of oligomers and polymers. The reaction is often catalyzed by trace amounts of acid (like HCl, which can be liberated from the compound itself) or Lewis acids. Moisture can also facilitate the formation of HCl, accelerating degradation.
Q2: What are the visual signs of degradation and polymerization?
A2: Vigilant observation of the material upon receipt and before each use is critical. Key indicators of instability include:
-
Color Change: A fresh, pure sample is typically a light-colored solid. Degradation is often indicated by a change to yellow, brown, or even black.
-
Change in Physical State: The material may become gummy, viscous, or fully solidify into a resinous solid.
-
Gas Evolution: The liberation of hydrogen chloride (HCl) gas is a primary degradation pathway.[1] In a sealed container, this can lead to significant pressure buildup, creating a serious safety hazard.[1] You might observe fumes or a sharp, acidic odor upon opening the container.
-
Insolubility: The resulting polymer is often insoluble in solvents that would readily dissolve the pure monomer.
If any of these signs are present, the material's purity is compromised, and it should not be used for reactions where stoichiometry is critical.
Q3: What are the definitive recommended storage conditions to ensure stability?
A3: Strict adherence to proper storage conditions is the most effective way to prevent polymerization. The goal is to minimize thermal and chemical energy inputs that could initiate degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer at or below -20°C. [2] | Low temperatures significantly reduce the rate of chemical reactions, including polymerization and HCl elimination.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [3][4] | Excludes atmospheric moisture, which can hydrolyze the chloromethyl group to form HCl, and oxygen, which can participate in other degradation pathways. |
| Light | Protect from light. [1] | Use amber glass vials or store containers in the dark. Light can provide the energy to initiate radical side reactions or accelerate degradation. |
| Container | Glass container with a tight-fitting cap. [1] | The material should be stored in a dry, cool, and well-ventilated place.[5] Avoid metal containers, as liberated HCl can cause corrosion.[1] |
Q4: Can I use chemical inhibitors to stabilize this compound?
A4: Yes, chemical stabilization is a viable strategy, particularly for longer-term storage or if the material will be handled frequently. A dual-stabilizer approach is often most effective.
-
Acid Scavengers: The primary degradation catalyst is often HCl. Adding a non-nucleophilic, sterically hindered base can neutralize any acid as it forms.
-
Recommended: A small amount (e.g., 0.1-0.5% w/w) of a proton sponge like 1,8-Bis(dimethylamino)naphthalene or a hindered amine like dicyclohexylamine can be effective.[1]
-
-
Radical Inhibitors: While the primary polymerization mechanism is likely ionic, radical pathways can contribute to degradation, especially with exposure to light or impurities.
Important: Always perform a small-scale compatibility test before adding any stabilizer to your bulk material. The stabilizer should not interfere with your downstream application.
Experimental Protocols & Workflows
Workflow for Handling and Storage
This workflow provides a logical decision-making process from the moment you receive the compound.
Caption: Decision workflow for receiving and storing the compound.
Protocol: Stability Assessment via HPLC
If you are uncertain about the quality of your stored material, this protocol provides a method to assess its purity.
Objective: To quantify the purity of this compound over time and detect the formation of degradation products.
1. Materials & Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Your sample of this compound.
-
Class A volumetric flasks and pipettes.
2. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm (or a wavelength determined by UV-Vis spectral analysis).
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 10 µL.[1]
3. Procedure:
-
Prepare Stock Solution (T=0): Immediately upon receiving a fresh batch, accurately prepare a stock solution (e.g., 1 mg/mL) in acetonitrile.
-
Initial Analysis: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system. Record the chromatogram. This is your baseline (T=0) purity.
-
Sample for Storage: Take a small, representative sample of the solid material and store it under your chosen conditions (e.g., -20°C, inert atmosphere).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve the stored sample.
-
Prepare and Analyze: Allow the sample to equilibrate to room temperature under an inert atmosphere. Prepare a solution at the same concentration as your T=0 sample and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of the main this compound peak at each time point to the T=0 sample. The appearance of new, broader peaks at different retention times is indicative of oligomer/polymer formation. A significant decrease (>5%) in the main peak area suggests degradation.
Understanding the Polymerization Mechanism
A simplified view of the self-alkylation mechanism helps in understanding why the recommended storage procedures are critical.
Caption: Simplified mechanism of acid-catalyzed polymerization.
References
-
Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. ResearchGate. Available at: [Link]
-
Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. ICMAB. Available at: [Link]
-
Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing. Available at: [Link]
-
Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. PubMed. Available at: [Link]
-
Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing. Available at: [Link]
-
Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. Available at: [Link]
-
SOP: Reactive Chemicals. University of Pennsylvania EHRS. Available at: [Link]
-
Stabilization methods | Polymer Chemistry Class Notes. Fiveable. Available at: [Link]
-
Highly Reactive Chemicals Hazard Class Standard Operating Procedure. Available at: [Link]
-
Polymer stabilizer. Wikipedia. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Radicals and Polymers. CHIMIA. Available at: [Link]
-
Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed. Available at: [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]
- Polymer bound antioxidant stabilizers. Google Patents.
-
What Are Stabilizers?. Chemistry For Everyone - YouTube. Available at: [Link]
- Process for preparing chloromethylated aromatic materials. Google Patents.
- Process for the chloromethylation of aromatic compounds of high molecular weight. Google Patents.
-
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. ResearchGate. Available at: [Link]
-
Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment. PMC - NIH. Available at: [Link]
-
Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]
-
A facile approach for the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres by self-stabilized precipitation polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-(Chloromethyl)-1-benzothiophene
Welcome to the technical support center for the synthesis and application of 2-(chloromethyl)-1-benzothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its nucleophilic substitution reactions, ensuring successful and reproducible outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the 1-benzothiophene-2-ylmethyl moiety into a wide range of molecular scaffolds. This reactivity stems from the electrophilic nature of the methylene carbon, which is readily attacked by nucleophiles, displacing the chloride leaving group. The reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with stabilization of the resulting carbocation.[1]
Understanding the factors that influence the reaction mechanism and the inherent instability of the starting material is crucial for optimizing reaction conditions and minimizing side product formation.[2] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride.
-
Troubleshooting: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it first with a suitable base to generate the more reactive anionic form (e.g., an amide or alkoxide).[3]
-
-
Poor Solubility: If the nucleophile (especially an inorganic salt) is not soluble in the organic solvent, the reaction will be slow or may not occur at all.
-
Troubleshooting:
-
Solvent Selection: Switch to a polar aprotic solvent like DMF or DMSO, which can better dissolve both the organic substrate and the nucleophilic salt.[4]
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., solid-liquid or liquid-liquid), the addition of a phase-transfer catalyst is highly recommended.[5][6] These catalysts, such as quaternary ammonium or phosphonium salts, transport the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.[7]
-
-
-
Inadequate Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Troubleshooting: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be cautious, as excessive heat can lead to decomposition of the starting material.[3]
-
-
Decomposed Starting Material: this compound has limited stability and can degrade upon storage, reducing the effective concentration of the active reagent.[2]
-
Troubleshooting:
-
Purity Check: Before starting the reaction, assess the purity of the this compound using NMR or GC-MS to ensure it has not significantly degraded.[8]
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently prepared batch of the starting material.
-
-
Q2: My reaction is messy, with multiple spots on the TLC plate, and the desired product is difficult to isolate. How can I minimize side product formation?
A2: The formation of multiple byproducts is often linked to the inherent reactivity and instability of this compound.
Potential Causes & Solutions:
-
Self-Condensation/Polymerization: this compound can react with itself, especially in the presence of acid or upon heating, leading to oligomeric or polymeric materials.[3] This is a common issue with similar reactive chloromethylated heterocycles.
-
Troubleshooting:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Add the this compound solution dropwise to the solution of the nucleophile to maintain a low concentration of the electrophile and favor the desired bimolecular reaction.
-
Use of a Base: If the reaction generates HCl, it can catalyze polymerization. The inclusion of a non-nucleophilic base can scavenge the acid as it is formed.[3]
-
-
-
Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of the electrophile.
-
Troubleshooting: Use a molar excess of the nucleophile to increase the probability of a single substitution event.
-
-
Elimination Reactions: The presence of a strong, sterically hindered base can promote E2 elimination, leading to the formation of an exocyclic methylene intermediate that can then polymerize.
-
Troubleshooting: Use a weaker, non-hindered base if its primary role is to deprotonate the nucleophile. If a base is needed to scavenge acid, a carbonate base like K₂CO₃ is often a good choice.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of working with this compound.
Q1: What is the best choice of solvent for my nucleophilic substitution reaction?
A1: The ideal solvent depends on the nature of your nucleophile and the desired reaction mechanism. For SN2 reactions, polar aprotic solvents are generally preferred because they can dissolve ionic nucleophiles while not solvating the anion as strongly as protic solvents, thus maintaining its high reactivity.[4]
| Solvent Type | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent for dissolving both the organic substrate and many nucleophilic salts. They do not strongly solvate anions, keeping the nucleophile highly reactive.[4] |
| Polar Protic | Ethanol, Methanol, Water | Can be used, but may lead to slower reactions due to solvation of the nucleophile. Also, they can act as competing nucleophiles (solvolysis). |
| Non-polar | Toluene, Hexane | Generally poor choices unless a phase-transfer catalyst is used, as they will not dissolve most ionic nucleophiles. |
Q2: How do I choose the right base for my reaction?
A2: The role of the base needs to be clearly defined.
-
To Deprotonate the Nucleophile: If you are using a neutral nucleophile like an alcohol or a thiol, a base is needed to generate the more potent anionic nucleophile. The strength of the base should be sufficient to deprotonate the nucleophile but not so strong as to cause elimination or other side reactions. For alcohols and thiols, bases like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) are commonly used.[3]
-
To Scavenge Acid: If the reaction is expected to generate HCl, a non-nucleophilic base is often added to prevent acid-catalyzed side reactions. Anhydrous potassium carbonate or sodium carbonate are good choices for this purpose.[3]
Q3: How should I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A co-spot of the starting material and the reaction mixture will show the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[9]
Q4: What are the best practices for handling and storing this compound?
A4: Due to its instability, proper handling and storage are critical.[2]
-
Storage: Store in a refrigerator (2-8 °C) or freezer (-20 °C) to slow down decomposition.[2] The container should be tightly sealed to prevent moisture ingress but should be opened with care, especially if there is a possibility of HCl gas buildup. Some sources recommend storing similar compounds in a loosely stoppered container in a well-ventilated area to prevent pressure buildup.[2]
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
It is advisable to warm the container to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound.
-
For reactions sensitive to acid, a solution of the compound in an inert solvent can be passed through a small plug of a basic solid like potassium carbonate before use to neutralize any HCl that may have formed during storage.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a typical SN2 reaction with a primary or secondary amine.
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base like anhydrous potassium carbonate (2 equivalents) to the solution to act as an acid scavenger.
-
Electrophile Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-60 °C) while monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Nucleophilic Substitution using a Phase-Transfer Catalyst
This protocol is suitable for reactions with nucleophiles that are soluble in water but not in organic solvents (e.g., sodium azide or sodium cyanide).
-
Setup: In a round-bottom flask, dissolve the nucleophilic salt (e.g., sodium azide, 1.5 equivalents) in water. In a separate flask, dissolve this compound (1 equivalent) in a non-polar organic solvent like toluene.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05-0.1 equivalents), to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The catalyst will transport the nucleophile into the organic phase to react with the electrophile. Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified.
Visualizations
Reaction Workflow
Caption: General experimental workflow for nucleophilic substitution.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products . International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S . St. Paul's Cathedral Mission College. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS . Journal For Basic Sciences. [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS . eGyanKosh. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol . MDPI. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . Royal Society of Chemistry. [Link]
-
Benzothiophene - Wikipedia . Wikipedia. [Link]
-
Benzothiophene synthesis . Organic Chemistry Portal. [Link]
-
Synthesis, characterization of novel benzothiophene . MJM. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
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- 7. alfachemic.com [alfachemic.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(Chloromethyl)-1-benzothiophene Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(chloromethyl)-1-benzothiophene and its derivatives. As a key building block in medicinal chemistry, successful synthesis of this compound is critical. This document provides in-depth, experience-driven troubleshooting advice and protocols to diagnose and resolve common issues leading to low yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental outcomes with a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction yields are consistently low (<40%), and the crude product is a dark, tarry residue. What is the primary cause?
A1: The most probable cause is polymerization and decomposition of the starting material or product. The 2-(chloromethyl) group on a thiophene-based ring system is notoriously unstable, especially under the acidic conditions typical of chloromethylation reactions.[1][2][3]
-
Causality: The reaction often generates trace amounts of hydrogen chloride (HCl). This HCl can catalyze an auto-accelerating decomposition process where the chloromethyl group of one molecule reacts with the aromatic ring of another, leading to polymerization and the formation of dark, insoluble tars.[1][4][5] This is exacerbated by elevated temperatures.
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below 5°C, ideally between 0°C and -10°C, using an ice-salt or dry ice/acetone bath.[6][7][8] This is the single most critical parameter to minimize polymerization.
-
Use of Additives: Incorporating a keto compound, such as methyl isobutyl ketone (MIBK), into the reaction medium has been shown to suppress tar formation and improve the yield and selectivity of the desired product.[3][8][9]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure of the product to acidic conditions.
-
Q2: I observe multiple products in my crude mixture by TLC and NMR, with the desired product being a minor component. How can I improve selectivity?
A2: Poor selectivity is often due to over-reaction (di-substitution) or the formation of diarylmethane-type byproducts.
-
Causality: In a typical chloromethylation (e.g., with formaldehyde and HCl), the newly formed, electron-donating chloromethyl group can activate the benzothiophene ring for a second chloromethylation, leading to dichlorinated species. Furthermore, the reactive this compound can act as an electrophile and react with another molecule of the starting benzothiophene, forming bis(benzothienyl)methane derivatives.[1][7]
-
Recommended Solutions:
-
Adjust Stoichiometry: Use a molar excess of the 1-benzothiophene starting material relative to the chloromethylating agent (e.g., formaldehyde). This statistically favors mono-substitution.[3]
-
Alternative Synthetic Route: Consider a two-step synthesis. First, synthesize 2-(hydroxymethyl)-1-benzothiophene via Grignard reaction or reduction of the corresponding carboxylic acid. Then, convert the alcohol to the chloride using a milder chlorinating agent like thionyl chloride (SOCl₂) in the presence of a base like pyridine.[3] This approach avoids the harsh acidic conditions of direct chloromethylation.
-
-
In a fume hood, dissolve 2-(hydroxymethyl)-1-benzothiophene (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Cool the flask to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains at 0°C.[3]
-
After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.[3]
-
Quench the reaction by carefully adding water. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Q3: My initial yield after workup seems reasonable, but I lose most of the product during purification by column chromatography or distillation. Why is this happening?
A3: The product is likely decomposing during purification. this compound is thermally labile and sensitive to acidic surfaces like silica gel.
-
Causality:
-
Distillation: Heating the crude product, even under vacuum, can cause rapid decomposition if the temperature is too high.[1][6][7] The pot temperature should not exceed 100°C.[6]
-
Chromatography: Standard silica gel is acidic and can catalyze the decomposition and polymerization of the product directly on the column, leading to significant loss of material.
-
-
Recommended Solutions:
-
Rapid Vacuum Distillation: This is the preferred method. Use a high-quality vacuum to lower the boiling point and keep the distillation temperature as low as possible. It is crucial to perform the distillation quickly.[1][6]
-
Stabilization Before Purification: Add an acid scavenger, such as 1-2% (w/w) dicyclohexylamine, to the crude product before distillation.[3][6][7] This neutralizes trace HCl and significantly improves stability.
-
Neutralized Chromatography: If chromatography is unavoidable, use silica gel that has been pre-treated with a base (e.g., washed with a solvent mixture containing 1-2% triethylamine) to neutralize the acidic sites. Run the column quickly and avoid letting the product sit on the column for extended periods.
-
Frequently Asked Questions (FAQs)
-
Q: How can I confirm the purity of my this compound starting material?
-
A: Before use, especially if it has been stored for some time, it is crucial to verify the purity. Use ¹H NMR to check for the characteristic chloromethyl singlet and the aromatic protons. Look for the appearance of broad signals or a complex baseline, which indicates polymerization. GC-MS can also be used to quantify purity and identify common degradation products.[4]
-
-
Q: What are the ideal storage conditions for this compound?
-
A: The compound is highly unstable and long-term storage is discouraged.[2] For short-term storage, it MUST be stabilized with an acid scavenger like dicyclohexylamine (1-2% w/w).[1][2][6] Store in a refrigerator (2-8°C) in a glass bottle with a loose-fitting or vented cap to prevent pressure buildup from HCl gas evolution.[2][6][7] The container should be placed inside a secondary container as a precaution.[6]
-
-
Q: What are the major side products I should expect from a direct chloromethylation of 1-benzothiophene?
| Side Product Type | Structure Example (Analogy) | Primary Cause | Mitigation Strategy |
| Di-substituted Product | 2,X-bis(chloromethyl)-1-benzothiophene | Over-reaction; activation of the ring by the first chloromethyl group. | Use excess 1-benzothiophene; shorter reaction time. |
| Diarylmethane Adduct | bis(1-benzothiophen-2-yl)methane | Reaction of the product with the starting material. | Maintain low temperature; use excess 1-benzothiophene. |
| Isomeric Product | 3-(Chloromethyl)-1-benzothiophene | Non-selective reaction conditions. | Use of additives like MIBK can improve regioselectivity.[3][8] |
| Polymeric Tar | High molecular weight oligomers/polymers | Acid-catalyzed decomposition. | Strict low-temperature control; immediate workup.[3][6] |
-
Q: My synthesis of the precursor, 1-benzothiophene, is also low-yielding. What are some reliable methods?
-
A: There are numerous established routes. A common and effective method is the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like potassium sulfide. Another approach involves the intramolecular cyclization of various aryl sulfides under different catalytic conditions. For specific substituted benzothiophenes, palladium-catalyzed C-H arylation or copper-catalyzed annulation reactions are modern and efficient methods.[10]
-
Visualizations
General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and handling of this compound.
Troubleshooting Logic for Low Yields
Caption: Decision tree for troubleshooting low yields in benzothiophene synthesis.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-(Chloromethyl)
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)thiophene.
- Organic Syntheses. Thiophene, 2-chloromethyl-.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Minimizing byproduct formation in 2-(Chloromethyl)thiophene synthesis.
- Luo, et al. (2020). MWI-promoted synthesis of 2-substituted BTs. Chemistry.
- Organic Chemistry Portal. Benzothiophene synthesis.
- Google Patents. (BRPI0209874B1).
- BenchChem. (2025). Decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods.
- Google Patents. (US7462725B2).
- ResearchGate.
- BLD Pharm. 2-(Chloromethyl)benzo[b]thiophene.
- BenchChem. (2025). Methods for stabilizing 2-(Chloromethyl)
- Wikipedia. Benzothiophene.
- Google Patents. (EP0875511A1). Demethylation process for preparing benzo[b]thiophenes.
- Google Patents. (EP0832889B1). Process for the synthesis of benzothiophenes.
- PubMed Central. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
- Slideshare. Organic Chemistry-Synthesis of Benzothiophene.
- Beilstein Journals.
- ChemicalBook. (2022). Synthesis of Benzothiophene.
- PubMed Central. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- In-Text-Citation. (2024).
- Medicinal Chemistry. (2024).
- PubChem. 2-(Chloromethyl)thiophene.
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 9. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 10. Benzothiophene synthesis [organic-chemistry.org]
Technical Support Center: Identifying Decomposition Products of 2-(Chloromethyl)-1-benzothiophene by GC-MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze 2-(Chloromethyl)-1-benzothiophene. Given the reactive nature of this compound, encountering decomposition products is a common challenge. This resource provides in-depth troubleshooting advice, scientifically-grounded explanations, and practical protocols to help you identify and manage these products effectively, ensuring the integrity of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions that arise during the GC-MS analysis of this compound, providing explanations rooted in the compound's chemical properties and proven analytical strategies.
Q1: My chromatogram shows multiple peaks besides the parent compound, even with a freshly prepared sample. What are these, and why are they forming?
A1: The inherent reactivity of the chloromethyl group makes this compound susceptible to degradation, even under ambient conditions. The primary degradation pathway involves the elimination of hydrogen chloride (HCl), which can then catalyze further reactions.[1][2] The most common decomposition products you are likely observing are:
-
Dimerization Products: The most prevalent byproducts are dimers formed through intermolecular reactions. The liberated HCl can facilitate the formation of a carbocation intermediate, which then reacts with another molecule of this compound.[3]
-
Oxidation Products: If the sample has been exposed to air, oxidation of the sulfur atom can occur, leading to the formation of benzothiophene S-oxides.[4][5][6] These are often observed as distinct peaks in the chromatogram.
-
Hydrolysis Products: Trace amounts of water in your sample or solvent can lead to the hydrolysis of the chloromethyl group, forming 2-(Hydroxymethyl)-1-benzothiophene.
It is crucial to use freshly prepared samples and high-purity, dry solvents to minimize the formation of these artifacts before analysis.
Q2: I'm observing significant peak tailing for the main this compound peak. What is causing this, and how can I improve the peak shape?
A2: Peak tailing for reactive sulfur compounds is a frequent issue in GC analysis.[7] The primary causes are:
-
Active Sites in the GC System: Sulfur-containing compounds can interact with active sites in the GC inlet, column, and detector.[7] These sites, often acidic or metallic surfaces, can cause reversible adsorption of the analyte, leading to a delayed elution and a tailing peak shape.
-
Thermal Degradation in the Injector: Although GC analysis is performed at elevated temperatures, excessive injector temperatures can cause on-column degradation of thermally labile compounds like this compound.[8]
Troubleshooting Steps:
-
Use an Inert Flow Path: Ensure your entire GC flow path, including the inlet liner, column, and transfer lines, is highly inert.[7] Using deactivated liners and columns specifically designed for sulfur analysis is highly recommended.
-
Optimize Injector Temperature: Carefully evaluate and optimize the injector temperature. A lower temperature may prevent thermal degradation, but it must be high enough to ensure efficient volatilization of the sample.[8] Start with a lower temperature (e.g., 200 °C) and gradually increase it while monitoring for signs of degradation.
-
Check for Column Contamination: A contaminated column can also contribute to peak tailing.[9][10] Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column from the injector end.
Q3: The mass spectrum of one of my impurity peaks is difficult to interpret. What are the expected fragmentation patterns for the common decomposition products?
A3: Understanding the mass spectral fragmentation patterns is key to tentative identification. Here are some general fragmentation behaviors for the likely decomposition products:
-
This compound (Parent Compound): The molecular ion peak will be prominent. A characteristic fragment will be the loss of a chlorine atom, and another key fragment will correspond to the benzothienyl-methyl cation.
-
Dimer: The mass spectrum will show a molecular ion corresponding to the dimer's mass. Fragmentation will likely involve cleavage at the linkage between the two benzothiophene units.
-
Benzothiophene S-oxide: The molecular ion will be observed at M+16 compared to the parent compound. Fragmentation may involve the loss of the oxygen atom.[4][11]
-
2-(Hydroxymethyl)-1-benzothiophene: The molecular ion will be present. A significant fragment will be the loss of the hydroxyl group.
For definitive identification, comparison with a known standard is always the best approach. When standards are unavailable, high-resolution mass spectrometry can provide accurate mass data to help elucidate the elemental composition of the fragment ions.
Q4: I suspect my sample is degrading during the GC run itself. How can I confirm this and mitigate it?
A4: In-run degradation is a valid concern for thermally sensitive molecules.
Diagnostic Approach:
-
Vary Injector Temperature: Analyze the same sample at two different injector temperatures (e.g., 200 °C and 250 °C) while keeping all other parameters constant. If the relative abundance of the suspected degradation products increases at the higher temperature, it's a strong indicator of thermal decomposition in the injector.[12][13][14]
-
Analyze a Known Standard: If available, inject a pure standard of this compound. The appearance of degradation peaks will confirm that the degradation is happening within your analytical system.
Mitigation Strategies:
-
Lower the Initial Oven Temperature: A lower starting temperature in your GC oven program can help to minimize the time the analyte spends at elevated temperatures before elution.
-
Use a Faster Temperature Ramp: A faster ramp rate will reduce the overall analysis time and, consequently, the potential for thermal degradation.
-
Consider an Alternative Injection Technique: For highly labile compounds, a cool on-column injection can be a gentler alternative to split/splitless injection, as it introduces the sample directly onto the column without passing through a heated injector.
Experimental Protocols
To assist in your analysis, here are detailed, step-by-step methodologies for sample preparation and GC-MS analysis.
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol is designed to minimize pre-analytical degradation of this compound.
Materials:
-
This compound sample
-
High-purity, anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Volumetric flasks
-
Micropipettes
-
GC vials with inert caps and septa
Procedure:
-
Solvent Preparation: Use a freshly opened bottle of high-purity, anhydrous solvent. Purging the solvent with an inert gas (e.g., nitrogen or argon) for 5-10 minutes can help to remove any dissolved oxygen.
-
Sample Weighing: Accurately weigh a small amount of the this compound sample in a clean, dry vial. Perform this step quickly to minimize exposure to atmospheric moisture and air.
-
Dissolution and Dilution: Immediately add the appropriate volume of the anhydrous solvent to the vial to dissolve the sample. Dilute to the desired concentration for GC-MS analysis (typically in the low µg/mL to pg/mL range).
-
Vial Sealing: Transfer the final solution to a GC vial and seal it immediately with an inert cap and septum.
-
Analysis: Analyze the sample by GC-MS as soon as possible after preparation. If immediate analysis is not possible, store the prepared sample at low temperature (2-8 °C) and in the dark for a short period.
Protocol 2: Optimized GC-MS Parameters
These are recommended starting parameters for the analysis of this compound and its decomposition products. Optimization may be necessary for your specific instrumentation and column.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas chromatograph with a mass selective detector | Standard for identification and quantification |
| Column | Mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) | Provides good separation for a range of compounds |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency |
| Inlet Temperature | 220 °C (or optimized based on thermal stability studies) | Balances efficient volatilization with minimizing degradation |
| Injection Volume | 1 µL (split ratio of 20:1) | Prevents column overloading and peak fronting |
| Oven Program | Initial: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min | Allows for separation of early eluting compounds and ensures elution of higher boiling point dimers |
| MS Transfer Line | 280 °C | Prevents condensation of analytes |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching |
| Scan Range | m/z 40-550 | Covers the expected mass range of the parent compound and its potential decomposition products |
Visualizing Decomposition and Workflow
To provide a clearer understanding of the chemical transformations and the analytical process, the following diagrams have been created.
Caption: Potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected peaks in GC-MS analysis.
Summary of Potential Decomposition Products
The following table summarizes the key characteristics of the most common decomposition products to aid in their identification.
| Compound | Common Cause of Formation | Expected Change in Retention Time (vs. Parent) | Key Mass Spectral Features |
| Dimer | Intermolecular reaction, often acid-catalyzed | Significantly longer | Molecular ion at ~2x the parent mass minus HCl |
| Benzothiophene S-oxide | Oxidation (exposure to air) | Slightly longer | Molecular ion at M+16 of the parent |
| 2-(Hydroxymethyl)-1-benzothiophene | Hydrolysis (presence of water) | Slightly longer | Molecular ion present, loss of -OH group |
Disclaimer: The information provided in this technical support guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory environment.
References
-
Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. NRC Publications Archive. Available from: [Link]
-
Karminski-Zamola G, Dogan J, Boykin DW, Bajić M. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. 1995;9(4):282-8. Available from: [Link]
-
Thermal studies of chlorinated thiophenols. Open Research Newcastle - Figshare. Available from: [Link]
-
Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. PMC - NIH. Available from: [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... ResearchGate. Available from: [Link]
-
Modulation of Properties in[11]Benzothieno[3,2-b][11]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available from: [Link]
-
Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed. Available from: [Link]
-
Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway. ACS Publications. Available from: [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available from: [Link]
-
Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C 3 N 4 via the Polymerization Pathway. ACS Publications. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Available from: [Link]
-
Benzo[b]thiophene dimerization: A promising experimental finding directed to the C-3 functionalization with aryl alcohols. Available from: [Link]
-
Dimerization of benzothiophene S‐oxides with substituents at 3‐position... ResearchGate. Available from: [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Available from: [Link]
-
8860 Gas Chromatograph Troubleshooting. Agilent. Available from: [Link]
-
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. Available from: [Link]
-
How to Troubleshoot and Improve your GC/MS. YouTube. Available from: [Link]
-
Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. Available from: [Link]
-
Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. ResearchGate. Available from: [Link]
-
Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. PubMed. Available from: [Link]
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- 5. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
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improving the stability of 2-(Chloromethyl)-1-benzothiophene for long-term storage
An In-Depth Guide to the Long-Term Storage and Stability of 2-(Chloromethyl)-1-benzothiophene
Technical Support Center
Welcome to the technical support guide for this compound (CAS No: 2076-88-2). This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this highly reactive intermediate. Due to its inherent instability, maintaining the purity and integrity of this compound over time is critical for reproducible and successful synthetic outcomes. This guide provides troubleshooting advice and validated protocols to ensure its long-term stability.
Section 1: Understanding the Instability of this compound
The primary challenge in storing this compound lies in the high reactivity of its chloromethyl group. This functional group is susceptible to degradation, primarily through an autocatalytic decomposition pathway.
Q1: What is the primary chemical reason for the instability of this compound?
A1: The instability stems from the lability of the chlorine atom on the methylene bridge. The benzothiophene ring system can stabilize a resulting carbocation, facilitating the elimination of a chloride ion. This process can be initiated by trace amounts of moisture or other nucleophiles, leading to the formation of hydrogen chloride (HCl). The liberated HCl then acts as a potent acid catalyst, accelerating the degradation of surrounding molecules in a chain reaction. This autocatalytic process results in polymerization and the formation of dark, resinous materials, rendering the reagent unusable.[1][2]
Proposed Degradation Pathway
The diagram below illustrates the autocatalytic cycle responsible for the degradation of this compound. The initial loss of HCl creates a reactive intermediate that can polymerize. The generated HCl then catalyzes further degradation of the starting material.
Caption: Proposed autocatalytic degradation pathway.
Section 2: Troubleshooting Common Storage Issues
This section addresses specific problems you may encounter when storing this compound.
Q2: My bottle of this compound has turned dark brown/black and has solidified. What happened, and is it still usable?
A2: A dark color and solidification are clear indicators of significant decomposition, specifically polymerization or resinification.[1] As explained in the pathway above, this is caused by an acid-catalyzed process. The material in this state has very low purity and contains acidic byproducts. For most synthetic applications, particularly in drug development where purity is paramount, this material is unusable and should be disposed of according to your institution's hazardous waste guidelines.[2] Using it would lead to low yields and complex purification challenges.
Q3: I noticed a faint pressure release when opening a new bottle. Is this normal?
A3: A slight pressure release can be a sign of initial, minor decomposition, leading to the evolution of HCl gas.[1] This is a critical warning sign. To prevent dangerous pressure buildup, it is strongly recommended not to store this compound in tightly sealed containers for extended periods.[3] If you observe this, you should immediately assess the material's purity and consider transferring it to a container with a vented cap or a loose-fitting stopper for refrigerated storage.[1][3]
Q4: My reaction yield is inconsistent, even with a new bottle of the reagent. Could stability be the issue?
A4: Absolutely. Inconsistent yields are a classic symptom of reagent degradation. If the compound has started to decompose, the actual molar amount of the active starting material is lower than what you calculated, leading to reduced and variable yields.[2] Furthermore, the acidic HCl byproduct can interfere with many reaction types, especially those involving acid-sensitive functional groups, bases, or catalysts.[2] It is crucial to verify the purity of the starting material before use if you suspect any degradation.[2]
Section 3: Recommended Protocols for Long-Term Storage & Handling
To mitigate the issues described above, a stringent storage and handling protocol is essential.
Optimal Storage Conditions
The following conditions are recommended to maximize the shelf-life of this compound.
| Parameter | Recommended Condition | Rationale & Citation |
| Temperature | Store in a freezer at -20°C .[4][5] | Low temperatures significantly slow down the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5][6] | Prevents contact with atmospheric moisture, which can initiate the degradation cycle. |
| Container | Use a glass bottle with a loose-fitting stopper or a vented cap. Avoid tightly sealed containers. [1][3] | Prevents dangerous pressure buildup from HCl gas evolution.[1] Store the primary container within a secondary container for safety.[7] |
| Light | Protect from light by using an amber glass bottle or storing it in the dark.[5][8] | Light can provide the energy to initiate and accelerate decomposition pathways. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, acids, and water/moisture.[2][6][9] | Prevents vigorous, potentially hazardous reactions and accelerated degradation. |
Protocol 1: Chemical Stabilization for Long-Term Storage
For extended storage, the addition of a chemical stabilizer is highly recommended. The stabilizer acts as an acid scavenger, neutralizing any HCl that forms and thereby breaking the autocatalytic decomposition cycle.
Recommended Stabilizer: Dicyclohexylamine or other basic nitrogenous organic compounds like triethylamine.[3][10]
Methodology:
-
Work in a Fume Hood: this compound is a lachrymator (causes tearing).[3]
-
Prepare Stabilizer: If using a new bottle of the reagent, allow it to warm to room temperature before opening to prevent moisture condensation.[5]
-
Add Stabilizer: To the neat this compound, add 1-2% (w/w) of dicyclohexylamine.[3] For example, to 10 g of the compound, add 100-200 mg of dicyclohexylamine.
-
Mix Gently: Swirl the container gently to ensure homogenous mixing.
-
Store Appropriately: Store the stabilized material according to the optimal conditions table above (i.e., at -20°C, protected from light, with a vented cap).
Protocol 2: General Handling for a Reaction
Proper handling during experimental use is just as important as long-term storage.
Caption: General experimental workflow for handling the reagent.
Section 4: Stability Assessment & Quality Control
To ensure the integrity of your starting material, especially after prolonged storage, a stability assessment is recommended. This makes your experimental protocol a self-validating system. High-Performance Liquid Chromatography (HPLC) is the preferred method as it analyzes the sample at ambient temperature, avoiding the potential for thermal degradation that can occur with Gas Chromatography (GC).[11]
Protocol 3: HPLC-Based Stability Study
Objective: To monitor the purity of this compound over time under specific storage conditions and identify the formation of degradation products.[1]
Methodology:
-
Initial Sample Preparation (T=0):
-
Prepare a stock solution of this compound (with or without stabilizer) in acetonitrile at a known concentration (e.g., 1 mg/mL).[1]
-
Divide this stock solution into multiple amber HPLC vials.
-
Store these vials under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Stability Study Execution:
-
At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.[1]
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).[11]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[11]
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the main compound.
-
Calculate the percent purity at each time point by comparing the peak area of this compound to the total peak area.
-
Example HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)[1][11] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm[11] |
| Column Temperature | Ambient (e.g., 25 °C)[1] |
| Injection Volume | 10 µL[1][11] |
References
- Britton, E. C., & Horsley, L. H. (1950). U.S. Patent No. 2,493,427. Washington, DC: U.S. Patent and Trademark Office.
-
Wiberg, K. B., & McShane, H. F. (1955). Thiophene, 2-chloromethyl. Organic Syntheses, 35, 83. Retrieved from [Link]
-
Characteristics and Application Research of Mitochondrial Fluorescent Probe Mito-Tracker Red (167095-09-2). (2026, January 7). Oreate AI Blog. Retrieved from [Link]
- U.S. Patent No. 3,564,061. (1971). Washington, DC: U.S. Patent and Trademark Office.
- Rawalpally, T., & Ji, Y. (2009). International Patent No. WO2009056487A1. World Intellectual Property Organization.
- Rawalpally, T., & Ji, Y. (2009). International Patent No. WO2009056487A1. World Intellectual Property Organization.
-
Hydrogen peroxide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied microbiology, 29(6), 722–725. Retrieved from [Link]
-
Chapter 04: Proper Storage of Chemicals in Laboratories. (2021, April 8). University of North Carolina at Chapel Hill. Retrieved from [Link]
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- 7. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of 2-(Chloromethyl)-1-benzothiophene
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-1-benzothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a significant regioselectivity challenge. Benzothiophene is an aromatic heterocyclic compound, and its reactivity in electrophilic substitution reactions is not always straightforward.[1][2] The inherent electronic properties of the benzothiophene ring system favor electrophilic attack at the 3-position.[1][2] This preference makes the direct and selective introduction of a chloromethyl group at the 2-position a non-trivial synthetic problem. This guide will explore the nuances of controlling this regioselectivity and overcoming common hurdles in the process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chloromethylation of 1-benzothiophene is yielding the 3-substituted isomer as the major product. How can I favor the formation of the 2-substituted product?
A1: This is the most common challenge and stems from the intrinsic reactivity of the benzothiophene core.[1][2] Direct Friedel-Crafts type chloromethylation is notoriously difficult to control for the 2-position. Here’s a breakdown of why this happens and how to address it:
-
Mechanistic Insight: Electrophilic attack on the benzothiophene ring proceeds via a cationic intermediate. The intermediate formed by attack at the 3-position is more stabilized by the sulfur atom's lone pair through resonance, making it the kinetically and often thermodynamically favored product.
-
Troubleshooting Strategies:
-
Alternative Synthetic Routes: Instead of direct chloromethylation, consider a multi-step approach that builds the desired functionality. A reliable method is the cyclization of appropriately substituted precursors. For instance, the intramolecular cyclization of aryl sulfides is a common and effective method for constructing the benzothiophene ring system with pre-defined substitution patterns.[3]
-
Use of Directing Groups: While less common for this specific transformation, the temporary installation of a directing group on the benzothiophene nucleus could be explored to favor 2-substitution. However, this adds synthetic steps and may not be efficient.
-
Exploiting S-oxide Chemistry: A more advanced strategy involves the use of benzothiophene S-oxides. These compounds can undergo an "interrupted Pummerer reaction" that allows for regioselective functionalization at the C3 position, which can then be further manipulated. While this is more complex, it offers a high degree of regiocontrol for C3 functionalization.[4]
-
Q2: I am observing significant amounts of di-substituted and polymeric byproducts in my reaction mixture. What are the causes and how can I minimize them?
A2: The formation of di-substituted products, such as 2,3-bis(chloromethyl)-1-benzothiophene, and polymeric materials is a frequent issue, especially under harsh reaction conditions.
-
Causality:
-
Over-reaction: The initially formed this compound can undergo a second chloromethylation, particularly if the reaction is left for too long or at too high a temperature.
-
Polymerization: The product itself is reactive and can polymerize, especially in the presence of acid catalysts.[5] The chloromethyl group can be a leaving group, leading to the formation of a carbocation that can then attack another benzothiophene molecule.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing byproducts.
Q3: My purified this compound darkens and degrades upon storage. How can I improve its stability?
A3: this compound is inherently unstable and prone to decomposition.[5] This is a critical consideration for its handling and storage.
-
Degradation Mechanism: The primary degradation pathway is the elimination of hydrogen chloride (HCl), which can then catalyze further decomposition and polymerization of the material.[6][7]
-
Stabilization and Storage Protocol:
-
Purification: Rapid purification by vacuum distillation is recommended. It's crucial to keep the distillation temperature as low as possible to prevent thermal decomposition.[8][9]
-
Stabilization: Immediately after distillation, the product should be stabilized. The addition of 1-2% (w/w) of a non-nucleophilic base like dicyclohexylamine is a common and effective practice to scavenge any liberated HCl.[6][9][10][11]
-
Storage Conditions: Store the stabilized product in a refrigerator (2-8 °C) in a glass bottle with a loose-fitting stopper.[6][9] A tight seal can lead to pressure buildup from any slow decomposition, creating a safety hazard.[6][7][11]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated)[6] | Slows the rate of decomposition reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and moisture contact. |
| Container | Glass bottle with a loose-fitting stopper[6][9] | Prevents pressure buildup from HCl evolution. |
| Stabilizer | 1-2% (w/w) Dicyclohexylamine[6][9][10][11] | Acts as an acid scavenger to neutralize HCl. |
Q4: Are there any reliable alternative synthetic methods that avoid the challenges of direct chloromethylation?
A4: Yes, several alternative strategies can provide better regioselectivity and overall yields.
-
Method 1: From 2-Benzothiophenemethanol This is a two-step approach that offers excellent regiocontrol.
-
Reduction of 2-Carboxybenzothiophene: Reduce the readily available 2-carboxybenzothiophene to 2-benzothiophenemethanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Chlorination: Convert the resulting alcohol to the desired this compound using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[12]
-
-
Method 2: Cyclization of Thiophenol Derivatives Building the ring with the desired substituent already in place is a powerful strategy.
-
Starting Material: A suitable starting material would be a thiophenol derivative with a side chain that can be cyclized. For example, reacting thiophenol with a suitable electrophile to introduce a side chain that can then be cyclized to form the benzothiophene ring.[13]
Caption: Alternative synthetic strategies.
-
Experimental Protocols
Protocol 1: Chlorination of 2-Benzothiophenemethanol
This protocol is an example of a reliable method to synthesize this compound with high regioselectivity.
Materials:
-
2-Benzothiophenemethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (optional, as an acid scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-benzothiophenemethanol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If desired, a small amount of pyridine can be added to the reaction mixture beforehand.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation, remembering to add a stabilizer to the distilled product.
References
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
-
Thiophene, 2-chloromethyl. (n.d.). Organic Syntheses Procedure. [Link]
-
Krishnan R., A., et al. (2022). Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. The Journal of Organic Chemistry. [Link]
- Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation. (n.d.).
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Chloromethylation of thiophene. (n.d.).
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Sun Yat-sen University. [Link]
-
What are the possible starting materials for the synthesis of benzothiophene? (2014, December 16). ResearchGate. [Link]
-
Synthesis and pharmacological investigation of benzothiophene heterocycles. (n.d.). ResearchGate. [Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017, March 20). ResearchGate. [Link]
- A kind of method for preparing thiophene derivative chloromethylation product. (n.d.).
- Process for the chloromethylation of aromatic compounds of high molecular weight. (n.d.).
-
Benzothiophene - Synthesis, Reaction. (2025, October 9). Heterocyclic Chemistry @chemistrychampss. [Link]
- Process for the synthesis of benzothiophenes. (n.d.).
-
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. (n.d.). ResearchGate. [Link]
-
2-(Chloromethyl)thiophene. (n.d.). PubChem. [Link]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: HPLC vs. GC for Purity Analysis of 2-(Chloromethyl)-1-benzothiophene
Introduction
In the synthesis of complex pharmaceutical agents and fine chemicals, the purity of reactive intermediates is a cornerstone of process control and final product quality. 2-(Chloromethyl)-1-benzothiophene (C₉H₇ClS, MW: 182.67 g/mol ) is a valuable heterocyclic building block, but its benzylic chloride moiety suggests potential thermal and chemical instability.[1] The accurate determination of its purity, free from process-related impurities and degradation products, is therefore not merely a quality control checkpoint but a critical necessity for ensuring reaction consistency, yield, and the safety profile of subsequent products.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most prominent chromatographic techniques, for the purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed starting protocols, and offer a data-driven framework to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Critical Question of Analyte Stability
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte, most notably its volatility and thermal stability. While benzothiophene itself is a semi-volatile solid with a boiling point of 221°C, the introduction of a chloromethyl group presents a significant analytical challenge.[2] Structurally related compounds, such as 2-(chloromethyl)thiophene, are known to be thermally labile, with a propensity to decompose or polymerize, often with the elimination of hydrogen chloride (HCl).[3][4][5] This acid-catalyzed degradation can be vigorous and is a critical factor to consider, as the high temperatures used in GC can potentially induce on-column degradation, leading to an inaccurate purity profile.[6][7]
HPLC operates at or near ambient temperature, making it inherently more suitable for thermally sensitive molecules, while GC requires volatilization at high temperatures, posing a significant risk. [8][9] This guide will therefore evaluate HPLC as the primary technique and GC as a potential orthogonal method.
High-Performance Liquid Chromatography (HPLC): The Stability-Indicating Approach
HPLC is a versatile and powerful technique for pharmaceutical analysis, renowned for its ability to separate non-volatile and thermally unstable compounds.[9][10] For this compound, HPLC is the preferred method for purity and assay determination precisely because it circumvents the issue of thermal degradation, thus providing a more accurate and reliable "stability-indicating" analysis.[6]
Expert Rationale for Method Design
A reversed-phase HPLC (RP-HPLC) method is the logical choice. The analyte has a calculated LogP of 3.64, indicating significant nonpolar character, which makes it well-suited for retention and separation on a nonpolar C18 stationary phase with a polar mobile phase.[1] UV detection is ideal, as the benzothiophene aromatic system is a strong chromophore, ensuring high sensitivity.[11]
Experimental Protocol: HPLC Purity Analysis
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred to confirm peak purity. |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry-standard for separating nonpolar to moderately polar small molecules. Provides excellent resolution and peak shape.[11][12] |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) | ACN is a common organic modifier providing good peak shape and low UV cutoff.[13] |
| Elution | Gradient: 60% B to 95% B over 20 min, hold for 5 min | A gradient is crucial for resolving impurities with varying polarities and eluting potential highly nonpolar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[5] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. Kept low to prevent any potential for degradation. |
| Detection | UV at 254 nm | The benzothiophene ring system strongly absorbs UV light. 254 nm is a common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Prep. | Accurately weigh ~10 mg of sample. Dissolve and dilute to 100 mL with Acetonitrile (final conc. ~0.1 mg/mL). | Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase.[5][12] |
Analytical Workflow: HPLC Method
The following diagram outlines the logical flow of the HPLC purity analysis.
Gas Chromatography (GC): A Tool for Orthogonal Verification
GC is an exceptionally powerful technique for separating volatile and thermally stable compounds, often providing higher separation efficiency and faster analysis times than HPLC.[10][14] However, for this compound, its application must be approached with extreme caution due to the high risk of thermal degradation.[6] Therefore, GC should not be considered the primary method for purity assessment of the main component but rather as a valuable orthogonal technique for specific applications, such as quantifying volatile impurities or residual solvents.[8][14]
Expert Rationale for Method Design
The paramount goal of GC method development for this analyte is to minimize thermal stress . This is achieved by using a low inlet temperature, a rapid oven ramp, and a highly inert system. A split injection is necessary to handle a liquid sample and prevent column overload. A mid-polarity column (e.g., 5% phenyl-polysiloxane) provides a good balance for separating the main analyte from potential impurities. For detection, a Flame Ionization Detector (FID) offers universal detection of organic compounds, while a Sulfur Chemiluminescence Detector (SCD) would provide exceptional selectivity and sensitivity for the analyte and any sulfur-containing impurities.[15][16]
Experimental Protocol: GC Purity Analysis
This protocol is designed to mitigate the risk of on-column degradation. Method validation must include a study to prove that the analyte does not degrade under these conditions (e.g., by comparing peak area response at different inlet temperatures).
| Parameter | Recommended Condition | Rationale |
| GC System | GC with Split/Splitless Inlet and FID or SCD | Standard configuration. An inert flow path is highly recommended to prevent analyte adsorption.[15][16] |
| Column | Low-bleed (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A robust, mid-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gas. Hydrogen can improve efficiency but requires additional safety precautions. |
| Inlet Temp. | 200 °C (Optimization is critical) | Kept as low as possible to prevent thermal degradation of the chloromethyl group.[6] |
| Injection | 1 µL, Split ratio 50:1 | A high split ratio prevents column overload and ensures sharp peaks. |
| Oven Program | Initial: 80 °C, hold 1 min. Ramp: 20 °C/min to 280 °C, hold 5 min. | A fast ramp minimizes the time the analyte spends at elevated temperatures. |
| Detector Temp. | FID: 300 °C; SCD: (Per manufacturer) | Must be hot enough to prevent condensation of eluting compounds. |
| Sample Prep. | Accurately weigh ~20 mg of sample. Dissolve and dilute to 10 mL with Dichloromethane (final conc. ~2 mg/mL). | Dichloromethane is a volatile, appropriate solvent for GC analysis.[6] |
Analytical Workflow: GC Method
The following diagram illustrates the key steps in the GC analysis, emphasizing the critical temperature control points.
Head-to-Head Comparison: HPLC vs. GC
The decision to use HPLC or GC depends on the specific analytical goal. The table below summarizes the performance of each technique for the purity analysis of this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Causality & Field Insight |
| Analyte Degradation Risk | Very Low. Analysis is performed at ambient temperature. | High. Requires high-temperature vaporization, risking on-column degradation and inaccurate results.[6] | HPLC is the inherently safer and more robust choice for a thermally labile compound. |
| Impurity Profile Scope | Broad. Detects volatile, semi-volatile, and non-volatile impurities (e.g., starting materials, reagents, polymers).[10][17] | Narrow. Limited to volatile and semi-volatile impurities that can pass through the column. | HPLC provides a more comprehensive picture of sample purity. |
| Primary Application | Routine Purity Testing, Stability Studies, Release Assay. | Orthogonal Method, Residual Solvent Analysis, Volatile Impurity Screening. | The methods serve different, complementary purposes. HPLC is for the main component; GC is for specific volatile analytes.[6][8] |
| Selectivity & Sensitivity | High sensitivity with UV detection. PDA provides peak purity information. | Very high sensitivity, especially with selective detectors like SCD for sulfur compounds.[18] | GC with an SCD can be unparalleled for detecting trace-level sulfur impurities, provided they are volatile. |
| Precision (%RSD) | Excellent (< 2.0%) | Good, but can be affected by inlet discrimination or degradation (< 5.0%) | HPLC typically offers superior precision for the primary component assay due to lower system variability.[8] |
| Method Development | Straightforward; focuses on mobile phase and gradient optimization. | Complex; requires careful optimization of inlet temperature to prove absence of degradation. | The risk of generating artifacts (degradation products) during GC analysis complicates method development and validation. |
Conclusion and Final Recommendation
For the comprehensive purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is unequivocally the superior and recommended primary technique. Its ability to perform separations at ambient temperature makes it a reliable, robust, and stability-indicating method that avoids the significant risk of thermal degradation inherent to GC analysis.[6] HPLC provides an accurate assessment of the main component while simultaneously detecting a broad range of potential non-volatile impurities and polymeric byproducts.
Gas Chromatography (GC) serves as an excellent orthogonal technique. It is highly valuable for specialized applications, such as the quantification of residual solvents or the detection of specific volatile, thermally stable impurities that may not be well-resolved from the solvent front in an HPLC run. When using GC, it is imperative that the method is rigorously validated to demonstrate the absence of on-column analyte degradation. By leveraging the strengths of both techniques, researchers can build a complete and accurate purity profile, ensuring the quality and consistency of their synthetic processes.
References
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SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. Available at: [Link].
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AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. Available at: [Link].
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Schlenker, R. L., et al. (1998). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 64(4), 1546–1548. Available at: [Link].
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link].
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Chemsrc. 2-CHLOROMETHYL-BENZO[B]THIOPHENE | CAS#:2076-88-2. Available at: [Link].
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46371, Benzo(b)thiophene, chloro-. Available at: [Link].
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MDPI. (2024). Modulation of Properties in[8]Benzothieno[3,2-b][8]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3489. Available at: [Link].
- Google Patents. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.
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Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Available at: [Link].
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Organic Syntheses. Thiophene, 2-chloromethyl-. Available at: [Link].
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Tohoku University Repository. Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali. Available at: [Link].
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MDPI. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 29(1), 25. Available at: [Link].
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A Comparative Guide to the Reactivity of 2-(Chloromethyl)- and 3-(Chloromethyl)-1-benzothiophene
Introduction: The Benzothiophene Scaffold in Modern Chemistry
The benzothiophene motif is a cornerstone in medicinal chemistry and materials science.[1] As a bioisostere of indole, it is embedded in the chemical architecture of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the antifungal agent sertaconazole.[1] The functionalization of the benzothiophene core is pivotal for modulating the biological activity and physicochemical properties of these molecules. Among the most versatile intermediates for such functionalization are the (chloromethyl)benzothiophene isomers, which serve as reactive handles for introducing a variety of substituents through nucleophilic substitution.
This guide provides an in-depth, objective comparison of the reactivity of two key isomers: 2-(chloromethyl)-1-benzothiophene and 3-(chloromethyl)-1-benzothiophene. Understanding the nuanced differences in their reactivity is critical for researchers in drug development and synthetic chemistry to select the appropriate building block and optimize reaction conditions, thereby accelerating discovery pipelines. This analysis is grounded in fundamental principles of physical organic chemistry, supported by mechanistic insights and detailed experimental protocols for validation.
Theoretical Framework: Unraveling the Electronic and Steric Drivers of Reactivity
The reactivity of these isomers in nucleophilic substitution reactions is primarily governed by the reaction mechanism, which can be broadly categorized as either unimolecular (SN1) or bimolecular (SN2). The preferred pathway is dictated by factors such as the stability of the carbocation intermediate, the nature of the nucleophile, the solvent, and the steric environment of the reaction center.
SN1 Reactivity: The Decisive Role of Carbocation Stability
In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. Consequently, the relative reactivity of the two isomers is directly proportional to the stability of the corresponding benzothienylmethyl carbocation.[2]
2-(Benzothienylmethyl) Carbocation: The carbocation formed at the 2-position is a benzylic-type cation that enjoys significant resonance stabilization. The positive charge can be delocalized not only into the fused benzene ring but, crucially, also onto the sulfur atom of the thiophene ring. The participation of the sulfur's lone pair is a powerful stabilizing factor.
3-(Benzothienylmethyl) Carbocation: The carbocation at the 3-position is also benzylic-like. However, the delocalization of the positive charge onto the sulfur atom is not possible without disrupting the aromaticity of the benzene ring. This results in fewer and less stable resonance contributors compared to the 2-isomer.
Caption: Resonance structures for the 2- and 3-benzothienylmethyl carbocations.
The ability to delocalize the positive charge onto the sulfur heteroatom makes the 2-(benzothienylmethyl) carbocation significantly more stable than the 3-isomer. This leads to a lower activation energy for its formation and, therefore, a much faster reaction rate under SN1 conditions.
SN2 Reactivity: A Balance of Steric and Electronic Effects
In a concerted SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time the leaving group departs. The reaction rate is sensitive to both steric hindrance and the electrophilicity of the carbon center.
-
Steric Hindrance: Both 2-(chloromethyl)- and 3-(chloromethyl)-1-benzothiophene are primary halides. The steric environment around the chloromethyl group is very similar for both isomers, so steric hindrance is not expected to be a major differentiating factor in their SN2 reactivity.
-
Electronic Effects: The electrophilicity of the carbon atom in the C-Cl bond is influenced by the electronic nature of the benzothiophene ring. It is well-established that electrophilic aromatic substitution on benzothiophene occurs preferentially at the 3-position, indicating that the 3-position is more electron-rich than the 2-position.[3] This implies that the 2-position is comparatively more electron-deficient. A more electron-deficient carbon atom is a stronger electrophile.
Therefore, for SN2 reactions, it is predicted that This compound will be slightly more reactive due to the greater electrophilicity of the methylene carbon. However, this difference in reactivity is expected to be much less pronounced than in SN1 reactions.
Comparative Reactivity Summary
The theoretical analysis predicts a clear distinction in the reactivity of the two isomers based on the reaction mechanism.
| Feature | This compound | 3-(Chloromethyl)-1-benzothiophene | Rationale |
| SN1 Reactivity | Significantly Higher | Lower | Superior resonance stabilization of the 2-benzothienylmethyl carbocation, including delocalization onto the sulfur atom. |
| SN2 Reactivity | Slightly Higher | Lower | The carbon at the 2-position is more electron-deficient (more electrophilic) than the carbon at the more electron-rich 3-position. |
| Propensity for Rearrangement | Low | Low | Both are primary systems that form relatively stable benzylic-type carbocations. |
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following protocol outlines a method for monitoring the reaction of each isomer with a common nucleophile, piperidine, under pseudo-first-order conditions.
Caption: Workflow for comparing the reaction rates of the two isomers.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
This compound
-
3-(Chloromethyl)-1-benzothiophene
-
Piperidine (reagent grade)
-
Acetonitrile (HPLC grade, anhydrous)
-
Hydrochloric acid (for quenching)
-
Internal standard (e.g., naphthalene, for chromatographic analysis)
2. Preparation of Stock Solutions:
-
Accurately prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile containing a known concentration of the internal standard.
-
Prepare an identical stock solution for 3-(chloromethyl)-1-benzothiophene.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile. The 10-fold excess of the nucleophile ensures pseudo-first-order kinetics.
3. Reaction Procedure (to be performed in parallel for each isomer):
-
In a thermostatted reaction vial maintained at a constant temperature (e.g., 25°C), place 5.0 mL of the substrate stock solution (0.1 M).
-
To initiate the reaction (t=0), add 0.5 mL of the 1.0 M piperidine stock solution and start a timer.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1.0 mL of 0.1 M HCl in acetonitrile. This will protonate the piperidine and stop the reaction.
4. Analysis:
-
Analyze each quenched sample using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method.
-
Determine the concentration of the remaining starting material in each sample by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (t) for each isomer.
-
The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-kobs).
5. Interpretation of Results:
-
A significantly larger kobs value for this compound would experimentally confirm its higher reactivity under these SN2-favoring conditions.
-
To probe SN1 reactivity, the experiment could be repeated in a polar, protic solvent (like ethanol) with a weaker nucleophile, where solvolysis would be the dominant reaction.
Conclusion and Outlook
Based on established principles of carbocation stability and electronic effects, this guide establishes a clear reactivity hierarchy for the two primary (chloromethyl)benzothiophene isomers. This compound is predicted to be substantially more reactive in SN1 reactions and slightly more reactive in SN2 reactions than its 3-substituted counterpart.
This predictive framework provides chemists with a rational basis for selecting the appropriate isomer for their synthetic targets. For reactions that may proceed via an SN1 mechanism, the higher reactivity of the 2-isomer can be leveraged to achieve faster conversions or milder reaction conditions. For SN2 reactions, while the difference is less stark, the 2-isomer still holds a slight kinetic advantage. The provided experimental protocol offers a robust method for validating these predictions and quantifying the reactivity difference in a specific chemical system. This fundamental understanding is crucial for the efficient and rational design of synthetic routes toward novel pharmaceuticals and advanced materials.
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Joule, J.A., Mills, K., & Smith, G.F. (1995). Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
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A Senior Application Scientist's Guide to the Spectral Comparison of 2-(Chloromethyl)-1-benzothiophene and Its Derivatives
Introduction: The Significance of the Benzothiophene Scaffold in Modern Research
The benzothiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] As structural analogues of biogenic purines, benzothiophene derivatives are of great interest as potential nucleic acid antimetabolites.[3] Their utility is demonstrated in various pharmacologically active agents, including estrogen receptor antagonists, and antifungal and antimitotic agents.[1] Furthermore, their inherent electronic properties make them valuable components in the development of organic semiconductors.[4][5]
2-(Chloromethyl)-1-benzothiophene serves as a key synthetic intermediate, providing a reactive handle for the introduction of diverse functionalities onto the benzothiophene core. A thorough understanding of the spectral characteristics of this parent compound and its derivatives is paramount for researchers in drug development and materials science. It enables unambiguous structure elucidation, reaction monitoring, and the prediction of physicochemical properties.[6]
This guide offers an in-depth comparative analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound and a selection of its derivatives. The chosen derivatives are intended to illustrate the influence of electronic effects from various substituents on the benzothiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic environment of the nuclei, offering profound insights into the effects of substituents on the aromatic system.[6]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and a singlet for the chloromethyl protons. The protons on the benzene ring (H4, H5, H6, and H7) typically appear as a complex multiplet in the downfield region (around 7.0-8.0 ppm), while the proton on the thiophene ring (H3) and the methylene protons of the chloromethyl group (-CH₂Cl) have characteristic chemical shifts.
The introduction of substituents onto the benzothiophene ring systematically alters the chemical shifts of the remaining protons. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), will deshield the aromatic protons, causing a downfield shift in their signals. Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), will shield these protons, resulting in an upfield shift.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported Ranges in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | H3 (δ, ppm) | -CH₂Cl (δ, ppm) |
| This compound | ~7.30-7.90 (m) | ~7.20 (s) | ~4.85 (s) |
| 3-Chloro-2-(chloromethyl)-1-benzothiophene | ~7.30-7.90 (m) | - | ~4.90 (s) |
| 5-Nitro-2-(chloromethyl)-1-benzothiophene | ~7.80-8.50 (m) | ~7.40 (s) | ~4.95 (s) |
| 5-Methoxy-2-(chloromethyl)-1-benzothiophene | ~6.80-7.70 (m) | ~7.10 (s) | ~4.80 (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzothiophene ring are influenced by the electronegativity of the sulfur atom and the electronic nature of any substituents. The carbon of the chloromethyl group (-CH₂Cl) typically appears in the range of 40-45 ppm.
Substituents have a predictable effect on the ¹³C chemical shifts. Electron-withdrawing groups will cause a downfield shift (deshielding) of the carbon signals, particularly for the carbon atom to which they are attached and the ortho and para carbons. Electron-donating groups will cause an upfield shift (shielding).
Table 2: Comparative ¹³C NMR Spectral Data (Predicted Ranges in CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | C2 & C3 (δ, ppm) | -CH₂Cl (δ, ppm) |
| This compound | ~122-141 | ~140 (C2), ~124 (C3) | ~42 |
| 3-Chloro-2-(chloromethyl)-1-benzothiophene | ~122-140 | ~138 (C2), ~128 (C3) | ~40 |
| 5-Nitro-2-(chloromethyl)-1-benzothiophene | ~120-150 | ~142 (C2), ~125 (C3) | ~43 |
| 5-Methoxy-2-(chloromethyl)-1-benzothiophene | ~105-158 | ~140 (C2), ~123 (C3) | ~41 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound and its derivatives, key IR absorptions include:
-
Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.
-
C-S stretching vibrations of the thiophene ring.
-
C-Cl stretch of the chloromethyl group, usually found in the 600-800 cm⁻¹ region.
Substituents will introduce their own characteristic absorption bands. For example, a nitro-substituted derivative will exhibit strong symmetric and asymmetric stretching bands for the NO₂ group around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.[7] A methoxy-substituted derivative will show C-O stretching vibrations.
Table 3: Key Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 |
| C-Cl Stretch | 600-800 |
| Asymmetric NO₂ Stretch | ~1530 |
| Symmetric NO₂ Stretch | ~1350 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[6] For this compound (C₉H₇ClS), the molecular ion peak (M⁺) will be observed at m/z 182, with a characteristic isotopic pattern (M+2) at m/z 184 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.
The fragmentation pattern in the mass spectrum offers valuable structural clues. Common fragmentation pathways for these compounds may include the loss of a chlorine radical (Cl•) or a chloromethyl radical (•CH₂Cl), as well as fragmentation of the benzothiophene ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.[6] Benzothiophene itself exhibits absorption maxima in the UV region.[4] The introduction of the chloromethyl group and other substituents on the ring will influence the position of the maximum absorption wavelength (λmax).
Substituents that extend the conjugation or have lone pairs of electrons that can interact with the aromatic system (auxochromes) will typically cause a bathochromic (red) shift to longer wavelengths. Electron-withdrawing groups can also lead to a red shift in the λmax.[6]
Table 4: Expected UV-Vis Absorption Maxima (λmax)
| Compound | Expected λmax Range (nm) |
| This compound | 230 - 290 |
| 5-Nitro-2-(chloromethyl)-1-benzothiophene | 250 - 320 |
| 5-Methoxy-2-(chloromethyl)-1-benzothiophene | 240 - 300 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[8]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between salt plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum first and ratio it against the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition: Introduce the sample into the ion source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Scan a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[6]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[6]
-
Data Acquisition: Use a cuvette containing the pure solvent as a reference. Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[6]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).[6]
Visualizing the Workflow and Structures
The following diagrams illustrate the molecular structures of the discussed compounds and a typical workflow for their spectroscopic analysis.
Caption: A typical workflow for the synthesis and spectroscopic analysis of benzothiophene derivatives.
Conclusion
This guide provides a comprehensive framework for the spectral comparison of this compound and its derivatives. By systematically analyzing the data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently elucidate the structures of novel compounds and gain a deeper understanding of the structure-property relationships within this important class of molecules. The provided protocols and illustrative diagrams serve as a practical resource for scientists engaged in the synthesis and characterization of benzothiophene-based compounds for a wide range of applications.
References
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[Modulation of Properties inB[8]enzothieno[3,2-b]b[8]enzothiophene Derivatives through Sulfur Oxidation - MDPI](_)
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58]enzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors - MDPI
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A Senior Application Scientist's Guide to the Structural Validation of 2-(Chloromethyl)-1-benzothiophene by ¹H and ¹³C NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison and validation of the structure of 2-(Chloromethyl)-1-benzothiophene, a versatile building block in medicinal chemistry and materials science.[1][2] We will move beyond a simple presentation of data, delving into the causal reasoning behind spectral interpretation and providing robust experimental protocols to ensure self-validating results.
The Imperative of Spectroscopic Validation
In any synthetic workflow, particularly in the development of novel therapeutics or functional materials, the confirmation of the target molecule's identity is paramount. Side reactions, unexpected rearrangements, or the presence of isomeric impurities can have profound consequences on biological activity or material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules in solution.[3] This guide will demonstrate how a synergistic analysis of ¹H and ¹³C NMR spectra provides a definitive structural fingerprint of this compound.
Structural Overview and NMR Prediction
Before examining the experimental data, a proficient scientist first predicts the expected NMR spectra based on the molecule's structure. This predictive approach is fundamental to a self-validating system; it establishes a hypothesis that is then tested against the acquired data.
Below is the structure of this compound with the IUPAC numbering scheme for the benzothiophene core. This numbering is crucial for the assignment of NMR signals.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Prediction
The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (for the protons on the benzene ring and the thiophene ring) and the aliphatic region (for the chloromethyl protons).
-
Aromatic Protons (H3, H4, H5, H6, H7): The benzothiophene ring system is aromatic, and its protons will resonate in the typical downfield region for aromatic compounds, generally between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-donating sulfur atom and the electron-withdrawing effect of the chloromethyl group. We would expect the protons on the benzene ring (H4, H5, H6, H7) to exhibit complex splitting patterns due to ortho, meta, and para couplings. The proton on the thiophene ring (H3) is expected to be a singlet, as it lacks adjacent protons for coupling.
-
Chloromethyl Protons (-CH₂Cl): The methylene protons adjacent to an electronegative chlorine atom and an aromatic system will be deshielded and are expected to appear as a sharp singlet further downfield than a typical alkyl proton, likely in the range of 4.5 to 5.0 ppm. The integration of this signal should correspond to two protons.
¹³C NMR Spectral Prediction
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: The eight carbons of the benzothiophene ring system are expected to resonate in the aromatic region of the spectrum, typically between 120 and 145 ppm. The quaternary carbons (C2, C3a, C7a) will likely have weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be found in the aliphatic region but shifted downfield due to the attached chlorine atom, likely in the 35-45 ppm range.
Experimental Validation: A Comparative Approach
The following data was obtained from a peer-reviewed publication and will be used as the reference for our structural validation.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 | 7.81 | d | 8.0 | 1H |
| H4 | 7.74 | d | 8.0 | 1H |
| H5, H6 | 7.38–7.32 | m | - | 2H |
| H3 | 7.31 | s | - | 1H |
| -CH₂Cl | 4.87 | s | - | 2H |
Data sourced from Day, et al. (2017).
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 140.78 |
| C7a | 140.51 |
| C3a | 139.13 |
| C5 | 124.96 |
| C6 | 124.60 |
| C4 | 124.10 |
| C3 | 123.88 |
| C7 | 122.46 |
| -CH₂Cl | 40.44 |
Data sourced from Day, et al. (2017).
Analysis and Interpretation
A comparison of the predicted NMR characteristics with the experimental data reveals a strong correlation, providing compelling evidence for the structure of this compound.
-
¹H NMR Analysis:
-
The signals at 7.81 and 7.74 ppm, both doublets with a coupling constant of 8.0 Hz, are characteristic of ortho-coupled protons on a benzene ring and can be assigned to H7 and H4.
-
The multiplet between 7.38 and 7.32 ppm, integrating to two protons, corresponds to the remaining benzene ring protons, H5 and H6.
-
The singlet at 7.31 ppm, integrating to one proton, is consistent with H3 on the thiophene ring, which has no adjacent protons.
-
The sharp singlet at 4.87 ppm, integrating to two protons, is definitively assigned to the chloromethyl (-CH₂Cl) group. Its downfield shift is as expected due to the influence of the chlorine atom and the aromatic ring.
-
-
¹³C NMR Analysis:
-
The signals in the 122-141 ppm range are all within the expected region for the benzothiophene aromatic carbons. The specific assignments provided in the reference are consistent with known substituent effects in similar heterocyclic systems.
-
The signal at 40.44 ppm is in the predicted range for the carbon of the chloromethyl group.
-
The congruence between the predicted and experimental data provides a high degree of confidence in the structural assignment of this compound.
Recommended Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data for structural validation, the following protocol is recommended.
Sample Preparation
-
Material: Weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[4][5]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual proton peak (at ~7.26 ppm) and carbon peaks (at ~77.16 ppm) are well-documented and do not interfere with the signals of interest.[4]
-
Vial and Transfer: It is best practice to dissolve the sample in a small, clean vial before transferring the solution to the NMR tube using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free of scratches or defects.[5][6]
-
Labeling: Clearly label the NMR tube.[4]
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GC-MS analysis for the identification of 2-(Chloromethyl)-1-benzothiophene reaction products
An In-Depth Guide to the GC-MS Analysis of 2-(Chloromethyl)-1-benzothiophene Reaction Products: A Comparative Approach
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and materials science, benzothiophene scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents, including selective estrogen receptor modulators and antifungal agents.[1] The synthetic versatility of these scaffolds often relies on reactive intermediates, among which this compound is a key building block. Its reactive chloromethyl group allows for facile nucleophilic substitution, paving the way for a diverse library of 2-substituted benzothiophene derivatives.[2]
However, the very reactivity that makes this compound a valuable precursor also presents a significant analytical challenge. Monitoring reaction progress, identifying products, and characterizing impurities require a robust analytical methodology that is both sensitive and structurally informative. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for this purpose. It offers a detailed experimental framework, explains the causality behind methodological choices, and presents an objective comparison with alternative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Primary Tool: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.[3] For the analysis of semi-volatile compounds like benzothiophene derivatives, it is often the method of choice due to its high resolution and ability to provide structural information through fragmentation analysis.[4]
Expertise in Action: Why GC-MS is a Good First Choice
The decision to use GC-MS is grounded in the physicochemical properties of the target analytes. This compound and its likely substitution products (e.g., with amines, alkoxides, or thiols) are typically volatile enough to be amenable to GC analysis. The mass spectrometer detector provides two critical dimensions of data: the retention time, which is characteristic of a compound under a specific set of chromatographic conditions, and the mass spectrum, which serves as a molecular "fingerprint."
A Self-Validating Experimental Protocol
A trustworthy protocol must include checks and balances. The following methodology incorporates best practices for ensuring data integrity, such as the analysis of blanks and standards.
Table 1: Recommended GC-MS Protocol for this compound Analysis
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Gas chromatograph with capillary column capability | Standard for high-resolution separation. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | This non-polar column is ideal for separating aromatic compounds based on boiling point. The "ms" designation indicates low bleed, which is crucial for sensitive MS detection. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. A constant flow of 1.0-1.2 mL/min is typical. |
| Injector | Split/Splitless | A split injection (e.g., 50:1 ratio) is recommended to prevent column overloading with concentrated samples. |
| Injector Temp. | 250 °C | This temperature must be optimized. It needs to be high enough to ensure rapid volatilization but low enough to prevent thermal degradation of the labile chloromethyl group.[5] |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that all heavier products are eluted. |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Common, robust MS detectors suitable for this application. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique at 70 eV, which generates reproducible fragmentation patterns for library matching.[6] |
| Mass Range | m/z 40-450 | A typical range that covers the expected mass of the starting material, products, and their fragments. |
| Ion Source Temp. | 230 °C | A standard temperature that helps maintain compound ionization without causing thermal degradation within the source. |
Step-by-Step Workflow
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the crude reaction mixture in 10 mL of a volatile solvent like dichloromethane or ethyl acetate. This creates a 1 mg/mL stock. Further dilute to ~50 µg/mL for analysis.
-
System Preparation: Run a solvent blank to ensure the system is clean and free from contaminants.
-
Standard Analysis: Inject a standard solution of the starting material, this compound, to determine its retention time and mass spectrum.
-
Sample Analysis: Inject the diluted sample of the reaction mixture.
-
Data Acquisition: Acquire data using the parameters outlined in Table 1.
-
Data Analysis:
-
Identify the peak for the starting material based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns to propose structures for reaction products and byproducts.
-
Caption: A typical workflow for GC-MS analysis.
Trustworthiness: Interpreting the Mass Spectrum
The mass spectrum of this compound is key to its identification. While an experimental spectrum may not be publicly available, a predicted pattern can be derived from the known fragmentation of similar molecules.[7][8]
-
Molecular Ion (M⁺): The parent molecule has a molecular weight of approximately 182.6 g/mol . The molecular ion peak should appear at m/z 182. A characteristic isotopic pattern for one chlorine atom (M⁺ at 182 and M+2 at 184 in a ~3:1 ratio) is a definitive indicator.
-
Key Fragmentation: The most likely fragmentation is the loss of the chlorine atom or the entire chloromethyl group.
-
Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 147 ([M-Cl]⁺). This is often a very stable, prominent peak.
-
Formation of Benzothiophene Methyl Cation: The fragment at m/z 147 could be the primary ion.
-
Benzothiophene Ring: Further fragmentation might involve the benzothiophene core itself, showing peaks characteristic of the parent benzothiophene at m/z 134.[8]
-
Caption: Predicted fragmentation of this compound.
A Comparative Guide to Alternative Analytical Techniques
While GC-MS is highly effective, no single technique is a panacea. A comprehensive analytical strategy often involves orthogonal methods for confirmation and deeper structural elucidation. The choice of technique depends on the specific question being asked.[9]
Table 2: Comparison of Key Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separates volatile compounds; identifies by mass and fragmentation.[10] | Separates compounds by polarity; identifies by mass.[3] | Provides detailed structural information based on nuclear spin.[11] |
| Best For | Identifying and quantifying volatile/semi-volatile reaction products and impurities. | Analyzing non-volatile, polar, or thermally labile compounds that degrade in a hot GC injector.[3][12] | Unambiguous structure elucidation of purified compounds, including stereochemistry. |
| Sensitivity | High (picogram to femtogram) | Very High (femtogram to attogram) | Lower than MS; requires more sample (microgram to milligram).[11] |
| Sample Prep | Simple dilution; derivatization sometimes needed for polar compounds.[13] | Simple dilution in a suitable mobile phase. | Requires pure sample dissolved in a deuterated solvent. |
| Key Limitation | Not suitable for non-volatile or thermally unstable compounds.[5] | Provides less structural information from fragmentation than EI-GC-MS for some compounds. | Complex mixtures produce complex, overlapping spectra that are difficult to interpret. |
When to Choose LC-MS
If the reaction products are expected to be non-volatile (e.g., salts, highly polar molecules) or if thermal degradation of the starting material or products is suspected, LC-MS is the superior choice.[3] It analyzes samples at or near room temperature, preserving the integrity of thermally sensitive molecules.[5]
The Indispensable Role of NMR
While MS techniques are excellent for identifying compounds and determining their molecular weight, NMR spectroscopy is the gold standard for definitive structure elucidation.[2][9] After a reaction product has been isolated and purified (often using preparative LC), ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming atom connectivity and providing absolute structural proof.
Conclusion and Authoritative Recommendations
For the routine analysis of reactions involving this compound, GC-MS is the recommended primary technique . Its combination of high-resolution separation, sensitive detection, and structurally informative mass spectra provides the most efficient path to identifying starting materials, products, and volatile impurities in a single run.
However, a robust analytical workflow should be adaptable. LC-MS should be employed as a complementary technique , especially when dealing with unknown products or when the potential for thermal degradation exists. Finally, for the unambiguous structural confirmation of any novel compound synthesized, NMR spectroscopy remains an essential, non-negotiable final step after purification. By leveraging the strengths of each of these powerful techniques, researchers can ensure the accuracy, reliability, and integrity of their synthetic work.
References
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-
Comparison between LC-MS, GC-MS, and NMR platforms . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery . (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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LC-MS VS GC-MS: What's the Difference . (n.d.). MetwareBio. Retrieved January 17, 2026, from [Link]
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR . (n.d.). News-Medical.Net. Retrieved January 17, 2026, from [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR . (2023, July 25). Alwsci. Retrieved January 17, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold . (2014, September 30). ResearchGate. Retrieved January 17, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns . (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp . (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Benzo[b]thiophene . (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017, August 15). ACS Publications. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Chloromethyl)-1-benzothiophene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-(Chloromethyl)-1-benzothiophene is fundamental to ensuring the integrity of synthetic processes and the quality of the final active pharmaceutical ingredient (API). As a key building block in the synthesis of various pharmaceutical agents, its purity and concentration must be meticulously controlled. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, supported by illustrative experimental data and detailed protocols. The core of this guide focuses on the cross-validation of these methods to ensure consistency and reliability of analytical results, a critical aspect of regulatory compliance and quality assurance.[1]
The Critical Role of Method Validation and Cross-Validation
Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[1][2] Key validation parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[2][3] When multiple analytical methods are used to measure the same analyte, especially across different laboratories or during method transfer, cross-validation is essential to demonstrate that the results are comparable and reliable.[4][5][6] This is particularly crucial in the pharmaceutical industry to comply with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[4][7][8]
This guide will explore two primary chromatographic techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile and thermally labile compounds.[9]
-
Gas Chromatography (GC): A robust method for the analysis of volatile and thermally stable compounds.[9]
Experimental Design for Comparative Analysis
To objectively compare HPLC and GC methods, a comprehensive experimental plan is required. This involves the preparation of a series of calibration standards and quality control (QC) samples from a common stock solution of this compound.
Sample Preparation:
A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile for HPLC or dichloromethane for GC. This stock solution is then used to prepare calibration standards at different concentration levels and QC samples at low, medium, and high concentrations.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is often the preferred method for the analysis of moderately polar and thermally sensitive compounds like this compound, as it avoids the high temperatures of the GC inlet that could cause degradation.[9]
HPLC Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a common choice for this type of analyte.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The mobile phase should be filtered and degassed prior to use.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: A suitable wavelength, determined by UV-Vis spectral analysis of this compound, for example, 254 nm.[9]
-
Injection Volume: 10 µL.
-
System Suitability Test (SST): Before sample analysis, the system suitability is checked by injecting a standard solution multiple times. The acceptance criteria typically include a relative standard deviation (RSD) of peak areas of less than 2%, a tailing factor of less than 2, and a certain number of theoretical plates.
Illustrative HPLC Performance Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Gas Chromatography (GC) for this compound Quantification
GC can be a viable alternative for the analysis of this compound, particularly for assessing the presence of volatile impurities. However, careful optimization of the injector temperature is crucial to prevent thermal degradation of the analyte.[9]
GC Experimental Protocol
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9]
-
Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for this separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: Optimized to be high enough for efficient volatilization but low enough to prevent degradation (e.g., 250 °C).
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overload.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (for FID).
-
System Suitability Test (SST): Similar to HPLC, system suitability is assessed with replicate injections of a standard to ensure consistent performance.
Illustrative GC Performance Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Cross-Validation of HPLC and GC Methods
The primary goal of cross-validation is to ensure that the data obtained from both the HPLC and GC methods are comparable.[6] This involves analyzing the same set of QC samples using both validated methods and comparing the results.
Cross-Validation Workflow
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A Guide to the Spectroscopic Validation of 2-(Chloromethyl)-1-benzothiophene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. 2-(Chloromethyl)-1-benzothiophene serves as a valuable building block in the synthesis of a variety of functionalized benzothiophene derivatives, which are scaffolds of significant interest in medicinal chemistry. The reactivity of the chloromethyl group allows for diverse synthetic modifications, making it crucial for researchers to possess a robust understanding of its spectroscopic characteristics to ensure the integrity of their starting materials and subsequent products.
This guide provides a comprehensive framework for the validation of this compound's spectroscopic properties. Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, this guide will establish a validated spectroscopic profile by drawing comparisons with the well-documented parent molecule, benzo[b]thiophene, and the closely related structural analog, 2-(chloromethyl)thiophene. By understanding the predictable electronic and structural influences of the chloromethyl group and the fused benzene ring, researchers can confidently validate their own experimental data.
The Importance of Spectroscopic Validation
In any synthetic workflow, the unambiguous identification of all compounds is a critical quality control step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a detailed molecular fingerprint. For a reactive intermediate like this compound, spectroscopic validation is essential to:
-
Confirm Identity: Ensure the correct product has been synthesized or obtained from a commercial source.
-
Assess Purity: Identify the presence of starting materials, byproducts, or degradation products.
-
Guide Further Reactions: A confirmed structure provides the necessary foundation for planning subsequent synthetic steps.
-
Elucidate Structure of Derivatives: Understanding the base scaffold's spectral features aids in the characterization of more complex molecules derived from it.
Predicted and Comparative Spectroscopic Data
The following sections detail the expected spectroscopic signatures for this compound, contextualized by a comparison with benzo[b]thiophene and 2-(chloromethyl)thiophene. This comparative approach allows for a logical deduction of the spectral features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework.
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the benzothiophene core and the chloromethyl group.
-
Aromatic Region (approx. 7.2 - 8.0 ppm): The four protons on the benzene ring will appear in this region, likely as a complex multiplet pattern due to spin-spin coupling. The proton on the thiophene ring (at position 3) is also expected in this region.
-
Chloromethyl Protons (-CH₂Cl) (approx. 4.8 - 5.0 ppm): A characteristic singlet corresponding to the two protons of the chloromethyl group is anticipated. The downfield shift is due to the deshielding effect of the adjacent electronegative chlorine atom and the aromatic ring.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | -CH₂Cl Protons |
| Benzo[b]thiophene | ~7.3-7.9 (m) | - |
| 2-(Chloromethyl)thiophene | ~6.9-7.4 (m) | ~4.78 (s)[1] |
| This compound (Predicted) | ~7.3-8.0 (m) | ~4.9 (s) |
Note: The exact chemical shifts and coupling constants for the aromatic protons of this compound would require experimental determination.
The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
-
Aromatic Carbons (approx. 120 - 145 ppm): The eight carbon atoms of the benzothiophene ring system will resonate in this region. The carbon bearing the chloromethyl group (C2) is expected to be significantly downfield.
-
Chloromethyl Carbon (-CH₂Cl) (approx. 40 - 45 ppm): The carbon of the chloromethyl group will appear as a distinct peak in the aliphatic region, shifted downfield by the chlorine atom.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Carbons | -CH₂Cl Carbon |
| Benzo[b]thiophene | ~122-140 | - |
| 2-(Chloromethyl)thiophene | ~126-142 | ~40.0[1] |
| This compound (Predicted) | ~122-145 | ~42 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key Predicted IR Absorptions for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Aromatic C=C | Stretch | ~1600 - 1450 |
| C-Cl | Stretch | ~800 - 600 |
| C-S | Stretch | ~700 |
The presence of a strong absorption band in the 800-600 cm⁻¹ range would be a key indicator of the C-Cl bond. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzothiophene core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇ClS), the molecular weight is approximately 182.67 g/mol .
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z 182. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 (m/z 184) that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: A major fragmentation pathway would likely involve the loss of the chlorine atom to form a stable benzyl-type carbocation at m/z 147. Further fragmentation of the benzothiophene ring system would also be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzo[b]thiophene exhibits characteristic absorption bands in the UV region. The introduction of a chloromethyl group is not expected to cause a dramatic shift in the absorption maxima compared to the parent benzothiophene. The spectrum will likely show absorptions corresponding to the π → π* transitions of the aromatic system.
Experimental Protocols for Spectroscopic Validation
To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for the comprehensive spectroscopic validation of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, place a small drop between two NaCl or KBr plates and gently press to form a thin film.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition: Introduce the sample into the instrument (e.g., via direct infusion or GC-MS). Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern, as well as the major fragment ions.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion
References
Sources
comparative study of different synthetic routes to 2-(Chloromethyl)-1-benzothiophene
Introduction: The Significance of 2-(Chloromethyl)-1-benzothiophene
This compound is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1][2] The chloromethyl group at the 2-position serves as a versatile synthetic handle, readily undergoing nucleophilic substitution reactions to introduce diverse functionalities, thereby enabling the exploration of extensive chemical space in drug discovery and materials science.
This guide provides an in-depth comparative analysis of three distinct synthetic strategies for obtaining this compound. Each route is evaluated based on its chemical principles, operational efficiency, and scalability, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their specific applications.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway is invariably a trade-off between factors such as yield, purity, cost of starting materials, reaction conditions, and safety. The following table summarizes the key performance indicators for the three primary routes to this compound.
| Parameter | Route A: Chlorination of 2-(Hydroxymethyl)-1-benzothiophene | Route B: Free-Radical Chlorination of 2-Methyl-1-benzothiophene | Route C: Direct Chloromethylation of 1-Benzothiophene |
| Starting Material | 2-(Hydroxymethyl)-1-benzothiophene | 2-Methyl-1-benzothiophene | 1-Benzothiophene |
| Primary Reagents | Thionyl chloride (SOCl₂) or other chlorinating agents | N-Chlorosuccinimide (NCS) or Cl₂ gas, radical initiator (e.g., AIBN, UV light) | Formaldehyde (or paraformaldehyde), HCl, Lewis acid catalyst (e.g., ZnCl₂) |
| Typical Yield | High (generally >80% for SOCl₂) | Moderate to Good (highly condition-dependent) | Moderate (by analogy to thiophene, ~40-60%)[3] |
| Reaction Temperature | 0°C to reflux | Elevated temperatures (e.g., 65-75°C) or photochemical conditions[4] | Low temperatures (e.g., -15°C to 20°C)[5] |
| Key Side Products | Minimal with SOCl₂; oxidation products (aldehyde) with NaOCl[6] | Over-chlorinated products (dichloromethyl, trichloromethyl), ring chlorination products | Diaryl- or bis(benzothienyl)methane, polymeric materials[7] |
| Product Purity | Generally high, purification often straightforward | Often a mixture requiring careful chromatographic separation | Moderate, may require fractional distillation or chromatography |
| Scalability | Good; well-established and predictable reaction | Moderate; control of selectivity can be challenging on a large scale | Good; but handling of gaseous HCl and potential for exothermic reaction requires careful engineering |
| Safety & Handling | Thionyl chloride is corrosive and moisture-sensitive | Chlorine gas is highly toxic; radical reactions can be energetic | Formaldehyde is a suspected carcinogen; the product is a lachrymator and can be unstable[5] |
Route A: Chlorination of 2-(Hydroxymethyl)-1-benzothiophene
This two-step approach involves the initial preparation of 2-(hydroxymethyl)-1-benzothiophene, followed by the conversion of the primary alcohol to the corresponding chloride. This is often the most reliable and high-yielding method, contingent on the availability of the alcohol precursor.
Causality Behind Experimental Choices
The conversion of a primary alcohol to an alkyl chloride is a cornerstone reaction in organic synthesis. Thionyl chloride (SOCl₂) is frequently the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts. The reaction proceeds via a chlorosulfite ester intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion and simplifies workup.
An alternative, though often lower-yielding, method involves using sodium hypochlorite (NaOCl). However, this reagent can also act as an oxidant, leading to the formation of the corresponding aldehyde as a significant side product, particularly at elevated temperatures.[6]
Workflow Diagram
Caption: Synthetic workflow for Route A.
Experimental Protocol (Using Thionyl Chloride)
-
Preparation of 2-(Hydroxymethyl)-1-benzothiophene:
-
To a solution of 1-benzothiophene (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78°C for 1 hour.
-
Add paraformaldehyde (1.5 eq) as a solid in one portion.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(hydroxymethyl)-1-benzothiophene.
-
-
Chlorination:
-
Dissolve 2-(hydroxymethyl)-1-benzothiophene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude this compound, which can be further purified if necessary.
-
Route B: Free-Radical Chlorination of 2-Methyl-1-benzothiophene
This route offers a more direct approach, converting the readily available 2-methyl-1-benzothiophene into the desired product in a single step via a free-radical chain reaction.
Causality Behind Experimental Choices
Free-radical halogenation proceeds via a three-step mechanism: initiation, propagation, and termination.[8][9]
-
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two chlorine radicals, typically using UV light or a chemical initiator like azobisisobutyronitrile (AIBN).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methyl-1-benzothiophene. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting radical by the benzothiophene ring system. This newly formed benzylic radical then reacts with another molecule of Cl₂ to yield the product and a new chlorine radical, which continues the chain.
-
Termination: The chain reaction is terminated when two radicals combine.
The primary challenge of this method is controlling selectivity. Over-chlorination to form 2-(dichloromethyl)- and 2-(trichloromethyl)-1-benzothiophene is a common side reaction.[10] Additionally, electrophilic aromatic substitution on the electron-rich benzothiophene ring can occur, leading to ring-chlorinated byproducts. Careful control of stoichiometry and reaction time is crucial to maximize the yield of the desired mono-chlorinated product.
Workflow Diagram
Caption: Synthetic workflow for Route B.
Experimental Protocol
-
Dissolve 2-methyl-1-benzothiophene (1.0 eq) in an inert solvent like carbon tetrachloride or benzene.
-
Add a radical initiator, such as AIBN (0.05-0.1 eq), to the solution.
-
Heat the mixture to reflux (or irradiate with a UV lamp at room temperature).
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.0-1.1 eq) in the same solvent over a period of 1-2 hours. Alternatively, chlorine gas can be bubbled through the solution at a controlled rate.
-
Monitor the reaction progress by GC-MS or TLC to maximize the formation of the mono-chlorinated product.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct (if using NCS).
-
Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining chlorine or oxidant.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude product is typically a mixture and requires purification by column chromatography or fractional distillation to isolate this compound.
Route C: Direct Chloromethylation of 1-Benzothiophene
This method, an adaptation of the classic Blanc chloromethylation, is the most atom-economical route, directly introducing the chloromethyl group onto the unsubstituted benzothiophene ring in a single step.[7][11]
Causality Behind Experimental Choices
The Blanc chloromethylation is an electrophilic aromatic substitution reaction. Under acidic conditions, typically in the presence of a Lewis acid like zinc chloride, formaldehyde is protonated to form a highly electrophilic species, likely a proto-chloromethyl alcohol or the chlorocarbenium cation (ClCH₂⁺).[7] The electron-rich benzothiophene ring then acts as a nucleophile, attacking this electrophile. For benzothiophene, electrophilic attack preferentially occurs at the 2-position due to the superior ability of the sulfur atom to stabilize the adjacent carbocation intermediate compared to the 3-position.
A significant competing reaction is the Friedel-Crafts alkylation of a second molecule of benzothiophene by the newly formed, highly reactive this compound product. This leads to the formation of bis(1-benzothiophen-2-yl)methane as a major byproduct, which can reduce the yield and complicate purification.[12] Using an excess of the aromatic substrate and maintaining low reaction temperatures can help to minimize this side reaction.[5]
Workflow Diagram
Caption: Synthetic workflow for Route C.
Experimental Protocol
-
To a flask equipped with a stirrer, gas inlet tube, and thermometer, add 1-benzothiophene (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1-0.2 eq).
-
Cool the mixture to a temperature between 0°C and 10°C.[5]
-
While stirring vigorously, begin to pass dry hydrogen chloride gas through the mixture.
-
Maintain the low temperature throughout the addition of HCl gas, which may take several hours. Monitor the reaction's progress by TLC.
-
Once the reaction is deemed complete, stop the flow of HCl gas and pour the reaction mixture into a mixture of ice and water.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the combined organic extracts with water, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product often contains the diarylmethane byproduct and unreacted starting material, necessitating purification by vacuum distillation or column chromatography.
Conclusion and Recommendations
Each of the described synthetic routes to this compound offers a unique set of advantages and challenges.
-
Route A (Chlorination of 2-(Hydroxymethyl)-1-benzothiophene) , particularly with thionyl chloride, is the recommended method for achieving high yields and purity, making it ideal for laboratory-scale synthesis where the precursor alcohol is available or can be readily synthesized. Its predictability and straightforward workup are significant advantages.
-
Route B (Free-Radical Chlorination of 2-Methyl-1-benzothiophene) is a viable one-step option if 2-methyl-1-benzothiophene is the preferred starting material. However, it requires careful optimization to manage selectivity issues and extensive purification, making it potentially less suitable for applications demanding high purity without significant downstream processing.
-
Route C (Direct Chloromethylation) is the most direct and atom-economical approach. It holds promise for large-scale industrial synthesis where cost and step-count are primary drivers. However, the formation of the bis-adduct byproduct and the handling of hazardous materials (gaseous HCl, formaldehyde) necessitate robust process control and purification strategies.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale, purity standards, available starting materials, and process safety capabilities.
References
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Royal Society of Chemistry. C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01185F. Accessed January 17, 2026. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-1-benzothiophene
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound commitment to safety and environmental stewardship. 2-(Chloromethyl)-1-benzothiophene is a valuable heterocyclic building block, frequently employed as a reactive intermediate in the synthesis of pharmaceuticals and advanced materials.[1] However, its utility is matched by its hazardous properties, including its classification as a halogenated organic compound and a potent irritant.[2][3] Improper disposal not only poses a significant risk to personnel and the environment but can also result in costly regulatory non-compliance.
This guide provides a direct, field-tested framework for the proper disposal of this compound and associated waste. The procedures outlined here are designed to ensure operational safety, regulatory adherence, and scientific integrity.
Core Hazard Profile: Understanding the "Why"
Effective disposal begins with a clear understanding of the risks. This compound is not a benign substance; its chemical nature dictates the stringent disposal protocols required. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale for Disposal Protocol |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevents accidental ingestion and contamination of communal areas. Mandates strict personal hygiene. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Requires the use of chemical-resistant gloves and a lab coat to prevent direct contact. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Mandates the use of tightly-sealed safety goggles or a face shield to prevent irreversible eye injury. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | All handling and disposal must be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
| Halogenated Organic Compound | Contains a carbon-chlorine bond | This is the most critical classification for waste management. Halogenated waste must be segregated and sent for high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[4][5] |
Furthermore, related chloromethylated thiophenes are known to be unstable, with a tendency to decompose and release corrosive hydrogen chloride (HCl) gas, which can lead to pressure buildup in sealed containers.[6][7][8] This inherent reactivity underscores the need for careful handling during the entire lifecycle of the chemical, including its final disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following controls and PPE must be in place. This is a non-negotiable standard for safety.
| Control/PPE | Specification | Causality and Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | Essential for containing and exhausting harmful vapors that cause respiratory irritation.[2][9][10] All transfers of this compound waste must occur within the fume hood. |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][11] | Protects against splashes that can cause serious, irreversible eye damage.[2] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact, which can cause irritation.[2][10] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Laboratory coat and closed-toe shoes. | Protects skin and personal clothing from contamination.[9][10] |
Waste Segregation and Disposal Workflow
The cardinal rule for disposing of this compound is segregation . Mixing halogenated waste with non-halogenated streams contaminates the entire volume, dramatically increasing disposal costs and environmental burden.[4] The following workflow must be followed.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Residual Chemical
This protocol applies to the disposal of the pure chemical, whether it is expired, surplus, or has visibly decomposed (e.g., darkened in color).
-
Preparation: Ensure all required PPE is worn and the chemical fume hood is operational.
-
Locate Waste Container: Obtain a designated "Halogenated Organic Waste" container provided by your institution's EHS department. The container must be in good condition, compatible with chlorinated compounds, and have a secure, threaded cap.[12]
-
Labeling: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[4][12]
-
Transfer: Inside the fume hood, carefully transfer the this compound from its original container into the designated waste container. Use a chemically resistant spatula or funnel as needed.
-
Seal Container: Securely close the waste container. Do not overtighten, but ensure it is vapor-tight.[12]
-
Decontaminate: Rinse the empty original container with a small amount of a suitable solvent (e.g., acetone). This rinseate is also hazardous and must be added to the halogenated waste container.
-
Storage: Place the sealed waste container in a designated Satellite Accumulation Area, ensuring it is stored in secondary containment.[4]
Protocol 2: Disposal of Contaminated Materials
This protocol applies to items such as gloves, weigh boats, pipette tips, and absorbent materials used during spill cleanup.
-
Segregation: All solid materials that have come into direct contact with this compound are considered halogenated waste.
-
Containment: Place these contaminated items into a dedicated, clearly labeled solid halogenated waste container or a securely sealed, labeled plastic bag.
-
Disposal: This container or bag must be disposed of through the institutional hazardous waste program, following the same pathway as the liquid halogenated waste. Do not mix it with regular laboratory trash.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill using an inert, non-combustible absorbent material like sand, vermiculite, or earth.[13]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected material into a labeled container for disposal as halogenated waste.[13]
-
Wipe the area with a suitable solvent and wash the surface thoroughly. Prevent runoff from entering drains.[3][13]
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's emergency response team or EHS department.
-
Provide them with the chemical name and Safety Data Sheet (SDS) if possible.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap. Seek medical attention if irritation occurs or persists.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[13][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these procedures, researchers can handle and dispose of this compound with the highest degree of safety, ensuring the protection of themselves, their colleagues, and the wider environment.
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. scienceready.com.au [scienceready.com.au]
- 11. cleanchemlab.com [cleanchemlab.com]
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- 15. file.medchemexpress.com [file.medchemexpress.com]
A-Z Guide to Safe Handling: Personal Protective Equipment for 2-(Chloromethyl)-1-benzothiophene
As a reactive intermediate, 2-(Chloromethyl)-1-benzothiophene is a valuable compound in synthetic chemistry. However, its utility is matched by its significant health hazards, necessitating a rigorous and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven approach to PPE selection, use, and disposal when handling this chemical, ensuring the safety of all laboratory personnel.
Hazard Assessment: Understanding the 'Why' Behind the PPE
Before handling any chemical, it is crucial to understand its specific dangers. This compound is classified with several key hazards that directly inform our PPE choices.[1] According to safety data sheets (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1] These hazards dictate a multi-faceted approach to protection, covering all potential routes of exposure.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Skin Irritation: Causes irritation upon contact.[1]
-
Serious Eye Damage: Poses a significant risk of severe eye injury.[1]
-
Respiratory Irritation: May irritate the respiratory system if inhaled.[1]
Core PPE Requirements: Your Non-Negotiable Barrier
Based on the identified hazards, a baseline of personal protective equipment is mandatory for any procedure involving this compound. This section details the essential gear and the rationale for its use.
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious eye damage is the most acute hazard associated with this compound.[1]
-
Minimum Requirement: Tight-fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential.[2] These create a seal around the eyes, protecting against splashes from all angles.
-
Best Practice/High-Risk Operations: For tasks with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[3] The face shield provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, appropriate chemical-resistant gloves are required.
-
Glove Type: Nitrile gloves are a standard and effective choice for incidental contact.[3]
-
Critical Consideration - Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use.[3] For prolonged handling or in situations with a high likelihood of direct contact, consider double-gloving.[3]
-
Frequency of Change: Gloves should be changed regularly, with a recommended interval of every 30 to 60 minutes, or immediately if contamination is known or suspected.[4]
Body Protection: Minimizing Skin Contact
Protecting the body from accidental spills and splashes is a fundamental aspect of laboratory safety.
-
Lab Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully fastened.[2]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[3]
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound can cause respiratory irritation, all handling should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][5]
-
Engineering Controls: A properly functioning fume hood is the primary line of defense.[5]
-
Supplemental Respiratory Protection: In situations where engineering controls may not be sufficient, such as during a large spill or if irritation is experienced, a full-face respirator may be necessary.[2]
PPE Protocols for Specific Laboratory Operations
The level of risk can vary depending on the specific task being performed. The following table outlines recommended PPE for different operational scenarios.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting | Safety Goggles | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running a Reaction | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Extraction | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Chemical Apron | Full-face Respirator (if required) |
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: Recommended workflow for donning and doffing PPE.
Emergency Protocols: PPE in Action
In the event of an emergency, correct use of PPE is paramount.
-
Skin Contact: Immediately remove contaminated clothing while under a safety shower. Wash the affected area with copious amounts of soap and water.[6]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Spill: For minor spills within a fume hood, use an inert absorbent material. For larger spills, evacuate the area and alert emergency responders.[7] All personnel involved in the cleanup must wear appropriate PPE, as outlined in the table above.
Decontamination and Disposal: The Final Step
Proper disposal of contaminated PPE is essential to prevent secondary exposure.
-
Gloves and Disposable Items: All disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after removal.
-
Reusable PPE: Reusable items like lab coats should be professionally laundered and not taken home. Face shields and goggles should be decontaminated according to institutional guidelines.
-
Chemical Waste: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[7]
By adhering to these comprehensive PPE guidelines, researchers can confidently and safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
-
2-(Chloromethyl)thiophene | C5H5ClS | CID 69830. PubChem - NIH. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS 2-(CHLOROMETHYL)THIOPHENE. Cleanchem Laboratories. Available at: [Link]
-
Carcinogens Standard Operating Procedure. The Sarpong Group. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
